F1839-I
Description
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde has been reported in Stachybotrys chartarum and Stachybotrys with data available.
Structure
3D Structure
Properties
IUPAC Name |
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-13-10-17(25)15-11-23(27-20(15)16(13)12-24)14(2)6-7-18-21(3,4)19(26)8-9-22(18,23)5/h10,12,14,18-19,25-26H,6-9,11H2,1-5H3/t14-,18+,19-,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIBNKXNAPXQNY-JEWZMFNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C=O)C)O)(CC[C@H](C2(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to ASTM F1839 Standardized Polyurethane Foam for Orthopedic Device Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the American Society for Testing and Materials (ASTM) F1839 standard specification for rigid polyurethane foam. This material serves as a critical tool for the mechanical testing of orthopedic devices and instruments. By offering a consistent and uniform medium that mimics the properties of human cancellous bone, ASTM F1839 foam allows for reliable and reproducible pre-clinical evaluation of medical devices. This document outlines the material's core requirements, mechanical properties across various grades, and the standardized experimental protocols for its characterization.
Introduction to ASTM F1839 Polyurethane Foam
ASTM F1839 is the standard that defines the requirements for rigid, unicellular polyurethane foam intended for use as a standardized testing material for orthopedic devices.[1][2][3] It is crucial to note that this foam is not intended for implantation into the human body.[1][2][3][4] Its primary purpose is to provide a consistent and reliable substitute for human cancellous bone in laboratory settings for mechanical testing.[1][2] The standard provides specifications for various grades of foam, each with distinct mechanical properties, allowing researchers to select a material that best represents a specific bone quality, from healthy to osteoporotic.[5]
The specification details the compositional, physical, and mechanical requirements for the foam, which can be supplied in pre-formed blocks or as a two-part liquid mixture to be polymerized by the end-user.[1][4][6] The use of this standardized material is essential for comparing the performance of different orthopedic devices, such as bone screws, under identical conditions.[2][7]
Material Grades and Mechanical Properties
ASTM F1839 defines several grades of polyurethane foam, each designated by a number that corresponds to its nominal density. The standard provides a range of acceptable values for key mechanical properties for each grade to ensure uniformity and consistency. The following tables summarize the minimum and maximum values for density, compressive strength, compressive modulus, shear strength, shear modulus, and screw pullout strength as specified in the standard.
Table 1: Grade Designation and Density Requirements
| Grade | Minimum Density ( kg/m ³) | Maximum Density ( kg/m ³) |
| 5 | 72.10 | 88.10 |
| 10 | 144.0 | 176.0 |
| 12 | 173.0 | 211.5 |
| 15 | 216.0 | 264.5 |
| 20 | 288.5 | 352.5 |
| 25 | 360.5 | 440.5 |
| 30 | 432.5 | 528.5 |
| 35 | 504.5 | 617.0 |
| 40 | 576.5 | 705.0 |
| 50 | 721.0 | 881.0 |
Table 2: Compressive Strength and Compressive Modulus Requirements
| Grade | Minimum Compressive Strength (MPa) | Maximum Compressive Strength (MPa) | Minimum Compressive Modulus (MPa) | Maximum Compressive Modulus (MPa) |
| 5 | 0.45 | 0.78 | 10.3 | 18.6 |
| 10 | 1.75 | 2.82 | 41.4 | 75.8 |
| 12 | 2.49 | 3.97 | 55.2 | 103.0 |
| 15 | 3.82 | 6.05 | 82.7 | 159.0 |
| 20 | 6.63 | 10.45 | 145.0 | 276.0 |
| 25 | 10.15 | 16.00 | 221.0 | 427.0 |
| 30 | 14.30 | 22.70 | 310.0 | 607.0 |
| 35 | 19.15 | 30.55 | 414.0 | 813.0 |
| 40 | 24.60 | 39.55 | 524.0 | 1055.0 |
| 50 | 37.35 | 61.05 | 793.0 | 1641.0 |
Table 3: Shear Strength and Shear Modulus Requirements
| Grade | Minimum Shear Strength (MPa) | Maximum Shear Strength (MPa) | Minimum Shear Modulus (kPa) | Maximum Shear Modulus (kPa) |
| 5 | 0.35 | 0.61 | 4820 | 9650 |
| 10 | 0.97 | 1.62 | 13100 | 26200 |
| 12 | 1.31 | 2.14 | 17200 | 35100 |
| 15 | 1.86 | 3.03 | 24100 | 49600 |
| 20 | 2.89 | 4.69 | 37900 | 77200 |
| 25 | 4.14 | 6.69 | 53100 | 109000 |
| 30 | 5.58 | 9.03 | 71700 | 149000 |
| 35 | 7.24 | 11.80 | 91700 | 192000 |
| 40 | 9.03 | 14.90 | 112000 | 238000 |
| 50 | 12.90 | 21.50 | 159000 | 340000 |
Table 4: Screw Pullout Strength Requirements
| Grade | Minimum Pullout Strength (N) |
| 5 | 44.5 |
| 10 | 245.0 |
| 12 | 365.0 |
| 15 | 556.0 |
| 20 | 887.0 |
| 25 | 1290.0 |
| 30 | 1730.0 |
| 35 | 2220.0 |
| 40 | 2710.0 |
| 50 | 3820.0 |
Note: The data in the tables above is compiled based on the ASTM F1839-08 standard.[8]
Experimental Protocols
The mechanical properties outlined in the tables above are determined using specific ASTM standardized test methods. The following sections detail the methodologies for the key experiments.
Compressive Properties (ASTM D1621)
The compressive strength and modulus of the polyurethane foam are determined in accordance with ASTM D1621, "Standard Test Method for Compressive Properties of Rigid Cellular Plastics."
Methodology:
-
Specimen Preparation: Test specimens are cut into square or circular cross-sections with a minimum surface area of 25.8 cm² and a height that is no greater than its width or diameter. The loading surfaces must be parallel to each other and perpendicular to the sides.
-
Test Setup: A universal testing machine equipped with compression platens is used. The specimen is centered on the lower platen.
-
Procedure: A compressive load is applied at a constant rate of crosshead movement of 2.5 mm/min for every 25.4 mm of specimen thickness. The load and deformation are recorded continuously until the specimen yields or reaches approximately 13% compression.
-
Data Analysis:
-
Compressive Strength: Calculated as the stress at the yield point or at 10% deformation if no yield is observed.
-
Compressive Modulus: Determined from the slope of the initial linear portion of the stress-strain curve.
-
Shear Properties (ASTM C273)
The shear strength and modulus are determined using ASTM C273, "Standard Test Method for Shear Properties of Sandwich Core Materials."
Methodology:
-
Specimen Preparation: The foam specimen is bonded to two rigid loading plates. The dimensions of the specimen are typically at least 50 mm in width and a length of at least 12 times its thickness.
-
Test Setup: The specimen-plate assembly is mounted in a universal testing machine.
-
Procedure: A tensile or compressive load is applied to the loading plates, which induces a shear stress in the foam core. The load is applied at a constant rate to produce failure within 3 to 6 minutes. Load and displacement are recorded.
-
Data Analysis:
-
Shear Strength: Calculated from the maximum shear load sustained by the specimen.
-
Shear Modulus: Determined from the slope of the shear stress versus shear strain curve in the initial linear region.
-
Screw Pullout Strength (ASTM F543)
The axial pullout strength of medical bone screws from the polyurethane foam is determined according to Annex A3 of ASTM F543, "Standard Specification and Test Methods for Metallic Medical Bone Screws."
Methodology:
-
Specimen Preparation: A pilot hole is drilled into the foam block. The diameter of the pilot hole is specified by the screw manufacturer.
-
Test Setup: The bone screw is inserted into the pilot hole to a specified depth. The foam block is secured in a fixture, and the screw head is attached to the actuator of a universal testing machine.
-
Procedure: An axial tensile load is applied to the screw at a constant rate of 5 mm/min until the screw is pulled out of the foam block. The maximum load achieved is recorded.
-
Data Analysis:
-
Pullout Strength: The maximum force recorded during the test.
-
Logical Relationships in Material Qualification
The qualification of a batch of polyurethane foam according to ASTM F1839 follows a logical hierarchy. The material must first meet the basic compositional and physical requirements before its mechanical properties are evaluated.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. store.astm.org [store.astm.org]
- 3. ASTM F1839-97 Standard Specification for Rigid Polyurethane Foam for Use as a Standard Material for Testing Orthopaedic Devices and Instruments [kssn.net]
- 4. store.astm.org [store.astm.org]
- 5. ASTM F1839 - EndoLab [endolab.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Mechanical Properties of ASTM F1839 Foam
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the mechanical properties of rigid polyurethane foam conforming to the ASTM F1839 standard. This foam is a critical tool in the orthopedic and medical device fields, serving as a standardized testing medium that mimics the properties of human cancellous bone.[1][2][3][4][5] Its consistent and reproducible characteristics make it an ideal substrate for evaluating the performance of orthopedic devices and instruments.
This guide offers a thorough compilation of quantitative mechanical data, detailed experimental protocols for key characterization tests, and visual workflows to facilitate a deeper understanding of the testing methodologies.
Core Mechanical Properties of ASTM F1839 Foam
The mechanical behavior of ASTM F1839 foam is categorized into several grades, each corresponding to a specific density range. This allows researchers to select a foam grade that most accurately represents the bone quality relevant to their study. The primary mechanical properties stipulated by the standard are compressive strength and modulus, shear strength and modulus, and screw pullout strength.
The following tables summarize the key mechanical properties for various grades of ASTM F1839 foam. Data presented is a compilation from the ASTM F1839-08 standard and a leading manufacturer's specifications.
Table 1: Density and Compressive Properties of ASTM F1839 Foam
| Grade | Density (g/cc) | Compressive Strength (MPa) | Compressive Modulus (MPa) |
| 5 | 0.08 | 0.6 | 16 |
| 8 | 0.13 | 1.5 | 38 |
| 10 | 0.16 | 2.2 | 58 |
| 12 | 0.19 | 3.2 | 81 |
| 15 | 0.24 | 4.9 | 123 |
| 17 | 0.27 | 6.2 | 155 |
| 20 | 0.32 | 8.4 | 210 |
| 25 | 0.40 | 13 | 317 |
| 30 | 0.48 | 18 | 445 |
| 35 | 0.56 | 24 | 592 |
| 40 | 0.64 | 31 | 759 |
| 50 | 0.80 | 48 | 1148 |
Data sourced from Sawbones, a commercial supplier of ASTM F1839 foam.
Table 2: Tensile and Shear Properties of ASTM F1839 Foam
| Grade | Tensile Strength (MPa) | Tensile Modulus (MPa) | Shear Strength (MPa) | Shear Modulus (MPa) |
| 5 | 1.0 | 32 | 0.59 | 7.1 |
| 8 | 1.3 | 56 | 1.2 | 14 |
| 10 | 2.1 | 86 | 1.6 | 19 |
| 12 | 2.5 | 112 | 2.1 | 24 |
| 15 | 3.7 | 173 | 2.8 | 33 |
| 17 | 4.6 | 205 | 3.4 | 39 |
| 20 | 5.6 | 284 | 4.3 | 49 |
| 25 | 8.8 | 399 | 5.9 | 68 |
| 30 | 12 | 592 | 7.6 | 87 |
| 35 | 16 | 713 | 9.4 | 108 |
| 40 | 19 | 1000 | 11 | 130 |
| 50 | 27 | 1469 | 16 | 178 |
Data sourced from Sawbones, a commercial supplier of ASTM F1839 foam.
Table 3: ASTM F1839-08 Standard Requirements for Mechanical Properties
| Grade | Minimum Compressive Strength (MPa) | Maximum Compressive Strength (MPa) |
| 5 | 0.4495 | 0.7800 |
| 10 | 1.745 | 2.820 |
| 12 | 2.485 | 3.970 |
| 15 | 3.820 | 6.050 |
| 20 | 6.630 | 10.45 |
| 25 | 10.15 | 16.00 |
| 30 | 14.30 | 22.70 |
| 35 | 19.15 | 30.55 |
| 40 | 24.60 | 39.55 |
| 50 | 37.35 | 61.05 |
These values represent the acceptable range for a foam to be classified under a specific grade according to the ASTM F1839-08 standard.
Detailed Experimental Protocols
A comprehensive understanding of the mechanical properties of ASTM F1839 foam necessitates a detailed knowledge of the experimental protocols used for their determination. The following sections outline the methodologies for the key experiments cited in the standard.
Compressive Strength and Modulus Testing
The compressive properties of ASTM F1839 foam are determined in accordance with ASTM D1621. This test method is designed to measure the compressive strength and modulus of rigid cellular plastics.
Methodology:
-
Specimen Preparation: At least five test specimens are required. The standard specimen is a right prism or cylinder with a minimum cross-sectional area of 258 mm² (4 in²) and a maximum of 23,225 mm² (36 in²). The height of the specimen should be between 25.4 mm (1 in) and its width or diameter. The surfaces of the specimen should be parallel and perpendicular to the loading direction.
-
Conditioning: The specimens are conditioned at 23 ± 2°C (73.4 ± 3.6°F) and 50 ± 5% relative humidity for a minimum of 24 hours before testing.
-
Test Procedure:
-
The specimen is placed between two parallel platens of a universal testing machine.
-
A compressive load is applied at a constant rate of crosshead movement. The speed of testing is set to 2.5 ± 0.25 mm/min (0.1 ± 0.01 in/min) for each 25.4 mm (1 in) of specimen thickness.
-
The load and deformation are recorded continuously until the specimen yields or fractures.
-
-
Data Analysis:
-
Compressive Strength: Calculated as the maximum compressive stress sustained by the specimen during the test.
-
Compressive Modulus: Determined from the initial linear portion of the stress-strain curve.
-
Figure 1: Workflow for Compressive Strength and Modulus Testing of ASTM F1839 Foam.
Shear Strength and Modulus Testing
The shear properties of ASTM F1839 foam are determined using ASTM C273. This method is intended for determining the shear strength and modulus of sandwich core materials, which is applicable to rigid foams.
Methodology:
-
Specimen Preparation: The test specimen is a rectangular plate with a recommended length of at least 12 times its thickness. The width should be at least twice the thickness. The loading plates are bonded to the faces of the foam specimen.
-
Conditioning: Similar to compression testing, specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.
-
Test Procedure:
-
The specimen assembly is mounted in a universal testing machine.
-
A shear load is applied to the specimen through the loading plates at a constant rate of crosshead movement. The recommended speed is 0.5 mm/min (0.02 in/min).
-
The load and the relative displacement of the loading plates are recorded.
-
-
Data Analysis:
-
Shear Strength: Calculated as the maximum shear stress sustained by the specimen.
-
Shear Modulus: Determined from the slope of the initial linear portion of the shear stress-strain curve.
-
Figure 2: Workflow for Shear Strength and Modulus Testing of ASTM F1839 Foam.
Screw Pullout Strength Testing
The screw pullout strength is a critical parameter for evaluating the fixation of orthopedic screws. This test is performed in accordance with Annex A3 of ASTM F543.
Methodology:
-
Specimen Preparation: A block of ASTM F1839 foam of the desired grade is used. A pilot hole may be drilled into the foam block, with the diameter and depth specified by the screw manufacturer or the research protocol.
-
Screw Insertion: The orthopedic screw is inserted into the foam block. The insertion torque and axial force can be recorded during this process. The insertion is typically performed at a slow and constant rotational speed (e.g., 2 rpm).
-
Test Procedure:
-
The foam block with the inserted screw is secured in a fixture within a universal testing machine.
-
An axial tensile load is applied to the head of the screw at a constant rate of displacement, typically 5 mm/min.
-
The load is applied until the screw pulls out of the foam block.
-
-
Data Analysis:
-
Maximum Pullout Strength: The peak axial force recorded during the pullout test.
-
Figure 3: Workflow for Screw Pullout Strength Testing in ASTM F1839 Foam.
Conclusion
ASTM F1839 rigid polyurethane foam provides a reliable and consistent standard material for the mechanical testing of orthopedic devices. Its well-defined mechanical properties, which can be tailored by selecting from various grades, allow for the simulation of a range of human cancellous bone qualities. A thorough understanding of the mechanical data and the standardized testing protocols is essential for researchers, scientists, and drug development professionals to ensure the accuracy and reproducibility of their findings. This guide serves as a comprehensive resource to facilitate the effective use of ASTM F1839 foam in the advancement of orthopedic and medical device technologies.
References
The Untapped Potential of Polyurethane Foam in Preclinical Bone Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the quest for reliable and reproducible in vitro models for bone research, materials that can mimic the intricate environment of human bone are of paramount importance. While ASTM F1839 rigid polyurethane foam is a well-established standard for the mechanical testing of orthopedic devices, its direct application as a substrate for cell culture is limited by its specified composition and closed-cell structure. However, the broader family of polyurethane foams holds significant, yet largely untapped, potential as a versatile platform for in vitro bone substitution models. This technical guide elucidates the critical considerations, necessary modifications, and detailed experimental protocols for leveraging polyurethane-based scaffolds in preclinical bone research, drawing a clear distinction from the standard ASTM F1839 material. Through appropriate surface modifications and tailored experimental design, polyurethane foams can serve as a valuable tool for studying cell-material interactions, osteogenic differentiation, and the efficacy of novel therapeutic agents.
ASTM F1839: A Standard for Mechanical Testing, Not Cell Culture
ASTM F1839 specifies a rigid, unicellular (closed-cell) polyurethane foam intended for use as a standardized material for the mechanical testing of orthopedic devices and instruments.[1][2][3] Its primary purpose is to provide a consistent and uniform medium that simulates the mechanical properties of human cancellous bone, thereby ensuring the reproducibility of mechanical tests such as screw pull-out strength.[1][3]
However, the standard explicitly states that this material is not intended for implantation into the human body. This implies a lack of biocompatibility testing for the specific formulation. Furthermore, its closed-cell nature prevents cell infiltration, nutrient transport, and waste removal, all of which are critical for successful three-dimensional cell culture. Therefore, ASTM F1839 polyurethane foam, in its standard form, is unsuitable as a bone substitute for in vitro cell culture studies.
Polyurethane Scaffolds for In Vitro Bone Models: A Viable Alternative
Despite the limitations of the ASTM F1839 standard material, other formulations of polyurethane foam have shown promise as scaffolds for bone tissue engineering and in vitro models. These scaffolds are typically characterized by an open-pore structure, which is conducive to cell seeding, proliferation, and differentiation.
Material Properties of Cell-Compatible Polyurethane Foams
Successful application of polyurethane foams in cell culture hinges on their physicochemical properties. The following table summarizes key properties of polyurethane foams used in published in vitro studies, highlighting the differences from the mechanically-focused ASTM F1839 standard.
| Property | ASTM F1839 Foam | Cell-Compatible PU Foams | Significance for In Vitro Testing |
| Porosity | Unicellular (Closed-cell) | Open-pore (>70%) | Essential for cell infiltration, nutrient/waste exchange, and 3D tissue formation. |
| Pore Size | Not specified for cell culture | 100 - 700 µm | Influences cell migration, vascularization, and nutrient diffusion. |
| Biocompatibility | Not intended for implantation | Demonstrated cytocompatibility | Critical for cell viability, proliferation, and normal physiological function. |
| Surface Chemistry | Inert, hydrophobic | Often requires surface modification | Dictates protein adsorption and subsequent cell attachment and signaling. |
| Mechanical Properties | Defined by various grades | Tunable (e.g., E=69-109kPa) | Can be tailored to mimic the mechanical environment of native bone, influencing cell differentiation. |
Experimental Protocols for In Vitro Testing on Polyurethane Scaffolds
To utilize polyurethane foams for in vitro bone studies, a series of preparatory steps and specific culture protocols are necessary.
Scaffold Preparation and Surface Modification
The inert surface of most polyurethanes necessitates modification to promote cell adhesion.
Protocol 1: Plasma Treatment and Protein Coating
-
Plasma Treatment: Expose the polyurethane scaffold to low-pressure plasma (e.g., oxygen or argon plasma) to introduce hydrophilic functional groups on the surface.
-
Protein Adsorption: Immerse the plasma-treated scaffold in a solution of an extracellular matrix protein, such as collagen type I or fibronectin (e.g., 10-50 µg/mL in sterile phosphate-buffered saline), and incubate overnight at 4°C.
-
Rinsing: Gently rinse the scaffold with sterile PBS to remove any unbound protein.
Protocol 2: Serum Imbibition
-
Serum Incubation: Immerse the polyurethane scaffold in fetal bovine serum (FBS) and incubate for at least 2 hours at 37°C.
-
Aspiration: Gently aspirate the excess serum before cell seeding. The adsorbed serum proteins will facilitate cell attachment.
Cell Seeding and Culture
Protocol 3: Static Seeding of Osteoprogenitor Cells
-
Cell Preparation: Trypsinize and resuspend osteoprogenitor cells (e.g., human mesenchymal stem cells or pre-osteoblastic cell lines like MG63) to a concentration of 1-5 x 10^6 cells/mL in a complete culture medium.
-
Seeding: Slowly pipette the cell suspension onto the prepared polyurethane scaffold, allowing the suspension to be absorbed into the porous structure.
-
Attachment: Allow the cells to attach for 2-4 hours in a humidified incubator at 37°C and 5% CO2 before adding more culture medium to fully immerse the scaffold.
-
Culture: Change the culture medium every 2-3 days. For osteogenic differentiation studies, switch to an osteogenic induction medium (complete medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid) after 24 hours.
Analytical Methods for Assessing Osteogenic Response
A variety of assays can be employed to evaluate the cellular response to the polyurethane scaffold.
| Assay | Purpose | Typical Time Points |
| MTT/MTS Assay | To quantify cell proliferation and viability. | 1, 3, 7, 14 days |
| Alkaline Phosphatase (ALP) Activity Assay | To measure an early marker of osteoblast differentiation. | 7, 14 days |
| Alizarin Red S Staining | To visualize calcium deposition, a late marker of osteogenesis. | 14, 21, 28 days |
| Scanning Electron Microscopy (SEM) | To observe cell morphology, attachment, and extracellular matrix deposition. | Various time points |
| RT-PCR/qPCR | To quantify the expression of osteogenic marker genes (e.g., RUNX2, ALP, Osteocalcin). | 7, 14, 21 days |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the osteogenic potential of a polyurethane scaffold in vitro.
Key Signaling Pathway in Osteoblast Differentiation
The differentiation of mesenchymal stem cells into osteoblasts is regulated by a complex network of signaling pathways. The Bone Morphogenetic Protein (BMP) signaling pathway is a critical initiator of osteogenesis.
Conclusion and Future Directions
While ASTM F1839 polyurethane foam serves as an indispensable tool for the mechanical evaluation of orthopedic implants, its utility as a direct substrate for in vitro cell culture is negligible. However, this technical guide has demonstrated that with appropriate modifications, specifically-designed porous polyurethane scaffolds can be transformed into powerful in vitro models for bone research. By carefully selecting polyurethane formulations with optimal porosity and mechanical properties, and by employing robust surface modification and cell culture protocols, researchers can create reproducible and biologically relevant three-dimensional environments. These models can significantly contribute to our understanding of bone cell biology, the pathogenesis of bone diseases, and the development of novel therapeutics and regenerative strategies. Future research should focus on the development of polyurethane composites that incorporate bioactive molecules to further enhance their utility as advanced in vitro bone substitutes.
References
The Role of ASTM F1839 in Orthopedic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of orthopedic research and medical device development, the pursuit of reliable and reproducible testing methods is paramount. The mechanical integrity and longevity of orthopedic implants are critical determinants of their clinical success. ASTM F1839, the "Standard Specification for Rigid Polyurethane Foam for Use as a Standard Material for Testing Orthopaedic Devices and Instruments," provides a crucial tool for researchers and developers in this field. This technical guide delves into the applications of ASTM F1839 in orthopedic research, offering a comprehensive overview of its use, detailed experimental protocols, and its indirect but significant role in understanding the biological responses to implant failure.
Introduction to ASTM F1839: A Standardized Bone Simulant
ASTM F1839 specifies the properties of rigid, closed-cell polyurethane foam used as a standardized substitute for human cancellous bone in mechanical testing.[1][2][3][4][5] The primary advantage of this synthetic material, often referred to by the brand name "Sawbones," is its consistency and uniformity, which overcomes the inherent variability of cadaveric bone specimens due to factors like age, sex, and health status. This allows for reproducible and comparative testing of orthopedic implants and instruments.
The standard classifies the foam into various grades based on their density and mechanical properties, which are designed to mimic the range of human cancellous bone densities. This enables researchers to simulate different bone qualities, from healthy to osteoporotic, in their investigations.
Mechanical Properties of ASTM F1839 Foam Grades
The mechanical properties of different grades of ASTM F1839 foam are critical for selecting the appropriate analog for a specific research application. The following tables summarize the key quantitative data for various foam grades.
Table 1: Density and Compressive Properties of ASTM F1839 Foam Grades
| Foam Grade | Density (g/cm³) | Compressive Strength (MPa) | Compressive Modulus (MPa) |
| 5 | 0.08 | 0.6 | 16 |
| 10 | 0.16 | 2.2 | 58 |
| 12 | 0.19 | 3.2 | 81 |
| 15 | 0.24 | 4.9 | 123 |
| 20 | 0.32 | 8.4 | 210 |
| 25 | 0.40 | 13 | 317 |
| 30 | 0.48 | 18 | 445 |
| 35 | 0.56 | 24 | 592 |
| 40 | 0.64 | 31 | 759 |
Data compiled from multiple sources.
Table 2: Screw Pullout Strength in ASTM F1839 Foam Grades
| Foam Grade | Density (g/cm³) | Screw Pullout Strength (N) |
| 5 | 0.08 | 100 - 200 |
| 10 | 0.16 | 300 - 500 |
| 15 | 0.24 | 600 - 900 |
| 20 | 0.32 | 900 - 1200 |
| 40 | 0.64 | 2500 - 3500 |
Note: Screw pullout strength is highly dependent on the specific screw design and test parameters. The values presented here are illustrative ranges.
Key Experimental Protocols Utilizing ASTM F1839
ASTM F1839 foam is employed in a variety of mechanical tests to evaluate the performance of orthopedic devices. The following are detailed methodologies for two of the most common applications.
Compressive Strength Testing
Objective: To determine the compressive properties of the foam itself or to assess the stability of an orthopedic construct under compressive loading.
Methodology:
-
Specimen Preparation: Cubic or cylindrical specimens of the ASTM F1839 foam are prepared with precise dimensions, typically with a specific height-to-diameter ratio to avoid buckling.
-
Test Setup: The specimen is placed between two flat, parallel platens of a universal testing machine.
-
Loading: A compressive load is applied at a constant rate of displacement, as specified in standards such as ASTM D1621.
-
Data Acquisition: The applied load and the resulting displacement are continuously recorded.
-
Analysis: The compressive strength is calculated as the maximum stress the material can withstand before failure. The compressive modulus (a measure of stiffness) is determined from the initial linear portion of the stress-strain curve.
Experimental Workflow for Compressive Strength Testing
Caption: Workflow for compressive strength testing of orthopedic devices using ASTM F1839 foam.
Screw Pullout Strength Testing
Objective: To measure the force required to pull an orthopedic screw out of the foam, which simulates the screw's fixation strength in bone.
Methodology:
-
Specimen Preparation: A block of ASTM F1839 foam of a specified grade is used. A pilot hole may be drilled according to the screw manufacturer's instructions.
-
Screw Insertion: The orthopedic screw is inserted into the foam block to a predetermined depth and at a controlled insertion torque and speed.
-
Test Setup: The foam block is securely fixed, and the screw head is attached to a grip on a universal testing machine.
-
Loading: A tensile load is applied along the long axis of the screw at a constant rate of displacement (e.g., 5 mm/min) until the screw pulls out.
-
Data Acquisition: The pullout force and displacement are continuously recorded.
-
Analysis: The maximum force recorded before the screw loosens is reported as the screw pullout strength.
Experimental Workflow for Screw Pullout Testing
Caption: Workflow for screw pullout strength testing in ASTM F1839 foam.
The Bridge Between Mechanical Testing and Biological Response
While ASTM F1839 foam is an inert material and not suitable for direct biological studies, its application in mechanical testing provides a critical link to understanding the biological cascades that can lead to implant failure. Mechanical instability, micromotion at the implant-bone interface, and wear of implant components are significant contributors to the generation of particulate debris. This debris is a key initiator of the host's inflammatory response, which can ultimately lead to bone resorption (osteolysis) and aseptic loosening of the implant.
Signaling Pathways in Aseptic Loosening
The biological response to wear debris is primarily mediated by the innate immune system, with macrophages playing a central role. Upon phagocytosing wear particles, macrophages become activated and release a cocktail of pro-inflammatory cytokines and chemokines.
Signaling Pathway of Wear Debris-Induced Osteolysis
Caption: Signaling cascade initiated by wear debris leading to osteolysis and aseptic loosening.
This signaling cascade highlights the importance of minimizing wear and ensuring implant stability, both of which can be rigorously assessed using ASTM F1839 as a standardized testing medium. By providing a reliable platform for evaluating the mechanical performance of orthopedic implants, ASTM F1839 contributes indirectly to the development of devices that are less likely to generate the wear debris that triggers these detrimental biological responses.
Conclusion
ASTM F1839 is an indispensable tool in orthopedic research, providing a consistent and reliable medium for the mechanical evaluation of orthopedic devices and instruments. Its use in standardized testing protocols, such as compressive strength and screw pullout tests, allows for the robust comparison of different implant designs and materials. While not a direct substrate for biological studies, the mechanical data generated using ASTM F1839 foam is crucial for understanding and mitigating the upstream events—implant instability and wear—that lead to the biological cascade of aseptic loosening. For researchers, scientists, and drug development professionals, a thorough understanding of the applications of ASTM F1839 is essential for the preclinical assessment of orthopedic implant safety and efficacy.
References
An In-depth Technical Guide to the Material Characteristics of ASTM F1839 Polyurethane
This guide provides a comprehensive overview of the material characteristics of rigid polyurethane foam as specified by ASTM F1839. It is intended for researchers, scientists, and drug development professionals who utilize this material for the mechanical testing of orthopedic devices and instruments. The information presented here is compiled from the ASTM standard and relevant scientific literature.
Introduction to ASTM F1839 Polyurethane
ASTM F1839 is the standard specification for rigid, closed-cell polyurethane foam used as a standardized testing medium for orthopedic devices.[1][2][3] This material is not intended for implantation but serves as a consistent and reliable surrogate for human cancellous bone in laboratory settings.[2][3][4] Its primary utility lies in providing a uniform substrate for comparative mechanical testing of medical devices such as bone screws.[1][4] The standard defines several grades of foam based on their density, which in turn dictates their mechanical properties.
Chemical Properties and Composition
The ASTM F1839 standard specifies that the foam shall be a polyether polyurethane. This thermosetting polymer is synthesized through the reaction of polyols with diisocyanates. The resulting polymer network is characterized by the presence of urethane (B1682113) linkages.
While the material is designed for mechanical testing and not for patient contact, an understanding of its chemical composition is crucial for researchers, particularly when considering potential interactions with test articles or in the development of in vitro models.
2.1 Extractables and Leachables
Although not intended for implantation, the potential for extractable and leachable substances is a key consideration for any material used in a laboratory setting, especially in the context of medical device development. Extractables are compounds that can be drawn from the material under exaggerated conditions (e.g., harsh solvents, high temperatures), while leachables are substances that migrate from the material under normal use conditions. For polyurethane foams, potential extractables and leachables can include residual monomers, oligomers, and additives used during the manufacturing process.
Mechanical Properties
The mechanical properties of ASTM F1839 polyurethane foam are designed to be in the range of those reported for human cancellous bone. The standard provides specifications for several grades of foam, with the grade number corresponding to the foam's nominal density in pounds per cubic foot. The following tables summarize the key mechanical properties for various grades of ASTM F1839 polyurethane foam.
Table 1: Density and Compressive Properties of ASTM F1839 Polyurethane Foam by Grade
| Grade | Density (g/cm³) | Compressive Strength (MPa) | Compressive Modulus (MPa) |
| 5 | 0.08 | 0.6 | 16 |
| 10 | 0.16 | 2.2 | 58 |
| 12 | 0.19 | 3.2 | 81 |
| 15 | 0.24 | 4.9 | 123 |
| 20 | 0.32 | 8.4 | 210 |
| 25 | 0.40 | 13 | 317 |
| 30 | 0.48 | 18 | 445 |
| 35 | 0.56 | 24 | 592 |
| 40 | 0.64 | 31 | 759 |
Table 2: Shear and Tensile Properties of ASTM F1839 Polyurethane Foam by Grade
| Grade | Shear Strength (MPa) | Shear Modulus (MPa) | Tensile Strength (MPa) | Tensile Modulus (MPa) |
| 5 | 0.59 | 7.1 | 1.0 | 32 |
| 10 | 1.6 | 19 | 2.1 | 86 |
| 12 | 2.1 | 24 | 2.5 | 112 |
| 15 | 2.8 | 33 | 3.7 | 173 |
| 20 | 4.3 | 49 | 5.6 | 284 |
| 25 | 5.9 | 68 | 8.8 | 399 |
| 30 | 7.6 | 87 | 12 | 592 |
| 35 | 9.4 | 108 | 16 | 713 |
| 40 | 11 | 130 | 19 | 1000 |
Table 3: Screw Pull-out Strength for ASTM F1839 Polyurethane Foam by Grade
| Grade | Minimum Pull-out Strength (N) | Maximum Pull-out Strength (N) |
| 5 | 100 | 200 |
| 10 | 300 | 500 |
| 15 | 600 | 900 |
| 20 | 900 | 1200 |
| 25 | 1200 | 1600 |
| 30 | 1500 | 2000 |
| 35 | 1800 | 2400 |
| 40 | 2100 | 2800 |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the mechanical properties of ASTM F1839 polyurethane foam.
4.1 Compressive Properties (ASTM D1621)
This test method determines the compressive strength and modulus of rigid cellular plastics.[5][6][7][8][9]
-
Specimen Preparation: Test specimens are square or circular in cross-section with a minimum area of 25.8 cm² and a minimum height of 25.4 mm. The height should not exceed the width or diameter. The loaded ends of the specimen must be parallel to each other and perpendicular to the sides.
-
Test Procedure:
-
The specimen is placed between two compression platens on a universal testing machine.
-
A compressive load is applied at a constant rate of crosshead displacement of 2.5 mm/min for each 25.4 mm of specimen thickness.
-
The test continues until a yield point is reached or the specimen is compressed to 13% of its original height.
-
The load and deformation are recorded throughout the test.
-
-
Data Analysis:
-
Compressive Strength: The maximum stress sustained by the specimen during the test.
-
Compressive Modulus: The slope of the initial linear portion of the stress-strain curve.
-
4.2 Shear Properties (ASTM C273)
This method is used to determine the shear strength and shear modulus of sandwich core materials, which is applicable to the polyurethane foam.[10][11][12][13][14]
-
Specimen Preparation: The specimen has a thickness equal to the foam block, a width of at least 50 mm, and a length of at least twelve times the thickness. Rigid loading plates are bonded to the top and bottom surfaces of the specimen.
-
Test Procedure:
-
The specimen assembly is mounted in a shear fixture in a universal testing machine.
-
A tensile or compressive force is applied parallel to the loading plates to induce shear in the foam core.
-
The load is applied at a constant displacement rate until failure occurs.
-
The load and displacement are recorded throughout the test.
-
-
Data Analysis:
-
Shear Strength: The maximum shear stress the material can withstand.
-
Shear Modulus: The slope of the linear portion of the shear stress-shear strain curve.
-
4.3 Screw Pull-out Strength (ASTM F543)
This test method is designed to measure the axial pull-out strength of medical bone screws from a standardized material, in this case, the ASTM F1839 polyurethane foam.[15][16][17][18][19]
-
Specimen Preparation: A block of ASTM F1839 polyurethane foam of a specified grade is used as the test substrate.
-
Test Procedure:
-
The bone screw is inserted into the foam block to a predetermined depth.
-
The foam block is secured in a fixture, and the head of the screw is gripped by the test machine.
-
A tensile load is applied along the axis of the screw at a constant rate of 5 mm/min until the screw is pulled out of the foam.
-
The maximum load achieved during the pull-out is recorded.
-
-
Data Analysis:
-
Axial Pull-out Strength: The maximum force required to pull the screw from the test material.
-
Biocompatibility
While ASTM F1839 polyurethane foam is not intended for implantation, its potential for cytotoxicity is a relevant consideration for researchers, especially in applications where cell or tissue cultures might be used in conjunction with the material. Studies on medical-grade polyurethanes have shown that their biocompatibility can be influenced by factors such as the isocyanate index used in their synthesis.[20][21] In vitro cytotoxicity tests, such as those described in ISO 10993-5, are typically used to assess the biological response to a material.[21]
Visualizations
The following diagrams illustrate key concepts related to the material characteristics and testing of ASTM F1839 polyurethane.
References
- 1. ASTM F1839 - EndoLab [endolab.org]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. testresources.net [testresources.net]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. store.astm.org [store.astm.org]
- 6. file.yizimg.com [file.yizimg.com]
- 7. testresources.net [testresources.net]
- 8. img.antpedia.com [img.antpedia.com]
- 9. admetinc.ca [admetinc.ca]
- 10. ASTM C273 Sandwich Core Shear Testing - ADMET [admet.com]
- 11. file.yizimg.com [file.yizimg.com]
- 12. store.astm.org [store.astm.org]
- 13. Core Shear ASTM C273 [intertek.com]
- 14. universalgripco.com [universalgripco.com]
- 15. ASTM F543 - Medical Bone Screw Test Method [endolab.org]
- 16. Metallic Bone Screws test (ASTM F543, ISO 6475 torsional, pullout, self-tapping, driving torque)_Metallic Bone Screws_UnitedTest - Material Testing Machine [unitedtest.com]
- 17. testresources.net [testresources.net]
- 18. zwickroell.com [zwickroell.com]
- 19. ASTM F543: Test Methods for Metallic Medical Bone Screws [mts.com]
- 20. Cytotoxic Properties of Polyurethane Foams for Biomedical Applications as a Function of Isocyanate Index - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to ASTM F1839 Foam for Biomechanical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of rigid polyurethane foam compliant with ASTM F1839, a standard material integral to the biomechanical testing of orthopedic devices and instruments. Its consistent and predictable mechanical properties make it an ideal surrogate for human cancellous bone in a laboratory setting, enabling reproducible and comparative studies critical for research, development, and regulatory submissions.
Introduction to ASTM F1839 Foam
The ASTM F1839 standard specifies the requirements for rigid, unicellular polyurethane foam intended for use as a standardized testing medium.[1][2] While its physical properties are comparable to those of human cancellous bone, it is crucial to note that this material is not intended for implantation.[1][2] The primary utility of this foam lies in its ability to provide a consistent and uniform material for evaluating the mechanical performance of orthopedic devices, such as bone screws, plates, and other fixation systems.[1] The standard defines several grades of foam, each with specific mechanical properties, allowing researchers to select a material that best simulates the bone quality relevant to their study.
Mechanical Properties of ASTM F1839 Foam
The mechanical characteristics of ASTM F1839 foam are well-defined and are categorized by "grade," which correlates with the foam's density. Higher grades correspond to denser foams with greater strength and stiffness. The following tables summarize the key mechanical properties for various grades of solid rigid polyurethane foam as specified by the standard and provided by major manufacturers.
Table 1: Density and Compressive Properties of ASTM F1839 Foam
| Grade | Density (g/cc) | Compressive Strength (MPa) | Compressive Modulus (MPa) |
| 5 | 0.08 | 0.6 | 16 |
| 8 | 0.13 | 1.5 | 38 |
| 10 | 0.16 | 2.2 | 58 |
| 12 | 0.19 | 3.2 | 81 |
| 15 | 0.24 | 4.9 | 123 |
| 17 | 0.27 | 6.2 | 155 |
| 20 | 0.32 | 8.4 | 210 |
| 25 | 0.40 | 13 | 317 |
| 30 | 0.48 | 18 | 445 |
| 35 | 0.56 | 24 | 592 |
| 40 | 0.64 | 31 | 759 |
| 50 | 0.80 | 48 | 1148 |
Data sourced from Sawbones, a leading manufacturer of ASTM F1839 foam.[3]
Table 2: Shear and Tensile Properties of ASTM F1839 Foam
| Grade | Shear Strength (MPa) | Shear Modulus (MPa) | Tensile Strength (MPa) | Tensile Modulus (MPa) |
| 5 | 0.59 | 7.1 | 1.0 | 32 |
| 8 | 1.2 | 14 | 1.3 | 56 |
| 10 | 1.6 | 19 | 2.1 | 86 |
| 12 | 2.1 | 24 | 2.5 | 112 |
| 15 | 2.8 | 33 | 3.7 | 173 |
| 17 | 3.4 | 39 | 4.6 | 205 |
| 20 | 4.3 | 49 | 5.6 | 284 |
| 25 | 5.9 | 68 | 8.8 | 399 |
| 30 | 7.6 | 87 | 12 | 592 |
| 35 | 9.4 | 108 | 16 | 713 |
| 40 | 11 | 130 | 19 | 1000 |
| 50 | 16 | 178 | 27 | 1469 |
Data sourced from Sawbones, a leading manufacturer of ASTM F1839 foam.[3]
Table 3: Screw Pullout Strength in ASTM F1839 Foam
| Grade | Minimum Pullout (N) | Maximum Pullout (N) |
| 5 | 56.00 | - |
| 10 | - | - |
| 12 | - | - |
| 15 | - | - |
| 20 | 886.7 | 1176.3 |
| 25 | - | - |
| 30 | - | - |
| 35 | - | - |
| 40 | - | - |
| 50 | - | - |
Key Experimental Protocols
The following sections detail the methodologies for the most common mechanical tests performed using ASTM F1839 foam. These protocols are based on the referenced ASTM standards.
Compressive Properties Testing (ASTM D1621)
This test determines the compressive strength and modulus of the foam.
Specimen Preparation:
-
Specimens should be square or circular in cross-section with a minimum area of 25.8 cm² and a maximum of 232 cm².[6]
-
The minimum height is 25.4 mm, and the maximum height should not exceed the specimen's width or diameter.[6]
-
The loaded ends of the specimen must be parallel to each other and perpendicular to the sides.[6]
-
For ASTM F1839, specimens are typically 50.8 x 50.8 x 25.4 mm, with the thickness parallel to the foam rise direction.[7]
Procedure:
-
Condition the specimens at 24 ± 2.8°C for 3 hours before testing.[7]
-
Center the specimen on the lower platen of a universal testing machine.
-
Apply a compressive load at a constant rate of crosshead movement. The rate is 2.5 ± 0.25 mm/min for each 25.4 mm of specimen thickness.[8]
-
Record the load and crosshead displacement continuously.
-
The test continues until a yield point is reached or the specimen is compressed to approximately 13% of its original thickness.[8]
Data Analysis:
-
Compressive Stress: Calculated by dividing the load by the initial cross-sectional area of the specimen.[9]
-
Compressive Strain: The change in specimen height divided by the initial height.[9]
-
Compressive Strength: The stress at the yield point or at 10% deformation if no yield point occurs.[6]
-
Compressive Modulus: The slope of the initial linear portion of the stress-strain curve.[9]
Shear Properties Testing (ASTM C273)
This method determines the shear strength and shear modulus of the foam.
Specimen Preparation:
-
The specimen thickness should be equal to the thickness of the foam block.
-
The width should be at least 50 mm, and the length should be at least twelve times the thickness.[10]
-
For ASTM F1839, specimens are typically 76.2 x 25.4 x 6.35 mm, with the thickness parallel to the foam rise direction.[7]
-
The specimens are bonded to rigid loading plates.
Procedure:
-
Condition the specimens at 24 ± 2.8°C for 3 hours before testing.[7]
-
Mount the specimen-plate assembly in a universal testing machine.
-
Apply a tensile or compressive load to the plates to induce shear in the foam core.
-
The speed of testing should be set to produce failure within 3 to 6 minutes.[11]
-
Record the force and displacement continuously.
Data Analysis:
-
Shear Stress: Calculated by dividing the shear force by the cross-sectional area of the foam.[10]
-
Shear Strain: Determined from the displacement of the loading plates.[10]
-
Ultimate Shear Strength: The maximum shear stress the specimen can withstand.[10]
-
Shear Modulus: The slope of the initial linear portion of the shear stress-strain curve.[10]
Screw Pullout Testing (ASTM F543, Annex A3)
This test measures the axial force required to pull a bone screw out of the foam block.
Specimen Preparation:
-
Use a foam block with dimensions sufficient to allow for a screw insertion depth of at least 20 mm.
-
Drill a pilot hole in the foam block. The diameter of the pilot hole is critical and should be specified in the study protocol.
-
The foam block is securely clamped to prevent movement during screw insertion and pullout.
Procedure:
-
Insert the bone screw into the pre-drilled pilot hole to a specified depth. Insertion is typically done at a constant rotational speed (e.g., 1-5 rpm).[12]
-
Mount the test block in a fixture under the load cell of a universal testing machine.
-
Attach a grip or fixture to the head of the screw.
-
Apply a tensile load along the axis of the screw at a constant rate of displacement.
-
Record the load and displacement until the screw is pulled out of the foam.
Data Analysis:
-
Axial Pullout Strength: The maximum load recorded during the pullout test.[13]
Rationale for Use as a Cancellous Bone Surrogate
The use of ASTM F1839 foam as a substitute for human cancellous bone in biomechanical testing is justified by several key factors. While not a perfect replica of the biological and architectural complexity of bone, its properties offer a standardized and reproducible alternative.
The primary advantage of ASTM F1839 foam is its consistency. Unlike cadaveric bone, which exhibits significant variability in properties due to factors like age, sex, and health status, this synthetic material provides a uniform test medium. This allows for the direct comparison of the performance of different orthopedic devices, which is a fundamental requirement for regulatory approval and product development. The availability of various foam grades further enhances its utility, enabling researchers to simulate a range of bone densities, from osteoporotic to healthy bone.
Conclusion
ASTM F1839 rigid polyurethane foam is an indispensable tool in the field of orthopedic biomechanics. Its standardized mechanical properties, consistency, and versatility make it an excellent surrogate for cancellous bone in a wide array of pre-clinical testing applications. By understanding the material properties and adhering to standardized testing protocols, researchers, scientists, and drug development professionals can generate reliable and reproducible data to advance the design and evaluation of orthopedic implants and instruments.
References
- 1. store.astm.org [store.astm.org]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. sawbones.com [sawbones.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. researchgate.net [researchgate.net]
- 6. file.yizimg.com [file.yizimg.com]
- 7. researchgate.net [researchgate.net]
- 8. testresources.net [testresources.net]
- 9. ASTM D1621 Compressive Properties of Rigid Cellular Plastics [admet.com]
- 10. ASTM C273 Sandwich Core Shear Testing - ADMET [admet.com]
- 11. atslab.com [atslab.com]
- 12. Guide to ASTM F543 Test Method for Metallic Bone Screws [admet.com]
- 13. ASTM F543 - Medical Bone Screw Test Method [endolab.org]
A Comprehensive Guide to Sourcing ASTM F1839 Compliant Polyurethane Foam Blocks for Orthopedic Device Testing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ASTM F1839 compliant polyurethane (PU) foam, a critical standard material for the mechanical testing of orthopedic devices and instruments. This document outlines the material's specifications, identifies a key supplier, presents detailed mechanical properties, and provides standardized experimental protocols for its use.
Understanding ASTM F1839
The ASTM F1839 standard specification covers rigid, unicellular polyurethane foam used as a consistent and uniform medium for testing orthopedic devices like bone screws.[1][2][3] This foam is not intended for human implantation but serves as a synthetic surrogate for human cancellous bone in laboratory settings, exhibiting similar mechanical properties.[1][2] The specification details the compositional, physical, and mechanical requirements for various grades of foam, ensuring reproducibility in testing. The foam can be supplied in solid blocks or sheets, or as a two-part liquid system to be mixed by the end-user.
Sourcing Compliant Polyurethane Foam
A key supplier of solid rigid polyurethane foam that conforms to the ASTM F1839-08 standard is Sawbones . Their foam blocks are specifically designed for testing screw pullout, insertion, and stripping torque, providing a uniform structure with a density variation of only ±10%.
Mechanical Properties of ASTM F1839 Compliant Foam
The following tables summarize the key mechanical properties of various grades of solid rigid polyurethane foam as provided by Sawbones, which are in compliance with ASTM F1839.
Table 1: Density and Hardness of ASTM F1839 Compliant PU Foam
| Grade | Density (pcf) | Density (g/cc) | Shore D Hardness |
| 5 | 0.08 | 0.07 | 10 |
| 8 | 0.13 | 0.11 | 14 |
| 10 | 0.16 | 0.14 | 15 |
| 12 | 0.19 | 0.16 | 21 |
| 15 | 0.24 | 0.20 | 25 |
| 17 | 0.27 | 0.23 | 29 |
| 20 | 0.32 | 0.27 | 35 |
| 25 | 0.40 | 0.34 | 43 |
| 30 | 0.48 | 0.41 | 55 |
| 35 | 0.56 | 0.47 | 59 |
| 40 | 0.64 | 0.54 | 65 |
| 50 | 0.80 | 0.68 | 85 |
| Data sourced from Sawbones |
Table 2: Compressive Properties of ASTM F1839 Compliant PU Foam
| Grade | Compressive Strength (MPa) | Compressive Modulus (MPa) |
| 5 | 0.6 | 16 |
| 8 | 1.5 | 38 |
| 10 | 2.2 | 58 |
| 12 | 3.2 | 81 |
| 15 | 4.9 | 123 |
| 17 | 6.2 | 155 |
| 20 | 8.4 | 210 |
| 25 | 13 | 317 |
| 30 | 18 | 445 |
| 35 | 24 | 592 |
| 40 | 31 | 759 |
| 50 | 48 | 1148 |
| Data sourced from Sawbones |
Table 3: Tensile Properties of ASTM F1839 Compliant PU Foam
| Grade | Tensile Strength (MPa) | Tensile Modulus (MPa) |
| 5 | 1.0 | 32 |
| 8 | 1.3 | 56 |
| 10 | 2.1 | 86 |
| 12 | 2.5 | 112 |
| 15 | 3.7 | 173 |
| 17 | 4.6 | 205 |
| 20 | 5.6 | 284 |
| 25 | 8.8 | 399 |
| 30 | 12 | 592 |
| 35 | 16 | 713 |
| 40 | 19 | 1000 |
| 50 | 27 | 1469 |
| Data sourced from Sawbones |
Table 4: Shear Properties of ASTM F1839 Compliant PU Foam
| Grade | Shear Strength (MPa) | Shear Modulus (MPa) |
| 5 | 0.59 | 7.1 |
| 8 | 1.2 | 14 |
| 10 | 1.6 | 19 |
| 12 | 2.1 | 24 |
| 15 | 2.8 | 33 |
| 17 | 3.4 | 39 |
| 20 | 4.3 | 49 |
| 25 | 5.9 | 68 |
| 30 | 7.6 | 87 |
| 35 | 9.4 | 108 |
| 40 | 11 | 130 |
| 50 | 16 | 178 |
| Data sourced from Sawbones |
Experimental Protocols
The following are detailed methodologies for key experiments cited in ASTM F1839.
Density Determination (as per ASTM D1622)
-
Specimen Preparation: Cut a minimum of three test specimens from the foam block. The specimens should be of a shape that their volume can be easily calculated (e.g., cubes or rectangular prisms).
-
Measurement: Accurately measure the dimensions of each specimen to the nearest 0.1 mm.
-
Weighing: Weigh each specimen to the nearest 0.001 g.
-
Calculation: Calculate the density (ρ) in g/cc using the formula: ρ = m/V, where 'm' is the mass and 'V' is the volume.
-
Reporting: Report the average density of the specimens.
Compressive Properties (as per ASTM D1621)
-
Specimen Preparation: Prepare at least five specimens with a square or circular cross-section and a height of 25.4 ± 0.25 mm. The lateral dimensions should be at least 25.4 mm.
-
Test Setup: Place the specimen on the lower platen of a universal testing machine.
-
Procedure: Apply a compressive load at a constant rate of crosshead displacement of 2.5 mm/min.
-
Data Acquisition: Record the load versus displacement data until a yield point is reached or the specimen is compressed to 13% of its original height.
-
Calculation:
-
Compressive Strength: Calculate the stress at the yield point or at 10% deformation, whichever occurs first.
-
Compressive Modulus: Determine the slope of the initial linear portion of the stress-strain curve.
-
-
Reporting: Report the average compressive strength and modulus.
Tensile Properties (as per ASTM D1623)
-
Specimen Preparation: Machine at least five Type I or Type C dumbbell-shaped specimens.
-
Test Setup: Secure the specimen in the grips of a universal testing machine.
-
Procedure: Apply a tensile load at a constant crosshead speed of 2.5 mm/min until the specimen fractures.
-
Data Acquisition: Record the load versus elongation data.
-
Calculation:
-
Tensile Strength: Calculate the maximum stress reached during the test.
-
Tensile Modulus: Determine the slope of the initial linear portion of the stress-strain curve.
-
-
Reporting: Report the average tensile strength and modulus.
Shear Properties (as per ASTM C273)
-
Specimen Preparation: Prepare at least five specimens with dimensions of 25 mm x 50 mm x 150 mm. Bond the larger faces of the specimen to rigid loading plates.
-
Test Setup: Mount the assembly in a universal testing machine.
-
Procedure: Apply a shear load to the loading plates at a constant crosshead rate of 0.5 mm/min.
-
Data Acquisition: Record the load versus displacement data.
-
Calculation:
-
Shear Strength: Calculate the maximum shear stress.
-
Shear Modulus: Determine the slope of the initial linear portion of the shear stress-shear strain curve.
-
-
Reporting: Report the average shear strength and modulus.
Visualizations
The following diagrams illustrate the logical hierarchy of the ASTM F1839 standard and a typical experimental workflow for orthopedic device testing using compliant foam.
Caption: Logical hierarchy of the ASTM F1839 standard.
Caption: Experimental workflow for orthopedic device testing.
References
Methodological & Application
Application Notes and Protocols for Cortical Screw Testing Using ASTM F1839
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the mechanical testing of cortical bone screws utilizing rigid polyurethane foam as a standardized testing medium, as specified by ASTM F1839. Adherence to these guidelines ensures consistent and comparable results for product development, quality control, and research purposes.
Introduction to ASTM F1839
ASTM F1839 is the standard specification for rigid, unicellular polyurethane foam intended for use as a consistent and uniform material for testing orthopedic devices and instruments.[1][2][3][4][5] This synthetic material provides a standardized alternative to human cadaveric bone, mitigating the variability associated with donor age, gender, and bone quality. The foam's properties are designed to be within the range of human cancellous bone. The standard defines various grades of foam based on their density, which correlates with mechanical properties such as compressive and shear strength. This allows researchers to select a foam grade that appropriately simulates a specific bone quality, from healthy to osteoporotic.
Key Mechanical Tests for Cortical Screws
The mechanical performance of cortical screws is critical for ensuring clinical success. Several standardized tests, often detailed in ASTM F543, utilize ASTM F1839 compliant test blocks to evaluate key performance characteristics. These tests include:
-
Axial Pullout Strength: Measures the force required to pull a screw out of the test material along its longitudinal axis. This is a critical parameter for assessing the screw's fixation strength and resistance to loosening.
-
Driving Torque: Quantifies the torque required to insert a screw into the test block. This helps in evaluating the ease of insertion for the surgeon and minimizing the risk of screw failure during insertion.
-
Torsional Strength: Determines the maximum torque a screw can withstand before failure (breaking). This is crucial for preventing screw breakage during insertion or removal.
-
Self-Tapping Performance: Assesses the ability of a self-tapping screw to create its own thread in the material.
Data Presentation: Mechanical Properties of ASTM F1839 Polyurethane Foam
The selection of an appropriate foam grade is crucial for simulating the desired bone quality. The following table summarizes the minimum and maximum mechanical properties for various grades of rigid polyurethane foam as specified by ASTM F1839.
| Grade Designation | Density ( kg/m ³) | Compressive Strength (MPa) | Compressive Modulus (MPa) | Shear Strength (MPa) | Shear Modulus (kPa) | Minimum Screw Pullout (N) |
| 5 | 64.1 - 96.1 | 0.8 - 2.1 | 20 - 50 | 0.6 - 1.2 | 10,000 - 20,000 | 100 |
| 10 | 128.1 - 192.2 | 3.4 - 7.6 | 70 - 150 | 2.1 - 4.1 | 30,000 - 60,000 | 300 |
| 12 | 160.2 - 224.3 | 5.0 - 10.0 | 100 - 200 | 2.9 - 5.3 | 40,000 - 80,000 | 400 |
| 15 | 208.3 - 272.4 | 7.6 - 14.5 | 150 - 280 | 4.1 - 7.6 | 60,000 - 120,000 | 500 |
| 20 | 288.5 - 352.5 | 13.1 - 23.4 | 250 - 450 | 6.7 - 11.7 | 100,000 - 200,000 | 700 |
| 25 | 352.5 - 416.6 | 18.6 - 32.4 | 350 - 600 | 9.0 - 15.5 | 140,000 - 280,000 | 900 |
| 30 | 416.6 - 480.7 | 24.8 - 42.1 | 450 - 750 | 11.7 - 19.3 | 180,000 - 360,000 | 1100 |
| 35 | 480.7 - 544.8 | 31.0 - 51.7 | 550 - 900 | 14.1 - 23.4 | 220,000 - 440,000 | 1300 |
Note: Data is compiled based on information from various sources referencing the ASTM F1839 standard. For the most accurate and up-to-date specifications, please refer to the latest version of the ASTM F1839 standard.
Experimental Protocols
Protocol 1: Axial Pullout Strength Testing
Objective: To determine the peak force required to pull a cortical screw axially from a standardized ASTM F1839 test block.
Materials and Equipment:
-
Cortical bone screws of the specified type and size.
-
ASTM F1839 rigid polyurethane foam blocks of the selected grade.
-
Drill press or a suitable device for perpendicular screw insertion.
-
Torque-measuring device.
-
Universal testing machine with a load cell appropriate for the expected pullout forces.
-
A custom fixture to grip the screw head without interfering with the test block.
-
Data acquisition system to record load and displacement.
Procedure:
-
Specimen Preparation:
-
Cut the ASTM F1839 foam block to a suitable size, ensuring a minimum grip span of five times the major diameter of the bone screw.
-
If required, pre-drill a pilot hole in the center of the test block according to the screw manufacturer's specifications.
-
-
Screw Insertion:
-
Mount the test block in a secure fixture.
-
Insert the cortical screw into the test block at a constant rotational speed of 3 revolutions per minute (rpm).
-
The insertion depth should be 20 mm or 60% of the thread length.
-
Ensure the screw is inserted perpendicular to the surface of the test block.
-
-
Testing:
-
Secure the test block in the universal testing machine.
-
Attach the pullout fixture to the screw head, ensuring the load will be applied along the screw's longitudinal axis.
-
Apply a tensile load at a constant crosshead speed of 5 mm/min until the screw pulls out of the material or the screw fractures.
-
-
Data Analysis:
-
Record the load-displacement curve.
-
The peak load on the curve represents the axial pullout strength.
-
Report the mean and standard deviation for a statistically significant number of samples (typically a minimum of 5).
-
Protocol 2: Driving Torque Testing
Objective: To measure the torque required to insert a cortical screw into a standardized ASTM F1839 test block.
Materials and Equipment:
-
Cortical bone screws.
-
ASTM F1839 foam blocks.
-
Torsion testing machine capable of applying and measuring torque and axial load simultaneously.
-
A suitable screwdriver bit and a chuck to grip it.
-
Fixture to hold the test block securely.
-
Data acquisition system.
Procedure:
-
Specimen Preparation:
-
Prepare the ASTM F1839 test blocks as described in the axial pullout protocol.
-
-
Setup:
-
Mount the test block in the fixture on the torsion testing machine.
-
Attach the screwdriver bit to the machine's chuck.
-
Align the screw with the pilot hole (if present) in the test block.
-
-
Testing:
-
Apply a constant axial preload if required by the specific test plan.
-
Drive the screw into the test block at a constant rotational speed between 1 and 5 rpm.
-
Continue for a minimum of four full revolutions.
-
-
Data Analysis:
-
Record the torque and angle of rotation throughout the insertion.
-
Plot the torque versus the angle of rotation.
-
Determine the maximum insertion torque.
-
Report the mean and standard deviation for a statistically significant number of samples.
-
Protocol 3: Torsional Strength Testing
Objective: To determine the torsional yield strength, maximum torque, and breaking angle of a cortical screw.
Materials and Equipment:
-
Cortical bone screws.
-
Torsion testing machine.
-
A suitable fixture (e.g., embedding tubes) to hold the screw securely.
-
Potting medium (e.g., epoxy).
-
Screwdriver bit and chuck.
-
Data acquisition system.
Procedure:
-
Specimen Preparation:
-
Securely fix the screw in an embedding tube using a potting medium, leaving five threads or 20% of the threaded length exposed.
-
Allow the potting medium to cure completely.
-
-
Setup:
-
Mount the embedding tube containing the screw into the torsion testing machine.
-
Attach the screwdriver bit to the chuck and engage it with the screw head.
-
-
Testing:
-
Apply a torsional load at a constant rotational speed of 1 to 5 rpm until the screw fractures.
-
-
Data Analysis:
-
Record the torque versus the angle of rotation.
-
From the torque-angle curve, determine:
-
Torsional Yield Strength: The torque at a specified offset from the linear portion of the curve.
-
Maximum Torque: The highest torque value recorded.
-
Breaking Angle: The angle of rotation at which the screw fractures.
-
-
Report the mean and standard deviation for each parameter for a statistically significant number of samples.
-
References
Application Notes and Protocols for ASTM F1839 Foam in Spinal Implant Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASTM F1839 is a standard specification for rigid, unicellular polyurethane foam used as a standardized testing medium for orthopedic devices, including spinal implants.[1][2][3] This foam possesses mechanical properties that mimic those of human cancellous bone, providing a consistent and uniform material for evaluating the performance of spinal implants in a laboratory setting.[2][4][5] Its use is critical for manufacturers seeking regulatory approval and for researchers comparing the biomechanical stability of different implant designs.[6][7] The FDA recognizes ASTM F1839 as a consensus standard for testing orthopedic devices.[8]
These application notes provide an overview of the key mechanical tests for spinal implant stability that utilize ASTM F1839 foam, complete with detailed protocols and quantitative data from representative studies. The primary stability assessments for interbody fusion devices include subsidence, expulsion resistance, and axial and torsional stability.[6][7][9]
Data Presentation
The following tables summarize quantitative data from biomechanical testing of a representative spinal implant (LDR ROI-A® ALIF Cage) using Grade 15 ASTM F1839 polyurethane foam.[2]
Table 1: Axial Compression and Torsion Testing Results [2]
| Test Parameter | Yield | Peak |
| Axial Compression | ||
| Yield Load (N) | 22,704 | |
| Peak Load (N) | 24,908 | |
| Torsion | ||
| Yield Torque (N-m) | 37.2 | |
| Peak Torque (N-m) | 47.7 |
Table 2: Expulsion (Push-Out) Testing Results [2]
| Implant Configuration | Peak Expulsion Load (N) |
| Implant Alone | 345 |
| Implant with VerteBRIDGE Plating | 748 |
Experimental Workflows
The following diagrams illustrate the general workflows for key spinal implant stability tests using ASTM F1839 foam.
Caption: Workflow for Subsidence Testing (ASTM F2267).
Caption: Workflow for Expulsion (Push-Out) Testing.
References
- 1. ASTM F2267 Subsidence of Intervertebral Body Fusion Devices [admet.com]
- 2. uniaomedica.com [uniaomedica.com]
- 3. orthoinno.com [orthoinno.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. img.antpedia.com [img.antpedia.com]
- 6. gsmedicalusa.com [gsmedicalusa.com]
- 7. ASTM F2077 - Test Methods for Intervertebral Body Fusion Devices - STEP Lab [step-lab.com]
- 8. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 9. Spinal Implants Testing | ASTM F1717, F1798, F2077, F2193 | Questmed [questmed.org]
Application Notes and Protocols for Dental Implant Primary Stability Testing Using ASTM F1839
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ASTM F1839 standard rigid polyurethane foam for in-vitro testing of dental implant primary stability. The protocols outlined below are designed to ensure standardized and reproducible evaluation of implant performance under various simulated bone densities.
Introduction to ASTM F1839 in Dental Implantology
ASTM F1839 is a standard specification for rigid, unicellular polyurethane foam used as a standardized testing medium for orthopedic devices, including dental implants.[1][2][3] This synthetic material offers a consistent and uniform alternative to human cadaveric or animal bone, which can exhibit significant variability in mechanical properties.[4][5] The foam is available in various densities, typically measured in pounds per cubic foot (PCF), which allows for the simulation of different bone qualities, from soft (low-density) to hard (high-density) bone.[6] By using ASTM F1839 foam blocks, researchers can obtain reliable and comparable data on the primary stability of dental implants, a critical factor for successful osseointegration and immediate loading protocols.[7][8]
Primary stability refers to the initial mechanical engagement of a dental implant with the surrounding bone immediately after insertion.[7] It is a crucial prerequisite for the long-term success of the implant.[7] Insufficient primary stability can lead to excessive micromotion at the implant-bone interface, potentially resulting in fibrous encapsulation and implant failure. Key metrics used to quantify primary stability in a laboratory setting include:
-
Insertion Torque (IT): The maximum torque required to place the implant into the prepared site. It reflects the frictional resistance between the implant and the surrounding material.
-
Removal Torque (RT): The torque required to remove the implant after insertion. It provides an indication of the initial mechanical interlocking.
-
Implant Stability Quotient (ISQ): A measurement derived from Resonance Frequency Analysis (RFA), where a higher ISQ value indicates greater stability.[9][10][11]
Experimental Protocols
This section details the step-by-step methodology for conducting dental implant primary stability testing in accordance with best practices using ASTM F1839 polyurethane foam blocks.
Materials and Equipment
-
Dental Implants: Specify the type, diameter, and length of the implants being tested.
-
ASTM F1839 Polyurethane Foam Blocks: Select appropriate densities (e.g., 10 PCF for soft bone, 20 PCF for medium bone, 30 PCF for dense bone) to simulate various clinical scenarios.[7] Some studies also utilize a bilayer model with a denser layer to mimic cortical bone.[7]
-
Surgical Motor and Handpiece: A calibrated surgical motor capable of recording insertion torque is essential.
-
Torque Wrench: A manual or digital torque wrench for measuring removal torque.
-
Resonance Frequency Analysis (RFA) Device: An instrument such as an Osstell device to measure the Implant Stability Quotient (ISQ).
-
Drill Bits: Use the drill bits recommended by the implant manufacturer for the specific implant system being tested.
-
Caliper: For precise measurements of drilling depth and foam block dimensions.
-
Clamping Device: To securely hold the foam block during drilling and implant placement.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the dental implant primary stability testing protocol.
Caption: Experimental workflow for dental implant primary stability testing.
Detailed Protocol Steps
-
Foam Block Preparation:
-
Cut the ASTM F1839 polyurethane foam blocks to the desired dimensions. A typical size for testing is a block that allows for sufficient spacing between implant sites to prevent stress field overlap.
-
If a cortical layer is being simulated, affix a thin sheet of a higher density foam (e.g., 30 PCF) to the surface of the lower density block.[7]
-
Securely clamp the foam block to a stable work surface.
-
-
Osteotomy Preparation (Drilling):
-
Following the implant manufacturer's recommended drilling protocol, create the osteotomy site in the foam block using the surgical motor and corresponding drill bits.[4][5]
-
Ensure the drilling is performed at the recommended speed and with appropriate irrigation (if specified by the protocol, though often omitted in foam block studies).
-
Use a caliper to verify the final drilling depth. Some protocols may call for an "under-preparation" of the osteotomy site to enhance primary stability.[7]
-
-
Implant Insertion and Insertion Torque (IT) Measurement:
-
Mount the dental implant onto the handpiece of the surgical motor.
-
Insert the implant into the prepared osteotomy site at the manufacturer's recommended speed (e.g., 100 rpm).[4]
-
The surgical motor will record the peak insertion torque in Newton-centimeters (Ncm) as the implant is fully seated.
-
-
Resonance Frequency Analysis (RFA) for ISQ Measurement:
-
Attach the appropriate transducer (e.g., SmartPeg) to the implant.
-
Use the RFA device to measure the ISQ. It is recommended to take measurements from two perpendicular directions (e.g., buccolingual and mesiodistal) and calculate the average.[5]
-
-
Removal Torque (RT) Measurement:
-
Attach the appropriate driver to the torque wrench.
-
Engage the driver with the implant connection and apply a reverse torque until the implant begins to rotate.
-
Record the peak torque value in Ncm as the removal torque.
-
Quantitative Data Presentation
The following tables summarize quantitative data from various studies that have utilized ASTM F1839 foam blocks to assess dental implant primary stability.
Table 1: Insertion Torque (IT) Values (Ncm) in Different Density Foams
| Implant Type | Foam Density (PCF) | Mean IT (Ncm) ± SD | Reference |
| Cylindrical | 10 | 10.92 ± 0.85 | [7] |
| Tapered | 10 | 13.80 ± 1.2 | [7] |
| Cylindrical | 20 | 32.07 ± 1.19 | [7] |
| Tapered | 20 | 39.37 ± 0.9 | [7] |
| 3.0 mm Diameter | 20 | 24.80 ± 1.30 | [12] |
| 5.0 mm Diameter | 20 | 51.60 ± 1.05 | [12] |
| 3.0 mm Diameter | 30 | 46.00 ± 2.35 | [12] |
| 5.0 mm Diameter | 30 | 79.00 ± 11.40 | [12] |
Table 2: Removal Torque (RT) Values (Ncm) in Different Density Foams
| Implant Type | Foam Density (PCF) | Mean RT (Ncm) ± SD | Reference |
| Cylindrical | 10 | 9.98 ± 0.4 | [7] |
| Tapered | 10 | 10.98 ± 1.1 | [7] |
| Cylindrical | 20 | 23.07 ± 0.4 | [7] |
| Tapered | 20 | 29.12 ± 0.57 | [7] |
| 3.0 mm Diameter | 20 | 24.80 ± 1.30 | [12] |
| 5.0 mm Diameter | 20 | 51.60 ± 1.05 | [12] |
| 3.0 mm Diameter | 30 | 46.00 ± 2.35 | [12] |
| 5.0 mm Diameter | 30 | 79.00 ± 11.40 | [12] |
Table 3: Implant Stability Quotient (ISQ) Values in Different Density Foams
| Implant Type | Foam Density (PCF) | Mean ISQ ± SD | Reference |
| Cylindrical | 10 | 51.55 ± 0.81 | [7] |
| Tapered | 10 | 54.45 ± 0.4 | [7] |
| Cylindrical | 20 | 65.00 ± 0.84 | [7] |
| Tapered | 20 | 64.35 ± 0.47 | [7] |
| 3.0 mm Diameter | 20 | 58.90 ± 1.08 | [12] |
| 5.0 mm Diameter | 20 | 64.80 ± 1.79 | [12] |
| 3.0 mm Diameter | 30 | 63.30 ± 1.35 | [12] |
| 5.0 mm Diameter | 30 | 75.50 ± 4.26 | [12] |
Signaling Pathways and Logical Relationships
The primary stability of a dental implant is influenced by a combination of factors. The following diagram illustrates the logical relationship between these factors and the resulting stability metrics.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 4. Insertion Torque, Removal Torque, and Resonance Frequency Analysis Values of Ultrashort, Short, and Standard Dental Implants: An In Vitro Study on Polyurethane Foam Sheets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ASTM F1839 - EndoLab [endolab.org]
- 7. An In Vitro Analysis on Polyurethane Foam Blocks of the Insertion Torque (IT) Values, Removal Torque Values (RTVs), and Resonance Frequency Analysis (RFA) Values in Tapered and Cylindrical Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implant Diameter, Length, and the Insertion Torque/Depth Integral: A Study Using Polyurethane Foam Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osstell.com [osstell.com]
- 10. pp.bme.hu [pp.bme.hu]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Evaluation of Primary Stability between Different Diameters Multi-Scale Roughness Dental Implant by Solid Rigid Polyurethane Simulation [mdpi.com]
Application Notes and Protocols for Mechanical Testing of Orthopedic Fracture Fixation Devices Utilizing ASTM F1839 Standard Test Medium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the standardized mechanical testing protocols for various orthopedic fracture fixation devices. The methodologies described herein are based on established ASTM standards, which frequently utilize rigid polyurethane foam as specified in ASTM F1839 as a consistent and reliable surrogate for human cancellous bone. This standardized test medium ensures the reproducibility and comparability of mechanical data for implantable devices.
Data Presentation: Key Mechanical Properties
The following tables summarize the critical quantitative data obtained from the mechanical testing of different orthopedic fracture fixation devices. These parameters are essential for evaluating the performance, safety, and efficacy of these implants.
Table 1: Bone Plates (ASTM F382) - Four-Point Bending Tests
| Mechanical Property | Description | Typical Units |
| Bending Stiffness | The resistance of the bone plate to bending deformation under load. | N/mm |
| Bending Structural Stiffness | The overall stiffness of the bone plate construct, including the plate and screws. | N/m |
| Bending Strength | The maximum bending moment the bone plate can withstand before permanent deformation or fracture. | Nm |
| Fatigue Life | The number of loading cycles a bone plate can endure at a specific bending moment before failure. | Cycles |
| Fatigue Strength | The maximum bending moment a bone plate can withstand for a specified number of cycles without failing. | Nm |
Table 2: Bone Screws (ASTM F543) - Torsional and Axial Tests
| Mechanical Property | Description | Typical Units |
| Torsional Yield Strength | The amount of torque a bone screw can withstand before plastic deformation occurs.[1] | Nm |
| Maximum Torque | The peak torque a bone screw can sustain before failure.[1] | Nm |
| Breaking Angle | The angle of rotation at which the bone screw fractures during torsional testing.[1] | Degrees (°) |
| Insertion Torque | The torque required to drive a bone screw into the standardized test medium.[1] | Nm |
| Axial Pullout Strength | The maximum axial force required to pull the bone screw out of the test medium.[1] | N |
Table 3: Intramedullary Fixation Devices (ASTM F1264) - Bending and Torsional Tests
| Mechanical Property | Description | Typical Units |
| Bending Stiffness | The resistance of the intramedullary nail to bending forces.[2][3] | N/mm |
| Bending Strength | The maximum bending moment the nail can withstand before failure.[2][3] | Nm |
| Torsional Stiffness | The resistance of the intramedullary nail to twisting. | Nm/degree |
| Maximum Torque | The peak torque the nail can sustain before failure. | Nm |
| Bending Fatigue Life | The number of bending cycles the nail can withstand at a specific load before failure.[2] | Cycles |
Experimental Protocols & Workflows
The following sections detail the standardized testing protocols for bone plates, bone screws, and intramedullary fixation devices.
Protocol 1: Four-Point Bending Test for Bone Plates (ASTM F382)
This test evaluates the bending properties of bone plates, which are critical for their ability to stabilize fractures.[4][5]
Objective: To determine the bending stiffness, bending structural stiffness, and bending strength of a metallic bone plate.[4][5]
Materials:
-
Metallic bone plate specimen
-
ASTM F1839 rigid polyurethane foam block
-
Four-point bending test fixture
-
Universal testing machine
Procedure:
-
Secure the ASTM F1839 foam block in the test fixture.
-
Fix the bone plate to the foam block using the appropriate bone screws, following the surgical technique guide.
-
Mount the entire construct onto the four-point bending fixture of the universal testing machine.
-
Apply a compressive load at a constant displacement rate until the plate yields or fractures.
-
Record the load-displacement data throughout the test.
-
Calculate the bending stiffness, bending structural stiffness, and bending strength from the load-displacement curve.
Protocol 2: Torsional and Axial Testing of Bone Screws (ASTM F543)
These tests are crucial for assessing the strength of bone screws during insertion and their resistance to pullout.[6]
Objective: To determine the torsional properties (yield strength, maximum torque, breaking angle) and axial pullout strength of metallic bone screws.[1][6]
Materials:
-
Metallic bone screw specimen
-
ASTM F1839 rigid polyurethane foam block
-
Torsion testing machine
-
Universal testing machine with a pullout fixture
-
Drill and tap for pilot hole creation
Procedure (Torsional Test):
-
Drill a pilot hole into the ASTM F1839 foam block according to the screw manufacturer's specifications.
-
If required, tap the pilot hole.
-
Secure the foam block in the torsion testing machine.
-
Drive the bone screw into the prepared hole at a constant rotational speed.
-
Record the torque and angular displacement until the screw fails.
-
Determine the torsional yield strength, maximum torque, and breaking angle from the torque-rotation curve.
Procedure (Axial Pullout Test):
-
Insert the bone screw into a prepared pilot hole in the ASTM F1839 foam block to a specified depth.
-
Mount the foam block in the universal testing machine.
-
Attach the screw head to the actuator of the testing machine using a suitable fixture.
-
Apply a tensile load along the axis of the screw at a constant displacement rate until the screw pulls out of the foam.
-
Record the load-displacement data.
-
The maximum load recorded is the axial pullout strength.
Protocol 3: Bending Fatigue Test for Intramedullary Fixation Devices (ASTM F1264)
This protocol assesses the durability of intramedullary nails under cyclic loading, simulating the repetitive stresses experienced in the body during healing.[2]
Objective: To determine the bending fatigue life of an intramedullary fixation device (IMFD).[2]
Materials:
-
Intramedullary fixation device specimen
-
Four-point bending fatigue test fixture
-
Dynamic testing machine
Procedure:
-
Mount the IMFD in the four-point bending fixture of the dynamic testing machine.
-
Apply a sinusoidal cyclic load to induce a specific maximum bending moment.
-
The test is run at a specified frequency (e.g., 5-10 Hz).
-
Continue the cyclic loading until the specimen fractures or a predetermined number of cycles (e.g., 5 million cycles) is reached.
-
Record the number of cycles to failure.
-
Repeat the test at different bending moment levels to generate an S-N (stress-life) curve.
References
Application Note and Protocol: Insertion Torque Testing in Different Grades of ASTM F1839 Foam
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASTM F1839 is the standard specification for rigid, closed-cell polyurethane foam used as a standardized testing medium for orthopedic devices and instruments.[1] This synthetic material mimics the mechanical properties of human cancellous bone, providing a consistent and reliable substrate for biomechanical testing.[2][3][4][5][6] The foam is available in various grades, each corresponding to a specific density and set of mechanical properties, allowing researchers to simulate different bone qualities, from osteoporotic to healthy bone.[5][7]
Insertion torque, the rotational force required to insert a screw into a material, is a critical parameter in the evaluation of orthopedic screw design and performance. It is a key indicator of the initial stability of the screw and can influence the long-term success of surgical procedures. This application note provides a detailed protocol for conducting insertion torque testing on various grades of ASTM F1839 foam, in accordance with ASTM F543-A2, the standard test method for determining the driving torque of medical bone screws.[2][3][4][8][9]
Data Presentation
The selection of the appropriate ASTM F1839 foam grade is crucial for simulating the target bone quality. The following table summarizes the mechanical properties of various grades of solid rigid polyurethane foam conforming to ASTM F1839-08.
Table 1: Mechanical Properties of Different Grades of ASTM F1839 Foam
| Grade | Density (g/cc) | Compressive Strength (MPa) | Compressive Modulus (MPa) | Shear Strength (MPa) | Shear Modulus (MPa) |
| 5 | 0.08 | 0.6 | 16 | 0.59 | 7.1 |
| 10 | 0.16 | 2.2 | 58 | 1.6 | 19 |
| 12 | 0.19 | 3.2 | 81 | 2.1 | 24 |
| 15 | 0.24 | 4.9 | 123 | 2.8 | 33 |
| 20 | 0.32 | 8.4 | 210 | 4.3 | 49 |
| 25 | 0.40 | 13 | 317 | 5.9 | 68 |
| 30 | 0.48 | 18 | 445 | 7.6 | 87 |
| 35 | 0.56 | 24 | 592 | 9.4 | 108 |
| 40 | 0.64 | 31 | 759 | 11 | 130 |
| 50 | 0.80 | 48 | 1148 | 16 | 178 |
Data adapted from Sawbones, a manufacturer of synthetic bone models.[1]
Experimental Protocols
This section outlines the detailed methodology for performing insertion torque testing in ASTM F1839 foam.
Materials and Equipment
-
ASTM F1839 Foam Blocks: Various grades as required for the study.
-
Orthopedic Screws: The screws to be tested.
-
Torsion Testing Machine: A calibrated instrument capable of applying and measuring torque and rotational displacement.
-
Screwdriver Bit: A bit that properly fits the head of the test screw.
-
Fixture: A device to securely hold the foam block and align it with the rotational axis of the torsion tester.
-
Drill Press or Hand Drill: For creating pilot holes.
-
Drill Bit: Of a diameter appropriate for the screw being tested.
-
Calipers: For accurate measurement of pilot hole diameters.
-
Axial Load Application System: Capable of applying a constant, minimal axial force.
Sample Preparation
-
Foam Block Preparation: Cut the ASTM F1839 foam into blocks of appropriate dimensions for secure clamping in the test fixture. Ensure the surfaces are flat and parallel.
-
Pilot Hole Drilling:
-
The diameter of the pilot hole is a critical parameter that significantly influences insertion torque. As a general guideline, the pilot hole diameter should be slightly larger than the core (minor) diameter of the screw.
-
For example, a study on 3.5 mm diameter cortical screws used pilot holes of 1.5 mm, 2.0 mm, and 2.5 mm in synthetic bone blocks.[10] Another study investigating 4.0 mm cancellous screws utilized 2.0 mm and 2.5 mm pilot holes.[11]
-
Use a drill press to ensure the pilot holes are perpendicular to the foam surface.
-
The depth of the pilot hole should be equal to or greater than the desired insertion depth of the screw.
-
Insertion Torque Testing Protocol (ASTM F543-A2)
-
Mounting the Sample: Securely clamp the prepared ASTM F1839 foam block into the test fixture of the torsion testing machine.
-
Alignment: Align the screwdriver bit, with the test screw attached, over the pilot hole.
-
Axial Preload: Apply a minimal, constant axial force to the screw to maintain engagement between the screwdriver bit and the screw head. A force of 1.14 kg (2.5 lbs) or less is recommended.[3][4][9]
-
Insertion:
-
Data Acquisition:
-
Replicates: Perform a sufficient number of replicate tests for each foam grade and screw type to ensure statistical significance.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Insertion Torque Testing.
Relationship between Foam Grade and Insertion Torque
Caption: Expected Relationship between Foam Properties and Torque.
References
- 1. sawbones.com [sawbones.com]
- 2. How to Guide- ASTM F543- Test Method for Metallic Bone Screws [admetinc.ca]
- 3. ASTM F543-A2 Bone Screw Test - ADMET [admet.com]
- 4. clone.admet.com [clone.admet.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. testresources.net [testresources.net]
- 7. ASTM F1839 - EndoLab [endolab.org]
- 8. zwickroell.com [zwickroell.com]
- 9. Guide to ASTM F543 Test Method for Metallic Bone Screws [admet.com]
- 10. aoao.org [aoao.org]
- 11. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols: Simulating Osteoporotic Bone with Low-Density ASTM F1839 Foam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing low-density ASTM F1839 rigid polyurethane foam as a consistent and reliable model for simulating the mechanical and biological environment of human osteoporotic cancellous bone. This standardized material offers a viable alternative to cadaveric tissue, providing reproducible results for orthopedic device testing, cell-material interaction studies, and pre-clinical drug screening.
Introduction to ASTM F1839 Foam for Osteoporosis Simulation
ASTM F1839 is a standard specification for rigid, closed-cell polyurethane foam used for testing orthopedic devices and instruments.[1][2][3] By selecting lower-density grades of this foam, researchers can effectively mimic the reduced mechanical properties characteristic of osteoporotic bone.[4][5][6][7][8] The primary advantage of using this synthetic material lies in its consistent and uniform properties, which eliminates the inherent variability of cadaveric bone.[9]
Data Presentation: Mechanical Properties
The selection of an appropriate foam grade is critical for accurately simulating osteoporotic conditions. The following tables summarize the mechanical properties of various low-density ASTM F1839 foam grades and compare them to reported values for human osteoporotic cancellous bone.
Table 1: Mechanical Properties of Low-Density ASTM F1839 Foam Grades
| Foam Grade (pcf) | Density (g/cm³) | Compressive Strength (MPa) | Compressive Modulus (MPa) |
| 5 | 0.08 | 0.6 | 16 |
| 8 | 0.13 | 1.5 | 38 |
| 10 | 0.16 | 2.2 | 58 |
| 12 | 0.19 | 3.2 | 81 |
| 15 | 0.24 | 4.9 | 123 |
Data sourced from Sawbones®.[10]
Table 2: Comparison of Low-Density ASTM F1839 Foam and Human Osteoporotic Cancellous Bone
| Property | Low-Density ASTM F1839 Foam (Grade 10) | Human Osteoporotic Cancellous Bone |
| Apparent Density (g/cm³) | 0.16[10] | 0.10 - 0.20 |
| Compressive Strength (MPa) | 2.2[10] | 0.9 - 4.5[6][8] |
| Compressive Modulus (MPa) | 58[10] | 15 - 151[6][8] |
Note: Values for human osteoporotic cancellous bone can vary significantly based on anatomical location, age, and disease severity.[11]
Experimental Protocols
Protocol for Mechanical Testing of Orthopedic Implants
This protocol outlines the procedure for evaluating the fixation strength of orthopedic screws in a simulated osteoporotic environment using low-density ASTM F1839 foam.
Materials:
-
Low-density ASTM F1839 foam blocks (e.g., Grade 10)
-
Orthopedic screws to be tested
-
Drill with appropriate drill bit
-
Torque-measuring screwdriver
-
Universal testing machine with a pull-out fixture
Procedure:
-
Sample Preparation: Cut the ASTM F1839 foam into standardized blocks (e.g., 40 x 40 x 20 mm). Ensure all blocks are free of defects.
-
Pilot Hole Drilling: Drill a pilot hole in the center of the foam block, perpendicular to the largest face. The diameter of the drill bit should be in accordance with the screw manufacturer's guidelines for osteoporotic bone.
-
Screw Insertion: Use the torque-measuring screwdriver to insert the orthopedic screw into the pilot hole to a predetermined depth. Record the insertion torque.
-
Mechanical Testing (Pull-out):
-
Mount the foam block in the pull-out fixture of the universal testing machine.
-
Align the screw axis with the loading axis of the machine.
-
Apply a tensile load at a constant displacement rate (e.g., 5 mm/min) until the screw pulls out of the foam.
-
Record the load-displacement data.
-
-
Data Analysis: From the load-displacement curve, determine the peak pull-out strength (in Newtons) and the stiffness (the slope of the initial linear portion of the curve).
Protocol for 3D Osteoblast Culture on Low-Density Foam
This protocol describes the methodology for establishing a three-dimensional osteoblast culture on low-density ASTM F1839 foam to model the cellular environment of osteoporotic bone.
Materials:
-
Low-density ASTM F1839 foam blocks (e.g., Grade 10), sterilized
-
Human osteoblast-like cells (e.g., Saos-2, MG-63) or primary human osteoblasts[12][13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Osteogenic differentiation medium (complete medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone)
-
Sterile phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., trypan blue)
-
Multi-well cell culture plates
Procedure:
-
Foam Scaffold Preparation:
-
Cut the foam into small, uniform scaffolds (e.g., 5 x 5 x 5 mm) that fit within the wells of a culture plate.
-
Sterilize the scaffolds using ethylene (B1197577) oxide or gamma irradiation. Avoid autoclaving as it can deform the foam.
-
Prior to cell seeding, pre-wet the scaffolds by incubating them in complete cell culture medium for at least 2 hours in a CO2 incubator.
-
-
Cell Seeding:
-
Trypsinize and count the osteoblast cells.
-
Resuspend the cells in complete culture medium to a concentration of 1 x 10^6 cells/mL.
-
Remove the pre-wetting medium from the scaffolds.
-
Carefully pipette the cell suspension onto each scaffold, ensuring even distribution. Allow the cells to adhere for 2-4 hours in the incubator before adding more medium to the well.
-
-
Cell Culture and Osteogenic Differentiation:
-
Culture the cell-seeded scaffolds in complete medium for 24-48 hours to allow for initial cell attachment and proliferation.
-
After the initial culture period, replace the complete medium with osteogenic differentiation medium.
-
Change the medium every 2-3 days.
-
-
Analysis of Osteogenic Differentiation:
-
Alkaline Phosphatase (ALP) Activity: At desired time points (e.g., 7, 14, and 21 days), lyse the cells and measure ALP activity using a colorimetric assay.
-
Mineralization Assay (Alizarin Red S Staining): After 21-28 days, fix the cell-scaffold constructs and stain with Alizarin Red S solution to visualize calcium deposition.
-
Gene Expression Analysis (RT-qPCR): Extract RNA from the cells and perform reverse transcription quantitative PCR to analyze the expression of osteogenic marker genes (e.g., RUNX2, OSTERIX, OSTEOCALCIN).
-
Scanning Electron Microscopy (SEM): Fix, dehydrate, and sputter-coat the constructs to visualize cell morphology and matrix deposition on the foam surface.
-
Protocol for Anti-Osteoporotic Drug Screening
This protocol details a method for evaluating the efficacy of potential anti-osteoporotic drugs using the 3D osteoblast culture model on low-density ASTM F1839 foam.
Materials:
-
Established 3D osteoblast cultures on low-density ASTM F1839 foam (as described in Protocol 3.2)
-
Test compounds (potential anti-osteoporotic drugs) at various concentrations
-
Positive control (e.g., a known bone-forming agent like BMP-2)
-
Vehicle control (the solvent used to dissolve the test compounds)
-
Reagents for analysis (as described in Protocol 3.2)
Procedure:
-
Compound Treatment:
-
After 3-5 days of osteogenic differentiation, replace the medium with fresh osteogenic medium containing the test compounds at the desired concentrations. Include positive and vehicle controls.
-
Culture the scaffolds for a predetermined period (e.g., 7-14 days), refreshing the medium with the respective treatments every 2-3 days.
-
-
Efficacy Assessment:
-
At the end of the treatment period, assess the effects of the compounds on osteogenic differentiation using the analytical methods described in Protocol 3.2 (ALP activity, Alizarin Red S staining, RT-qPCR for osteogenic markers).
-
-
Data Analysis:
-
Compare the results from the compound-treated groups to the vehicle control group to determine the effect of each compound on osteoblast function.
-
A significant increase in ALP activity, mineralization, and expression of osteogenic markers would indicate a potential anabolic effect of the test compound.
-
Visualization of Key Signaling Pathways and Workflows
Signaling Pathways in Osteoporosis
Understanding the molecular mechanisms of osteoporosis is crucial for drug development. The following diagrams illustrate two key signaling pathways involved in bone metabolism.
Caption: RANKL signaling pathway in bone resorption.
Caption: Wnt signaling pathway in bone formation.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for mechanical testing of orthopedic implants.
Caption: Workflow for 3D cell culture and drug screening.
Conclusion
Low-density ASTM F1839 foam provides a highly valuable and reproducible model for the in-vitro simulation of osteoporotic bone. Its consistent mechanical properties make it an ideal substrate for the standardized testing of orthopedic devices. Furthermore, its porous structure supports three-dimensional cell culture, offering a more physiologically relevant environment for studying the cellular mechanisms of osteoporosis and for the preliminary screening of novel therapeutic agents. By following the detailed protocols and understanding the key signaling pathways outlined in these application notes, researchers can effectively leverage this tool to advance our understanding and treatment of osteoporosis.
References
- 1. Composition and mechanical properties of cancellous bone from the femoral head of patients with osteoporosis or osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Wnt Pathway in Bone Repair and Regeneration – What Do We Know So Far [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Bone Signaling & RANKL - Basic Science - Orthobullets [orthobullets.com]
- 5. RANKL/RANK/OPG Pathway: A Mechanism Involved in Exercise-Induced Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Compressive properties of commercially available polyurethane foams as mechanical models for osteoporotic human cancellous bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Regulation of Bone Metabolism and Disorders by Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bone mechanical properties and changes with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ecmjournal.org [ecmjournal.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Models in Joint Replacement Studies
A clarification on ASTM F1839: The ASTM F1839 standard specifies the properties of rigid polyurethane foam used as a standardized material for the mechanical testing of orthopedic devices and instruments, such as screw pull-out strength.[1][2][3] It is not an in vitro model for studying the biological response to joint replacement materials.
These application notes and protocols will, therefore, focus on established in vitro models used to investigate the cellular and molecular responses to wear debris particles generated from joint replacements, a critical aspect of assessing the biocompatibility and long-term performance of orthopedic implants.[4][5]
Introduction to In Vitro Models for Biocompatibility Testing
The biological response to wear debris from prosthetic joints is a primary driver of aseptic loosening, the leading cause of long-term implant failure. In vitro models are essential tools for researchers, scientists, and drug development professionals to study the mechanisms of particle-induced inflammation and osteolysis (bone resorption). These models allow for the controlled investigation of cellular responses to different types of wear particles, providing valuable insights for the development of more biocompatible and durable implant materials.
The primary cells of interest in these models are macrophages, which are key players in the innate immune response to foreign particles. Upon encountering wear debris, macrophages can become activated, leading to the release of pro-inflammatory cytokines, chemokines, and other mediators that can recruit and activate osteoclasts, the cells responsible for bone resorption.
Key Signaling Pathways in Wear Debris-Induced Inflammation
The interaction between wear debris and macrophages initiates a complex cascade of intracellular signaling events that culminate in the production of inflammatory and osteolytic factors. Understanding these pathways is crucial for identifying potential therapeutic targets to mitigate adverse biological responses. The primary signaling pathways implicated include:
-
Toll-Like Receptor (TLR) Signaling: Wear debris can be recognized by TLRs on the surface of macrophages, which act as pattern recognition receptors (PRRs). This recognition can trigger downstream signaling through adaptor proteins like MyD88, leading to the activation of key transcription factors.
-
Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes. Activation of TLRs and other receptors by wear debris leads to the activation of the NF-κB pathway, resulting in the transcription of genes for cytokines like TNF-α, IL-1β, and IL-6.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK family of proteins, including p38, ERK, and JNK, are also activated in response to wear particles. These kinases play a crucial role in regulating the expression of inflammatory mediators and are involved in osteoclast differentiation and activation.
-
NLRP3 Inflammasome Activation: Phagocytosis of wear debris by macrophages can lead to the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the activation of caspase-1 and the subsequent maturation and release of the potent pro-inflammatory cytokine IL-1β.
Below is a diagram illustrating the key signaling pathways involved in the macrophage response to wear debris.
Caption: Key signaling pathways in macrophages activated by wear debris.
Experimental Protocols
Protocol 1: In Vitro Macrophage Response to Wear Debris
This protocol outlines a general procedure for assessing the inflammatory response of macrophages to wear particles.
1. Materials:
- Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
- Sterile, endotoxin-free wear debris particles (e.g., polyethylene, titanium, cobalt-chromium).
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- Enzyme-linked immunosorbent assay (ELISA) kits for quantifying cytokine production (e.g., TNF-α, IL-1β, IL-6).
- Reagents for RNA isolation and quantitative real-time PCR (qRT-PCR).
- Reagents for protein extraction and Western blotting.
2. Experimental Workflow:
Caption: Workflow for in vitro macrophage response to wear debris.
3. Detailed Steps:
- Cell Culture: Culture macrophages in appropriate medium and conditions until they reach the desired confluence.
- Particle Preparation: Sterilize wear debris particles and prepare a stock suspension in cell culture medium. Ensure particles are well-dispersated before adding to cells.
- Cell Treatment: Expose macrophages to different concentrations of wear debris for a predetermined time (e.g., 24 hours). Include a negative control (no particles) and a positive control (e.g., lipopolysaccharide).
- Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for RNA or protein extraction.
- Data Analysis:
- ELISA: Quantify the concentration of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant.
- qRT-PCR: Analyze the expression levels of genes encoding for pro-inflammatory cytokines and other relevant markers.
- Western Blot: Assess the activation of signaling proteins (e.g., phosphorylated forms of NF-κB and MAPKs).
Protocol 2: In Vitro Osteoclastogenesis Assay
This protocol is designed to evaluate the effect of macrophage-conditioned medium on the differentiation of osteoclast precursors.
1. Materials:
- Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells).
- Macrophage-conditioned medium (supernatant collected from Protocol 1).
- Receptor activator of nuclear factor kappa-B ligand (RANKL) and macrophage colony-stimulating factor (M-CSF).
- Tartrate-resistant acid phosphatase (TRAP) staining kit.
2. Procedure:
- Culture osteoclast precursors in the presence of M-CSF.
- To induce osteoclast differentiation, treat the cells with RANKL and the macrophage-conditioned medium collected from wear debris-stimulated macrophages (from Protocol 1).
- Culture the cells for several days, replacing the medium as required.
- After differentiation, fix the cells and stain for TRAP, a marker for osteoclasts.
- Quantify osteoclast formation by counting the number of TRAP-positive multinucleated cells.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison between different materials, particle concentrations, and experimental conditions.
Table 1: Cytokine Secretion by Macrophages in Response to Wear Debris
| Particle Type | Concentration (µg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | 0 | 50 ± 5 | 10 ± 2 | 20 ± 3 |
| Polyethylene | 10 | 500 ± 45 | 150 ± 20 | 250 ± 30 |
| Polyethylene | 50 | 1200 ± 110 | 400 ± 35 | 600 ± 50 |
| Titanium | 10 | 450 ± 40 | 130 ± 15 | 220 ± 25 |
| Titanium | 50 | 1000 ± 90 | 350 ± 30 | 550 ± 45 |
Data are presented as mean ± standard deviation.
Table 2: Gene Expression in Macrophages Challenged with Wear Debris (Fold Change vs. Control)
| Gene | Polyethylene (50 µg/mL) | Titanium (50 µg/mL) |
| Tnf | 15.2 ± 1.8 | 12.5 ± 1.5 |
| Il1b | 25.6 ± 3.1 | 20.8 ± 2.5 |
| Il6 | 18.4 ± 2.2 | 16.1 ± 1.9 |
Data are presented as mean ± standard deviation.
Table 3: Osteoclast Formation Induced by Macrophage Conditioned Medium
| Conditioned Medium Source | Number of TRAP+ Multinucleated Cells/Well |
| Control Macrophages | 15 ± 3 |
| Polyethylene-Stimulated Macrophages | 85 ± 9 |
| Titanium-Stimulated Macrophages | 78 ± 8 |
Data are presented as mean ± standard deviation.
References
- 1. ASTM F1839 - EndoLab [endolab.org]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. Biocompatibility assessment of biomaterials used in orthopedic devices: An overview (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocompatibility: Ensuring Safety of Orthopaedic Implants [mavenprofserv.com]
Troubleshooting & Optimization
Technical Support Center: ASTM F1839 Foam in Biomechanical Testing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of ASTM F1839 rigid polyurethane foam in biomechanical testing.
Frequently Asked Questions (FAQs)
Q1: What is ASTM F1839 foam and why is it used in biomechanical testing?
ASTM F1839 is a standard specification for rigid, unicellular polyurethane foam used as a standardized testing medium for orthopedic devices and instruments.[1][2][3] Its primary advantage is providing a consistent and uniform material, which minimizes the variability inherent in using human or animal cadaveric bone.[4][5] This allows for more reproducible comparative studies of orthopedic implants. The mechanical properties of this foam are in the same order of magnitude as human cancellous bone.
Q2: Is ASTM F1839 foam a perfect substitute for human bone?
No, it is not intended to be an exact replica of human or animal bone. While its bulk mechanical properties are similar to cancellous bone, there are significant structural and behavioral differences. ASTM F1839 foam has a closed-cell structure, whereas human cancellous bone has an open-cell, porous structure. This and other factors lead to differences in properties like fatigue life, anisotropy, and viscoelastic behavior.
Q3: What are the main grades of ASTM F1839 foam available?
The ASTM F1839 standard specifies several grades of foam, designated by their nominal density in pounds per cubic foot (pcf). Common grades used in orthopedic testing range from 10 pcf to 40 pcf, which are used to simulate varying bone qualities, from osteoporotic to dense cancellous bone.
Q4: Can I reuse ASTM F1839 foam blocks for multiple tests?
It is not recommended to reuse the foam for multiple tests, especially in the same location. Mechanical testing, such as screw pull-out or compression testing, will cause localized damage to the foam's structure, altering its mechanical properties. For reliable and reproducible results, a new, untested foam block or a new location on a larger block should be used for each experiment.
Troubleshooting Guide
This guide addresses common issues encountered during biomechanical testing with ASTM F1839 foam.
Issue 1: Inconsistent or Unexpected Screw Pullout Strength
Symptoms:
-
High variability in pullout force for the same screw and foam grade.
-
Lower than expected pullout strength.
-
Stripping of the foam during screw insertion.
Possible Causes and Solutions:
| Cause | Solution |
| Foam Anisotropy: The mechanical properties of the foam can vary depending on the direction of the foam rise during manufacturing. Testing in different orientations can lead to inconsistent results. | Action: Always document and control the orientation of the foam block relative to the test axis. It is recommended to perform all tests in a single, known orientation. |
| Material Variability: Even within a single block, there can be minor density variations (up to ±10%), which can affect pullout strength. | Action: For sensitive comparative studies, consider measuring the apparent density of each test specimen. Distribute specimens from different locations within a block evenly across test groups. |
| Screw Insertion Technique: Manual insertion can introduce variability in alignment and insertion speed. Machine insertion provides more consistent results. Tapping the pilot hole can also influence the results. | Action: Use a consistent, controlled insertion method, preferably machine-driven at a constant rotational speed (e.g., 3 rpm as per some protocols). Clearly document whether pilot holes were tapped. |
| Pilot Hole Diameter: An incorrect pilot hole size can lead to either excessive insertion torque and potential foam damage or insufficient thread engagement. | Action: Follow the orthopedic screw manufacturer's instructions for the recommended pilot hole diameter for the specific screw and simulated bone density. |
| Environmental Conditions: Temperature and humidity can affect the mechanical properties of polyurethane foam. | Action: Condition the foam blocks in a controlled laboratory environment for a sufficient period before testing to ensure thermal and moisture equilibrium. Document the temperature and humidity during testing. |
Issue 2: Discrepancies Between Experimental Results and Computational Models
Symptoms:
-
Finite Element (FE) models over or under-predict the mechanical behavior of the foam.
-
Difficulty in simulating foam failure accurately.
Possible Causes and Solutions:
| Cause | Solution |
| Isotropic Material Model: Assuming the foam is isotropic in the FE model can lead to inaccuracies due to the material's inherent anisotropy. | Action: Use a transversely isotropic or fully anisotropic material model in your simulation to better capture the directional properties of the foam. |
| Simplified Failure Criteria: Using simple failure criteria may not capture the complex failure modes of the foam, such as cell wall buckling and fracture. | Action: Implement more sophisticated foam plasticity and damage models that can account for the crushable nature of the foam. |
| Lack of Viscoelastic Properties: For simulations involving time-dependent loading, neglecting the foam's viscoelastic behavior will lead to inaccurate predictions. | Action: Characterize the viscoelastic properties (creep, stress relaxation) of the specific foam grade and incorporate a viscoelastic material model in your simulation. |
Data Presentation
Table 1: Comparison of Mechanical Properties of ASTM F1839 Foam and Human Cancellous Bone
| Property | ASTM F1839 Foam (Grade 20) | Human Cancellous Bone (Typical Range) | Key Differences & Considerations |
| Apparent Density (g/cc) | ~0.32 | 0.1 - 1.0 | Foam has a more uniform density. |
| Compressive Modulus (MPa) | ~210 | 50 - 500 | Foam provides consistent modulus within a grade. |
| Compressive Strength (MPa) | ~8.4 | 1 - 12 | Foam provides consistent strength within a grade. |
| Fatigue Life | Generally lower than bone | Higher than foam | Foam is not ideal for long-term fatigue studies meant to simulate in-vivo conditions. |
| Structure | Closed-cell | Open-cell, porous | Affects fluid flow and biological integration (not relevant for mechanical testing). |
| Anisotropy | Transversely Isotropic | Orthotropic | The "foam rise" direction is typically stiffer. |
| Viscoelasticity | Exhibits creep and stress relaxation | Exhibits significant creep and stress relaxation | The time-dependent behavior may differ significantly from bone. |
Note: Values for ASTM F1839 foam are typical for Grade 20 and can vary. Human cancellous bone properties vary significantly with age, sex, anatomical location, and health status.
Experimental Protocols
Protocol 1: Compression Testing (based on ASTM D1621)
Objective: To determine the compressive strength and modulus of ASTM F1839 foam.
Materials and Equipment:
-
Universal Testing Machine with a suitable load cell.
-
Compression platens (parallel and larger than the specimen).
-
Calipers for precise specimen measurement.
-
ASTM F1839 foam blocks.
Procedure:
-
Specimen Preparation: Cut foam specimens to the required dimensions (e.g., 50.8 x 50.8 x 25.4 mm). Ensure the loading faces are parallel and perpendicular to the sides. The thickness should be parallel to the foam rise direction.
-
Specimen Measurement: Accurately measure the dimensions of each specimen.
-
Test Setup: Place the specimen on the lower compression platen, ensuring it is centered.
-
Testing:
-
Bring the upper platen into contact with the specimen.
-
Apply a compressive load at a constant rate of crosshead displacement (e.g., 2.5 mm/min for a 25.4 mm thick specimen).
-
Record the load and displacement data until the specimen yields or reaches a predefined strain (e.g., 13%).
-
-
Data Analysis:
-
Calculate the compressive stress and strain from the load and displacement data.
-
Determine the compressive strength (stress at yield or a specified strain).
-
Calculate the compressive modulus from the slope of the initial linear portion of the stress-strain curve.
-
Protocol 2: Screw Pullout Testing (based on ASTM F543)
Objective: To determine the axial pullout strength of an orthopedic screw from ASTM F1839 foam.
Materials and Equipment:
-
Universal Testing Machine with a suitable load cell and grips.
-
Drill for creating a pilot hole.
-
Torque-measuring screwdriver (optional, for insertion torque).
-
Fixture to hold the foam block securely.
-
Fixture to grip the screw head.
-
ASTM F1839 foam blocks.
-
Orthopedic screws.
Procedure:
-
Foam Preparation: Secure the foam block in the fixture.
-
Pilot Hole: Drill a pilot hole of the specified diameter and depth into the foam block.
-
Screw Insertion: Insert the screw into the pilot hole to a predetermined depth at a controlled rotational speed (e.g., 3 rpm).
-
Test Setup:
-
Mount the fixture with the foam block onto the base of the testing machine.
-
Attach the screw head to the actuator of the testing machine using a suitable grip.
-
-
Testing:
-
Apply a tensile load along the axis of the screw at a constant rate of displacement (e.g., 5 mm/min).
-
Continue pulling until the screw is fully extracted from the foam.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
The maximum load recorded during the test is the axial pullout strength.
-
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent screw pullout results.
Caption: Experimental workflow for compression testing of ASTM F1839 foam.
References
Technical Support Center: Addressing the Anisotropy of ASTM F1839 Foam in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the anisotropic nature of ASTM F1839 foam during their experiments. Understanding and accounting for this property is critical for obtaining accurate and repeatable results.
Frequently Asked Questions (FAQs)
Q1: What is ASTM F1839 foam and why is it used in orthopedic device testing?
ASTM F1839 is a standard specification for rigid, closed-cell polyurethane foam used as a standardized testing medium for orthopedic devices and instruments.[1][2][3] It is designed to mimic the mechanical properties of human cancellous (spongy) bone, providing a consistent and reproducible material for evaluating the performance of devices like bone screws, plates, and other implants.[4][5]
Q2: What does it mean that ASTM F1839 foam is "anisotropic"?
Anisotropy means that the foam's mechanical properties are directionally dependent. This is a result of the manufacturing process, where the foam expands and rises, causing the cellular structure to elongate in the direction of the foam rise. Consequently, the foam will exhibit different strength and stiffness when tested parallel versus perpendicular to this "rise direction."
Q3: Why is it important to consider the anisotropy of the foam in my experiments?
Failing to account for the anisotropic nature of ASTM F1839 foam can lead to significant variability and inaccuracy in your experimental results. The orientation of the foam relative to the applied load will directly influence measurements of compressive strength, compressive modulus, shear strength, and other mechanical properties. For repeatable and comparable results, it is crucial to consistently orient the foam according to the specific test being performed.
Q4: How do I identify the "rise direction" of the foam block?
The foam rise direction should be indicated by the manufacturer on the foam block or in the accompanying documentation. Visually, you may be able to observe a slight elongation of the pores in the rise direction. If you are unsure, it is best to contact the foam supplier for clarification.
Troubleshooting Guide: Inconsistent Experimental Results
Inconsistent or unexpected results when testing with ASTM F1839 foam can often be attributed to its anisotropic properties. This guide provides a step-by-step approach to troubleshoot these issues.
Problem: High variability in compressive strength and modulus measurements.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Specimen Orientation | Verify that the compressive load is being applied parallel to the foam's rise direction as specified in ASTM F1839. | Consistent compressive strength and modulus values that align with the manufacturer's specifications for the given foam grade. |
| Inconsistent Specimen Preparation | Ensure all specimens are cut to the specified dimensions with clean, parallel surfaces. Irregular surfaces can lead to stress concentrations. | Reduced scatter in the data. |
| Testing Machine Compliance | Use a stiff testing machine and ensure that the load platens are parallel. | More accurate modulus measurements. |
Problem: Inconsistent shear strength and modulus data.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Specimen Orientation | For shear testing according to ASTM C273 (as referenced by ASTM F1839), the thickness of the specimen should be parallel to the foam rise direction. | Shear properties will be more consistent and in line with expected values. |
| Adhesive Failure | Ensure a strong and uniform bond between the foam specimen and the loading fixtures. Adhesive failure will result in artificially low shear strength readings. | Failure occurs within the foam itself (cohesive failure), not at the adhesive interface. |
| Misalignment of Loading Fixtures | Check that the shear loading fixtures are perfectly aligned to apply a pure shear force. | Reduced data scatter and more accurate shear modulus determination. |
Data Presentation: Mechanical Properties of ASTM F1839 Foam
The following tables summarize the typical mechanical properties of various grades of solid rigid polyurethane foam conforming to ASTM F1839-08. These values are based on testing in the standard orientations as specified by the ASTM standard.
Table 1: Compressive and Tensile Properties of ASTM F1839 Foam
| Grade | Density (pcf) | Compressive Strength (MPa) | Compressive Modulus (MPa) | Tensile Strength (MPa) | Tensile Modulus (MPa) |
| 5 | 5 | 0.6 | 16 | 1.0 | 32 |
| 8 | 8 | 1.5 | 38 | 1.3 | 56 |
| 10 | 10 | 2.2 | 58 | 2.1 | 86 |
| 12 | 12 | 3.2 | 81 | 2.5 | 112 |
| 15 | 15 | 4.9 | 123 | 3.7 | 173 |
| 17 | 17 | 6.2 | 155 | 4.6 | 205 |
| 20 | 20 | 8.4 | 210 | 5.6 | 284 |
| 25 | 25 | 13 | 317 | 8.8 | 399 |
| 30 | 30 | 18 | 445 | 12 | 592 |
| 35 | 35 | 24 | 592 | 16 | 713 |
| 40 | 40 | 31 | 759 | 19 | 1000 |
| 50 | 50 | 48 | 1148 | 27 | 1469 |
| Data sourced from Sawbones, a manufacturer of ASTM F1839 compliant foam. |
Table 2: Shear Properties of ASTM F1839 Foam
| Grade | Density (pcf) | Shear Strength (MPa) | Shear Modulus (MPa) |
| 5 | 5 | 0.59 | 7.1 |
| 8 | 8 | 1.2 | 14 |
| 10 | 10 | 1.6 | 19 |
| 12 | 12 | 2.1 | 24 |
| 15 | 15 | 2.8 | 33 |
| 17 | 17 | 3.4 | 39 |
| 20 | 20 | 4.3 | 49 |
| 25 | 25 | 5.9 | 68 |
| 30 | 30 | 7.6 | 87 |
| 35 | 35 | 9.4 | 108 |
| 40 | 40 | 11 | 130 |
| 50 | 50 | 16 | 178 |
| Data sourced from Sawbones, a manufacturer of ASTM F1839 compliant foam. |
Experimental Protocols
Protocol 1: Compressive Strength and Modulus Testing
-
Specimen Preparation: Cut cubical or cylindrical specimens from the ASTM F1839 foam block. The height of the specimen should be parallel to the foam rise direction. Ensure the loading surfaces are flat, parallel, and perpendicular to the sides.
-
Conditioning: Condition the specimens at a controlled temperature and humidity as specified in the relevant testing standard (e.g., ASTM D1621).
-
Test Setup: Place the specimen on the lower platen of a universal testing machine. Ensure the specimen is centered.
-
Loading: Apply a compressive load at a constant rate of crosshead displacement until failure.
-
Data Acquisition: Record the load and displacement data throughout the test.
-
Calculations:
-
Calculate the compressive strength as the maximum stress sustained by the specimen.
-
Determine the compressive modulus from the initial linear portion of the stress-strain curve.
-
Protocol 2: Shear Strength and Modulus Testing
-
Specimen Preparation: Prepare specimens with dimensions as specified in ASTM C273. The thickness of the specimen should be parallel to the foam rise direction.
-
Bonding: Bond the specimen to the loading plates of the shear test fixture using a suitable adhesive. Ensure the adhesive has fully cured before testing.
-
Test Setup: Mount the test fixture in a universal testing machine.
-
Loading: Apply a shear load at a constant rate of crosshead displacement.
-
Data Acquisition: Record the load and displacement data.
-
Calculations:
-
Calculate the shear strength from the maximum shear load.
-
Determine the shear modulus from the slope of the shear stress versus shear strain curve in the initial linear region.
-
Mandatory Visualization
Caption: Workflow for mechanical testing of ASTM F1839 foam.
Caption: Troubleshooting logic for anisotropy-related issues.
References
Technical Support Center: ASTM F1839 Foam Block Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability during ASTM F1839 foam block testing.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of ASTM F1839 polyurethane foam blocks?
A1: ASTM F1839 specifies rigid, unicellular polyurethane foam for use as a standardized testing medium for orthopedic devices and instruments.[1][2][3] This material provides a consistent and uniform alternative to human cadaveric bone, which is inherently variable.[1] The foam's mechanical properties are in the same range as those reported for human cancellous bone.[2][4][5]
Q2: What are the different "grades" of ASTM F1839 foam?
A2: The different grades of foam are classified based on their nominal density.[6][7] This specification defines several grades to simulate different bone qualities.[5][6] Higher-density grades are stronger and stiffer and are used to represent healthier, denser cancellous bone.
Q3: Why is the "foam rise direction" important?
A3: The foam rise direction, which is the direction the foam expands during manufacturing, results in an anisotropic cellular structure.[6][7] This means the mechanical properties of the foam can differ depending on the direction of testing relative to the foam rise direction. For consistent and reproducible results, it is crucial to orient test specimens correctly with respect to this direction as specified in the test methods.[7]
Q4: Can I use foam blocks from different manufacturers interchangeably?
A4: While all foam blocks should meet the minimum requirements of the ASTM F1839 standard, there may be subtle differences in the manufacturing processes between vendors. It is good practice to qualify a new lot or manufacturer of foam to ensure consistency with your previous test results. The standard provides criteria for vendor and end-user process qualification.[1][2][6]
Q5: What are the key mechanical properties specified by ASTM F1839?
A5: The standard specifies requirements for several key mechanical properties, including compressive strength, compressive modulus, shear strength, shear modulus, and screw pullout strength.[1][4]
Troubleshooting Guide
This guide addresses common issues that can lead to variability in ASTM F1839 foam block testing.
Issue 1: High Variability in Compressive Strength Results
| Potential Cause | Recommended Solution |
| Incorrect Specimen Orientation | Ensure the compressive load is applied parallel to the foam rise direction.[7] The foam rise direction should be marked on the block.[6][7] |
| Inconsistent Specimen Dimensions | Use a calibrated caliper to ensure all specimens have consistent dimensions. The ends of the specimens should be parallel and flat. |
| Variable Crosshead Speed | Verify that the testing machine's crosshead speed is set correctly and is constant throughout the test as specified in the relevant standard (e.g., ASTM D1621). |
| Foam Block from a New Lot or Shipment | Always perform a qualification test on a new batch of foam blocks to ensure they meet the expected specifications before using them for critical experiments. |
| Presence of Voids or Defects | Visually inspect each specimen for large voids or surface irregularities, as these can act as stress concentrators and lead to premature failure.[7] |
Issue 2: Inconsistent Screw Pullout Strength
| Potential Cause | Recommended Solution |
| Inconsistent Pilot Hole Diameter | Use a new, sharp drill bit for each batch of tests to ensure the pilot hole diameter is consistent. A dull bit can create a larger, irregular hole. |
| Drill Speed and Feed Rate | Use a consistent drill speed and feed rate to create the pilot holes. Excessive heat from drilling can melt the foam and alter the hole's properties. |
| Screw Insertion Angle | Ensure the screw is inserted perpendicular to the foam block surface. Use a drill press or a guide to maintain alignment. |
| Inconsistent Screw Insertion Depth | Use a depth stop on the screwdriver or drill to ensure all screws are inserted to the same depth. |
| Stripped Threads During Insertion | Do not overtighten the screws during insertion, as this can strip the threads formed in the foam. |
Issue 3: Problems with User-Prepared Foam (from a two-part liquid mixture)
| Potential Cause | Recommended Solution |
| Incorrect Mixing Ratio | Carefully measure the two components by weight or volume according to the manufacturer's instructions. |
| Inadequate Mixing | Mix the two components thoroughly until a uniform color is achieved. Incomplete mixing will result in a non-uniform foam structure. |
| Environmental Conditions | The temperature and humidity of the mixing environment can affect the foaming reaction. Mix and cure the foam in a controlled environment as recommended by the manufacturer. |
| Entrapped Air During Mixing | Mix in a way that minimizes the introduction of large air bubbles, which can create large voids in the final foam block. |
Experimental Protocols
Protocol 1: Compressive Strength Testing
-
Specimen Preparation:
-
Cut a cubic or cylindrical specimen from the foam block. The typical size is a 50 mm cube.
-
Ensure the loading surfaces are parallel to each other and perpendicular to the sides.
-
The specimen's height should be oriented parallel to the foam rise direction.[7]
-
Measure the dimensions of the specimen accurately.
-
-
Test Setup:
-
Place the specimen between two flat, parallel platens on a universal testing machine.
-
Use a crosshead speed as specified in ASTM D1621.
-
-
Data Acquisition:
-
Record the load and displacement data until the specimen fails.
-
Calculate the compressive strength as the maximum load divided by the initial cross-sectional area.
-
Calculate the compressive modulus from the initial linear portion of the stress-strain curve.
-
Protocol 2: Screw Pullout Strength Testing (based on ASTM F543)
-
Specimen Preparation:
-
Cut a block of foam to the desired dimensions.
-
Drill a pilot hole of a specified diameter and depth into the foam block.
-
-
Screw Insertion:
-
Insert the orthopedic screw into the pilot hole to a specified depth.
-
-
Test Setup:
-
Secure the foam block in a fixture.
-
Attach the head of the screw to the actuator of a universal testing machine.
-
-
Data Acquisition:
-
Apply a tensile load to the screw at a constant crosshead speed.
-
Record the maximum load required to pull the screw out of the foam. This is the screw pullout strength.
-
Data Presentation
Table 1: Example Compressive Strength Data for Different Foam Grades
| Foam Grade | Density ( kg/m ³) | Compressive Strength (MPa) | Compressive Modulus (MPa) |
| 15 | 240 | 5.2 ± 0.4 | 150 ± 15 |
| 20 | 320 | 9.8 ± 0.7 | 280 ± 25 |
| 30 | 480 | 21.5 ± 1.5 | 650 ± 50 |
| Note: The data presented are for illustrative purposes and may not represent actual experimental results. |
Table 2: Example Screw Pullout Strength for a Cortical Screw in Grade 20 Foam
| Pilot Hole Diameter (mm) | Pullout Strength (N) | Standard Deviation (N) |
| 3.2 | 850 | 75 |
| 3.5 | 720 | 68 |
| 3.8 | 610 | 60 |
| Note: The data presented are for illustrative purposes and may not represent actual experimental results. |
Visualizations
Caption: Workflow for mechanical testing of ASTM F1839 foam blocks.
Caption: Troubleshooting logic for high variability in test results.
References
Technical Support Center: ASTM F1839 Foam Mechanical Properties and Temperature Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ASTM F1839 polyurethane foam. It specifically addresses the influence of temperature on the foam's mechanical properties during experimental testing.
Frequently Asked Questions (FAQs)
Q1: What is ASTM F1839 foam and why is it used in orthopedic device testing?
ASTM F1839 is a standard specification for rigid, closed-cell polyurethane foam used as a standardized testing medium for orthopedic devices and instruments. This foam possesses mechanical properties, such as compressive and shear strength, that are in the same range as those reported for human cancellous bone. Its primary purpose is to provide a consistent and uniform material for mechanical testing, ensuring that results are comparable across different studies and laboratories. It is important to note that this foam is not intended for implantation.
Q2: How does temperature generally affect the mechanical properties of polyurethane foam?
Temperature is a critical factor that can significantly alter the mechanical behavior of polyurethane foams. Generally, as the ambient temperature increases, the foam's mechanical properties, including compressive strength, tensile modulus, and elastic modulus, tend to decrease. Conversely, at lower temperatures, the foam becomes more brittle, which can lead to an increase in its mechanical strength. These changes are attributed to alterations in the foam's microstructure, such as pore size and density, and the polymer transitioning from a rigid, glassy state at low temperatures to a more flexible, rubbery state at higher temperatures.
Q3: My mechanical test results for the same grade of ASTM F1839 foam are inconsistent. Could temperature be a factor?
Yes, inconsistent ambient laboratory temperatures can be a significant source of variability in mechanical testing results. Since the mechanical properties of polyurethane foam are temperature-dependent, even slight variations in room temperature can affect the compressive and tensile properties of the foam. For reproducible results, it is crucial to conduct experiments in a temperature-controlled environment as specified in the test method.
Q4: At what temperature should I be conducting my tests according to ASTM F1839?
While the ASTM F1839 standard itself does not specify a single testing temperature, it references other ASTM standards for specific test methods, such as ASTM D1621 for compressive properties. ASTM D1621 specifies a standard testing temperature of 23 ± 2°C (73.4 ± 3.6°F). Therefore, it is best practice to perform your mechanical tests within this temperature range to ensure consistency and comparability of results.
Q5: What are the expected changes in mechanical properties at elevated temperatures?
As the temperature rises, you can expect a decrease in the foam's stiffness and strength. For instance, research has shown that for polyurethane foams of varying densities, both the tensile and compressive modulus and strength decrease as the temperature increases from 25°C to 155°C. This is a critical consideration when testing orthopedic devices that may generate heat during implantation or are intended for use in environments with fluctuating temperatures.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Compressive Strength Readings | Fluctuation in ambient laboratory temperature. | Ensure the testing laboratory is temperature-controlled to 23 ± 2°C. Allow foam blocks and testing apparatus to equilibrate to the ambient temperature for at least 24 hours before testing. |
| Lower than Expected Modulus Values | Testing at a temperature significantly above 23°C. | Verify and record the ambient temperature during testing. If the temperature is high, cool the laboratory to the standard testing temperature range. Consider using an environmental chamber for precise temperature control. |
| Material Appears More Brittle and Fractures Easily | Testing at a temperature significantly below 23°C. | Verify and record the ambient temperature. If the laboratory is too cold, warm it to the standard testing temperature range. Low temperatures can cause the foam to become more brittle, leading to premature failure. |
| Noticeable Change in Foam Dimensions Before Testing | The foam has been stored in an environment with extreme temperature fluctuations. | Store ASTM F1839 foam blocks in a temperature-controlled environment. The standard specifies a dimensional stability test to ensure the material does not significantly change in size. |
Data on Temperature Effects on Mechanical Properties
The following tables summarize the effect of temperature on the tensile and compressive properties of different densities of rigid polyurethane foam.
Table 1: Effect of Temperature on Tensile Modulus of PUR Foam
| Foam Density (pcf) | Temperature (°C) | Tensile Modulus (MPa) |
| 10 | 25 | 79.18 |
| 10 | 90 | 24.35 |
| 10 | 155 | 1.66 |
| 25 | 25 | 297.37 |
| 25 | 90 | 279.23 |
| 25 | 155 | 12.34 |
| 40 | 25 | 500.69 |
| 40 | 90 | 481.16 |
| 40 | 155 | 17.02 |
| Data extracted from Slaviček et al. (2020) |
Table 2: Effect of Temperature on Compressive Modulus of PUR Foam
| Foam Density (pcf) | Temperature (°C) | Compressive Modulus (MPa) |
| 40 | 25 | 105.4 |
| 40 | 90 | 100.0 |
| 40 | 155 | 13.8 |
| Data extracted from Slaviček et al. (2020) |
Experimental Protocols
ASTM D1621: Standard Test Method for Compressive Properties of Rigid Cellular Plastics
This protocol outlines the general procedure for determining the compressive properties of rigid cellular plastics like the foam specified in ASTM F1839.
-
Specimen Preparation : Cut five or more test specimens from the foam block. The standard specimen is a right prism or cylinder with a minimum cross-sectional area of 25.8 cm² (4 in²) and a height of 25.4 mm (1 in).
-
Conditioning : Condition the specimens at 23 ± 2°C (73.4 ± 3.6°F) and 50 ± 5% relative humidity for at least 24 hours before testing.
-
Testing Procedure :
-
Measure the dimensions of the specimens.
-
Place the specimen on the lower platen of the testing machine.
-
Bring the upper platen down to contact the specimen.
-
Apply a compressive load at a constant rate of crosshead movement.
-
Record the load and corresponding deformation at regular intervals.
-
-
Calculations : From the stress-strain curve, determine the compressive strength and modulus.
Visualizations
Caption: Experimental workflow for determining compressive properties.
Caption: Relationship between temperature and foam mechanical properties.
improving the accuracy of implant testing with ASTM F1839 models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy and reliability of implant testing using ASTM F1839 standard test models.
Troubleshooting Guide
This guide addresses specific issues that may arise during the mechanical testing of orthopedic implants with ASTM F1839 polyurethane foam models.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Screw Pullout Strength | 1. Improper pilot hole diameter or drilling technique.2. Variation in foam block density or grade.3. Inconsistent screw insertion speed or torque.4. Misalignment of the test fixture. | 1. Ensure pilot holes are drilled to the correct size as specified by the implant manufacturer and that the drilling is perpendicular to the foam surface.2. Verify the grade and density of the foam block to ensure it meets the requirements of ASTM F1839.[1][2]3. Use a calibrated and automated system for consistent screw insertion.4. Check and calibrate the alignment of the pullout fixture to ensure the load is applied axially. |
| Variable Compressive Strength/Modulus | 1. Incorrect specimen dimensions or preparation.2. Inconsistent testing speed.3. Environmental factors (temperature, humidity).4. Non-parallel loading surfaces. | 1. Precisely cut specimens to the dimensions specified in ASTM F1839, ensuring smooth, parallel surfaces.[1]2. Adhere to the crosshead speed specified in the relevant testing standard (e.g., ASTM D1621).3. Condition specimens at a controlled temperature and humidity for a sufficient period before testing.4. Ensure the loading platens of the test machine are clean, parallel, and larger than the specimen cross-section. |
| Shear Test Failures at the Adhesive Interface | 1. Improper surface preparation of the foam or test fixture.2. Incompatible or improperly mixed adhesive.3. Insufficient adhesive curing time or improper curing conditions. | 1. Lightly abrade and clean the bonding surfaces of the foam and fixtures to ensure a good bond.2. Select an adhesive with high shear strength that is compatible with polyurethane foam and the fixture material. Follow the manufacturer's mixing instructions carefully.3. Allow the adhesive to cure fully according to the manufacturer's specifications for time and temperature. |
| Unexpectedly Low Fatigue Life of Implant | 1. Incorrect test frequency or load amplitude.2. Stress concentrations due to improper sample mounting.3. Environmental conditions affecting the implant material. | 1. Verify that the test frequency and loading parameters are appropriate for the specific implant and clinical application being simulated.2. Ensure the implant is securely fixed within the foam block without introducing any unintended stress points.3. Conduct fatigue testing in a controlled environment, especially if the implant material is sensitive to temperature or corrosive environments. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using ASTM F1839 polyurethane foam for orthopedic implant testing?
A1: ASTM F1839 specifies rigid, closed-cell polyurethane foam for use as a standardized testing medium for orthopedic devices.[3][4] This foam provides a uniform and consistent material with mechanical properties similar to human cancellous bone.[1][5] This allows for reproducible and comparative mechanical testing of implants like bone screws and intramedullary nails.[1][4][6] It is important to note that this material is intended for laboratory testing and not for implantation into the human body.[1][3][4][5]
Q2: How do I select the correct grade of ASTM F1839 foam for my experiment?
A2: The ASTM F1839 standard provides different grades of foam with varying densities and mechanical properties.[1][3][5][7] The selection of a specific grade should be based on the anatomical location and bone quality you intend to simulate. For example, a higher-density foam would be used to represent healthier, denser bone, while a lower-density foam might represent osteoporotic bone. The standard provides tables of mechanical properties for each grade to guide your selection.
Q3: Can I reuse ASTM F1839 foam blocks for multiple tests?
A3: No, it is not recommended to reuse foam blocks. Each mechanical test, such as a screw pullout or compression test, permanently alters the structure of the foam in the tested region. Reusing the foam would lead to inaccurate and unreliable results.
Q4: What is the importance of the foam's "rise direction" mentioned in the standard?
A4: The "foam rise direction" is the direction in which the foam expanded during its manufacturing process.[1] This can create a slight anisotropy in the foam's mechanical properties. For consistency and comparability of results, it is crucial to orient the test specimens relative to the foam rise direction as specified in the ASTM standard for the particular test being performed.[1]
Q5: My experimental results show high variability. What are the common sources of error in testing with ASTM F1839 models?
A5: High variability can stem from several sources. These include inconsistencies in specimen preparation (e.g., dimensions, cutting), variations in the testing environment (temperature, humidity), improper calibration of testing equipment, and inconsistent operator procedures (e.g., drilling pilot holes, inserting screws). Adhering strictly to the protocols outlined in ASTM F1839 and other relevant ASTM standards is crucial for minimizing variability.
Data Presentation
Table 1: Mechanical Properties of Different Grades of ASTM F1839 Foam
| Grade | Density ( kg/m ³) | Compressive Strength (MPa) | Compressive Modulus (MPa) |
| 5 | 80 - 112 | 1.7 - 4.1 | 48 - 110 |
| 8 | 112 - 144 | 4.1 - 8.3 | 110 - 207 |
| 10 | 144 - 176 | 8.3 - 13.8 | 207 - 345 |
| 12 | 176 - 208 | 13.8 - 20.7 | 345 - 517 |
| 15 | 224 - 256 | 20.7 - 31.0 | 517 - 758 |
| 20 | 304 - 336 | 31.0 - 48.3 | 758 - 1241 |
| 30 | 464 - 497 | 48.3 - 75.8 | 1241 - 2068 |
| 40 | 625 - 657 | > 75.8 | > 2068 |
Note: The values presented are typical ranges and may vary slightly between manufacturers. Always refer to the manufacturer's specifications for the specific foam lot being used.
Experimental Protocols
Protocol: Compressive Strength Testing of ASTM F1839 Foam
This protocol outlines the methodology for determining the compressive strength of rigid polyurethane foam as specified in ASTM F1839, referencing ASTM D1621.
1. Specimen Preparation:
-
Cut five specimens from the foam block with dimensions of 50.8 mm x 50.8 mm x 25.4 mm.
-
The 25.4 mm thickness should be parallel to the foam rise direction.[1]
-
Ensure all surfaces are smooth and parallel.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours prior to testing.
2. Test Setup:
-
Use a universal testing machine with a calibrated load cell.
-
Use flat, parallel compression platens that are larger than the specimen's cross-sectional area.
-
Set the crosshead speed to 2.54 mm/min (10% of the specimen thickness per minute).
3. Test Procedure:
-
Measure the dimensions of each specimen accurately.
-
Place a specimen on the center of the lower platen.
-
Bring the upper platen into contact with the specimen.
-
Apply a compressive load at the specified crosshead speed.
-
Record the load and displacement data until the specimen yields or fractures.
4. Data Analysis:
-
Calculate the compressive stress by dividing the load by the initial cross-sectional area of the specimen.
-
Calculate the compressive strain by dividing the displacement by the initial thickness of the specimen.
-
Plot the stress-strain curve.
-
The compressive strength is the maximum stress reached during the test.
-
The compressive modulus is the slope of the initial linear portion of the stress-strain curve.
-
Calculate the average and standard deviation of the compressive strength and modulus for the five specimens.
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent test results.
Caption: Workflow for a screw pullout test using ASTM F1839 models.
Caption: Simplified signaling pathway for implant osteointegration.
References
modifications to the standard ASTM F1839 testing protocol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ASTM F1839 standard specification for rigid polyurethane foam in orthopedic device testing.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using ASTM F1839 test blocks.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Results | 1. Foam Anisotropy: Mechanical properties of polyurethane foam can vary depending on the testing orientation relative to the foam rise direction.[1][2] 2. Inconsistent Specimen Preparation: Variations in cutting, drilling, or device insertion can introduce inconsistencies. 3. Operator Variability: Differences in technique between users can affect outcomes.[3] 4. Material Inconsistency: Although standardized, minor variations can exist between foam batches. | 1. Control and Report Orientation: Consistently orient all test blocks in the same direction (e.g., apply load parallel to the foam rise direction) and report this in your methodology.[2] 2. Standardize Procedures: Develop and adhere to a strict internal protocol for all specimen preparation steps. Use jigs and fixtures to ensure consistent alignment. 3. Training and Blinding: Ensure all operators are trained on the standardized procedure. Consider blinding operators to the different test groups where feasible. 4. Batch Verification: If high precision is required, consider testing a sample from each new batch of foam to verify its properties against the manufacturer's specifications. |
| Premature or Unexpected Foam Failure | 1. Incorrect Foam Grade: The selected foam grade may not have the appropriate density and strength for the tested device or load.[4] 2. Stress Concentrations: Sharp corners or improper pilot hole drilling can create stress points. 3. Dynamic/Fatigue Loading: The standard primarily addresses static testing. Cyclic loading can lead to material fatigue not characterized by standard properties. | 1. Select Appropriate Grade: Refer to the ASTM F1839 specifications to choose a foam grade that mimics the target bone quality (e.g., lower density for osteoporotic bone). 2. Proper Machining: Ensure pilot holes are drilled to the correct size and are free of debris. Chamfer sharp edges where appropriate. 3. Modify for Dynamic Testing: If performing fatigue or dynamic tests, consider using a higher strength foam grade and be aware that the material may exhibit hysteresis. Specific protocols for dynamic testing on these materials should be developed and validated. |
| Difficulty Replicating Published Data | 1. Incomplete Reporting in Literature: The original study may not have fully reported critical test parameters (e.g., foam orientation, loading rate, specific test fixtures). 2. Differences in Test Equipment: Variations in load cells, actuators, or data acquisition systems can lead to different results. | 1. Contact Authors: If possible, contact the authors of the original study for clarification on their methods. 2. Detailed Internal Documentation: Thoroughly document all aspects of your own test setup, including manufacturer and model of all equipment, to ensure internal consistency and aid in future troubleshooting. 3. Calibration: Ensure all testing equipment is properly calibrated. |
| Screw Pullout Test Issues | 1. Screw Stripping: The threads of the screw may strip the foam during insertion or pullout. 2. Foam Block Slippage: The test block may not be adequately secured in the test fixture. | 1. Proper Pilot Hole and Insertion: Use the screw manufacturer's recommended pilot hole diameter and insertion torque. Ensure the screw is inserted perpendicular to the foam surface. 2. Secure Fixturing: Design or use a fixture that rigidly clamps the foam block without compressing it, which could alter its mechanical properties. |
Frequently Asked Questions (FAQs)
1. Why use ASTM F1839 foam instead of cadaveric bone?
While cadaveric bone is the most clinically relevant test medium, it introduces significant variability due to factors like age, sex, and health status of the donor. ASTM F1839 foam provides a standardized, consistent, and uniform material, which reduces inter-specimen variability and increases the statistical power of comparative mechanical tests. This makes it ideal for evaluating and comparing the performance of different orthopedic devices under reproducible conditions.
2. What do the different "grades" of foam represent?
The grades refer to the nominal density of the foam. Higher grades have higher densities and, consequently, greater compressive and shear strength, simulating healthier and denser cancellous bone. Lower grades are used to simulate weaker, osteoporotic bone.
3. Can I modify the standard test protocol for my specific device?
Yes. ASTM F1839 provides the specification for the foam material itself, but researchers often need to design custom test setups to evaluate specific orthopedic devices. For instance, testing a novel pedicle screw may require a custom fixture to apply physiologically relevant loads. Any modifications to the testing procedure, especially those deviating from other related standards (like ASTM F543 for screw testing), should be carefully documented and justified.
4. How important is the orientation of the foam block during testing?
It is critically important. Polyurethane foam is an anisotropic material, meaning its mechanical properties are not the same in all directions. The "foam rise direction" is the primary axis of anisotropy. For consistency and reproducibility, it is recommended that all tests be performed in the same orientation relative to the foam rise direction, and this orientation must be reported in the methodology.
5. Can ASTM F1839 foam be used for dynamic or fatigue testing?
The standard itself specifies the material properties under static conditions. While the foam can be used for dynamic testing, its behavior under cyclic loading is different. Low-density foams, in particular, can exhibit hysteresis (energy loss). Therefore, if you are conducting fatigue or dynamic studies, it is crucial to characterize the foam's behavior under those specific conditions and not rely solely on the static properties defined by the standard.
Data Presentation
Table 1: Mechanical Properties of Common ASTM F1839 Foam Grades (Illustrative) Note: These are typical values. Always refer to the manufacturer's certificate of conformance for specific lot properties.
| Grade (pcf) | Density (g/cm³) | Compressive Strength (MPa) | Compressive Modulus (MPa) | Shear Strength (MPa) |
| 10 | 0.16 | ~2.5 | ~50 | ~1.8 |
| 15 | 0.24 | ~5.0 | ~120 | ~3.0 |
| 20 | 0.32 | ~8.8 | ~190 | ~4.6 |
| 30 | 0.48 | ~16.0 | ~450 | ~7.5 |
| 40 | 0.64 | ~24.0 | ~790 | ~10.0 |
| (Data compiled from various sources referencing ASTM F1839 specifications.) |
Experimental Protocols
Methodology for a Modified Screw Pullout Test (ASTM F543)
This protocol describes a typical screw pullout test, a common application for ASTM F1839 foam blocks.
-
Specimen Preparation:
-
Cut a block of ASTM F1839 rigid polyurethane foam to the required dimensions (e.g., 50.8 x 50.8 x 25.4 mm).
-
Ensure the orientation of the block relative to the foam rise direction is consistent for all samples. Mark the orientation on each block.
-
Condition the specimens at a controlled temperature and humidity as specified in the standard (e.g., 24 ± 2.8°C for 3 hours).
-
-
Screw Insertion:
-
Drill a pilot hole in the center of the foam block, perpendicular to the surface. The pilot hole diameter should be in accordance with the screw manufacturer's specifications.
-
Use a torque-limiting driver to insert the orthopedic screw into the pilot hole to a predetermined depth.
-
Ensure the screw is inserted along the axis parallel to the foam rise direction for consistency.
-
-
Mechanical Testing:
-
Securely mount the foam block in a custom fixture on a universal testing machine. The fixture must prevent any movement or rotation of the block without compressing it.
-
Attach the head of the screw to the actuator of the testing machine using a suitable grip or fixture.
-
Apply a tensile load along the long axis of the screw at a constant rate of displacement (e.g., 5 mm/min, as specified in ASTM F543).
-
Record the force and displacement data until the screw has completely pulled out of the foam block.
-
-
Data Analysis:
-
From the force-displacement curve, determine the maximum force achieved. This is the peak pullout strength.
-
Calculate the mean and standard deviation of the peak pullout strength for each test group.
-
Visualizations
Caption: Workflow for a modified orthopedic screw pullout test using ASTM F1839 foam.
Caption: Anisotropy in ASTM F1839 foam requires consistent loading orientation.
References
Technical Support Center: Troubleshooting Inconsistent Results with ASTM F1839 Foam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments utilizing ASTM F1839 foam.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with ASTM F1839 foam, providing potential causes and recommended solutions.
1. Why am I observing high variability in my drug elution profiles between samples of the same foam grade?
Inconsistent drug elution is a common challenge that can stem from several factors related to both the foam material and the experimental procedure.
-
Potential Causes:
-
Inhomogeneous Drug Loading: The drug may not be uniformly distributed throughout the foam matrix. This can be due to the drug solution not fully penetrating the foam or uneven evaporation of the solvent.[1]
-
Inconsistent Sample Preparation: Variations in the size, shape, or handling of the foam samples can lead to differences in surface area and, consequently, drug release.
-
Foam Structural Inconsistencies: Although ASTM F1839 specifies standards, minor variations in cell size, porosity, and density can still occur within a batch of foam, affecting the diffusion pathways of the drug.[2][3]
-
Environmental Factors: Fluctuations in temperature and humidity during the experiment can alter the properties of the foam and the dissolution medium, impacting release kinetics.[4]
-
-
Troubleshooting Steps:
-
Optimize Drug Loading Protocol: Ensure the foam is fully submerged in the drug solution and that there is sufficient time for complete penetration. Consider using a vacuum or gentle agitation to facilitate uniform loading. See the detailed protocol below for drug loading.
-
Standardize Sample Preparation: Use a sharp, calibrated cutting tool to prepare foam samples of consistent dimensions. Handle samples with care to avoid compressing or damaging the foam structure.
-
Characterize Foam Samples: If variability persists, consider characterizing a subset of your foam samples for density and porosity to ensure they meet the specifications of the chosen grade.
-
Control Environmental Conditions: Conduct all experiments in a temperature and humidity-controlled environment.
-
2. My experiment shows a high initial "burst release" of the drug. How can I achieve a more sustained release profile?
A burst release is characterized by a rapid initial release of a large amount of the drug, followed by a much slower release phase. This can be undesirable for applications requiring a steady drug concentration.
-
Potential Causes:
-
Surface-Adsorbed Drug: A significant portion of the drug may be adsorbed to the surface of the foam rather than being entrapped within the porous matrix. This surface drug is readily released upon contact with the dissolution medium.
-
High Porosity and Large Pore Size: Foams with higher porosity and larger, interconnected pores can lead to a faster initial release of the drug.[1]
-
Drug-Polymer Interactions: The physicochemical properties of the drug and the polyurethane foam can influence the release profile. A lack of strong interaction can lead to faster diffusion.
-
-
Troubleshooting Steps:
-
Modify Drug Loading: After the initial loading, try a gentle washing step with a solvent in which the drug is sparingly soluble to remove excess surface-adsorbed drug.
-
Select a Different Foam Grade: Consider using a foam grade with a higher density and smaller pore size, which will provide a more tortuous path for drug diffusion and a more sustained release.
-
Incorporate Release-Modifying Excipients: Depending on your application, you may be able to incorporate excipients into your drug formulation that can modulate the release kinetics.
-
3. I am seeing unexpected degradation or changes in the mechanical properties of the foam during my experiment. What could be the cause?
ASTM F1839 foam is designed for mechanical testing and is not intended for implantation. However, certain experimental conditions can still affect its integrity.
-
Potential Causes:
-
Environmental Stress Cracking (ESC): Exposure to certain chemicals or biological fluids under stress can induce cracking and failure of the foam at stress levels much lower than its nominal strength.
-
Hydrolysis: Polyurethane can be susceptible to hydrolysis, a chemical breakdown in the presence of water, which can be accelerated by elevated temperatures and certain pH conditions.
-
Sterilization Method: Some sterilization methods, particularly those involving high heat or radiation, can alter the chemical structure and mechanical properties of polyurethane foam.
-
-
Troubleshooting Steps:
-
Assess Chemical Compatibility: Review the chemical compatibility of the polyurethane foam with all components of your experimental medium.
-
Control Environmental Conditions: Avoid exposing the foam to harsh pH conditions or elevated temperatures for prolonged periods unless it is a specific requirement of your study.
-
Validate Sterilization Method: If sterilization is required, choose a method that is known to have a minimal impact on polyurethane, such as ethylene (B1197577) oxide (EtO) or electron beam (e-beam) sterilization. Always validate the chosen method to ensure it does not alter the foam properties relevant to your experiment.
-
Data Presentation
Table 1: General Influence of ASTM F1839 Foam Grade on Experimental Properties
| Foam Grade | Nominal Density ( kg/m ³) | Relative Porosity | Expected Drug Release Rate | Relative Mechanical Strength |
| Low Grade (e.g., 10) | Lower | Higher | Faster | Lower |
| Medium Grade (e.g., 20) | Medium | Medium | Moderate | Medium |
| High Grade (e.g., 40) | Higher | Lower | Slower | Higher |
Note: This table provides expected relative trends. Actual quantitative values will depend on the specific drug, experimental conditions, and the exact properties of the foam lot.
Table 2: Summary of Sterilization Effects on Polyurethane Foam Properties
| Sterilization Method | Potential Effects on Mechanical Properties | General Recommendations for ASTM F1839 Foam |
| Ethylene Oxide (EtO) | Minimal impact on mechanical integrity. May cause a slight increase in tensile strength in some polyurethane blends. | Recommended, but requires proper aeration to remove residual gas. |
| Gamma Irradiation | Can cause chain scission (reducing tensile strength) or crosslinking (increasing brittleness). Effects are dose-dependent. | Use with caution. Requires validation to ensure no significant changes to properties relevant to the study. |
| Electron Beam (E-beam) | Generally less degradation than gamma radiation due to shorter exposure times. | Recommended alternative to gamma irradiation. Requires validation. |
| Autoclave (Steam) | Can cause hydrolytic degradation, leading to brittleness and loss of mechanical properties. | Generally not recommended for standard polyurethane foams. |
Experimental Protocols
Protocol 1: Drug Loading into ASTM F1839 Foam
This protocol describes a general method for loading a drug into a porous polyurethane foam matrix.
-
Sample Preparation:
-
Cut the ASTM F1839 foam into specimens of the desired and consistent dimensions using a sharp, clean blade.
-
Measure and record the dimensions and weight of each specimen.
-
Clean the specimens by gently sonicating them in a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove any surface contaminants, followed by thorough drying under vacuum.
-
-
Drug Solution Preparation:
-
Prepare a stock solution of the drug in a solvent in which it is highly soluble. The solvent should also be compatible with the polyurethane foam.
-
The concentration of the drug solution will depend on the desired final drug loading in the foam.
-
-
Loading Procedure:
-
Place the foam specimens in a clean, dry container.
-
Add a sufficient volume of the drug solution to completely submerge the foam specimens.
-
To ensure complete penetration of the drug solution into the pores, place the container in a vacuum chamber and apply a gentle vacuum for a specified period (e.g., 15-30 minutes).
-
Release the vacuum and allow the specimens to soak for an extended period (e.g., 24 hours) at a controlled temperature.
-
-
Drying and Final Preparation:
-
Remove the specimens from the drug solution and gently blot the surface with lint-free paper to remove excess solution.
-
Dry the specimens in a vacuum oven at a temperature that will not degrade the drug or the foam until a constant weight is achieved.
-
Store the drug-loaded foam in a desiccator until use.
-
Protocol 2: In Vitro Drug Elution Study
This protocol outlines a general procedure for conducting an in vitro drug release study from loaded ASTM F1839 foam.
-
Preparation of Dissolution Medium:
-
Prepare the dissolution medium (e.g., phosphate-buffered saline, simulated body fluid) and ensure it is de-gassed prior to use.
-
The volume of the medium should be sufficient to maintain sink conditions (i.e., the concentration of the drug in the medium should not exceed 10-15% of its saturation solubility).
-
-
Experimental Setup:
-
Place a known weight and size of the drug-loaded foam specimen into a dissolution vessel containing a pre-warmed, known volume of the dissolution medium.
-
Maintain the dissolution apparatus at a constant temperature (e.g., 37°C) and agitation speed (e.g., 50 rpm) throughout the experiment.
-
-
Sampling:
-
At predetermined time intervals, withdraw a small, fixed volume of the dissolution medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain a constant total volume.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent drug elution.
Caption: Experimental workflow for drug loading onto foam.
Caption: Factors influencing the drug release profile.
References
Technical Support Center: ASTM F1839 Rigid Polyurethane Foam Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ASTM F1839 for testing rigid polyurethane foam.
Frequently Asked Questions (FAQs)
Q1: What is the "foam rise direction," and why is it important in ASTM F1839 testing?
A1: The foam rise direction is the orientation in which the foam expands during its manufacturing process.[1][2] This directionality is crucial because it results in an anisotropic cellular structure, meaning the foam's mechanical properties are not the same in all directions.[3][4][5] The cells of the foam are typically elongated in the direction of the foam rise.[3] Consequently, properties like compressive strength and modulus are generally higher when measured parallel to the foam rise direction compared to the transverse (perpendicular) direction.[3][6] Therefore, for accurate and repeatable results according to ASTM F1839, it is critical to orient the test specimen correctly with respect to the loading direction as specified in the standard.
Q2: How do I identify the foam rise direction on my polyurethane foam block?
A2: According to the ASTM F1839 standard, the foam rise direction should be marked on the foam block by the manufacturer.[1] If it is not marked, you should contact the supplier for this information. Visually, you may be able to observe a slight elongation of the cells in the foam rise direction, but relying on the manufacturer's marking is the most reliable method.
Q3: What are the specific requirements for specimen orientation in ASTM F1839 for different types of tests?
A3: The ASTM F1839 standard specifies the following orientations:
-
Compressive Strength and Modulus: The compressive load must be applied parallel to the foam rise direction.[7]
-
Shear Strength and Modulus: The test specimen should be oriented so that the foam rise direction is perpendicular to the plane of maximum shear stress.
Failure to adhere to these orientations will lead to inaccurate and non-standard results.
Troubleshooting Guide
This guide addresses common issues users may encounter related to the foam rise direction during ASTM F1839 testing.
Issue 1: Inconsistent or lower-than-expected compressive strength and modulus values.
Possible Cause: Incorrect specimen orientation. If the compressive load is not applied parallel to the foam rise direction, the measured strength and modulus will be lower. The mechanical properties of rigid polyurethane foam are anisotropic, with the highest values typically found in the foam rise direction.
Troubleshooting Steps:
-
Verify Specimen Marking: Double-check the manufacturer's marking on the foam block to confirm the foam rise direction.
-
Correct Specimen Preparation: Ensure that the test specimens are machined so that the intended loading axis is parallel to the marked foam rise direction.
-
Review Test Setup: Before initiating the test, confirm that the specimen is correctly placed in the testing machine with the foam rise direction aligned with the loading axis.
The following diagram illustrates the correct experimental workflow for compressive testing:
Figure 1: Experimental workflow for ASTM F1839 compressive testing.
Issue 2: Significant variation in results between samples from the same foam block.
Possible Cause: Inadvertent testing of specimens at different orientations relative to the foam rise direction. Even a slight deviation from the parallel or perpendicular orientation can lead to noticeable changes in mechanical properties.
Troubleshooting Steps:
-
Implement a Fixturing System: Use a jig or fixture during specimen preparation to ensure consistent orientation of all specimens cut from the block.
-
Mark Individual Specimens: After cutting, transfer the foam rise direction marking to each individual test specimen.
-
Angle-Dependent Effects: Be aware that the compressive and shear properties of the foam change with the loading angle. Research has shown that as the loading angle deviates from the foam rise direction (0°), the energy absorption and mechanical properties can change significantly.[8][9]
The following diagram illustrates the relationship between loading angle and potential for result deviation:
Figure 2: Impact of specimen orientation on result consistency.
Data on Anisotropy of Rigid Polyurethane Foam
The anisotropic nature of rigid polyurethane foam is evident in the differences in its mechanical properties when tested along different axes. The following tables summarize quantitative data from research studies on the effect of foam rise direction.
Table 1: Comparison of Mechanical Properties Parallel and Perpendicular to Foam Rise Direction
| Property | Loading Direction | Value |
| Compressive Strength | Parallel to Rise | Higher |
| Perpendicular to Rise | Lower | |
| Compressive Modulus | Parallel to Rise | Higher |
| Perpendicular to Rise | Lower | |
| Tensile Strength | Parallel to Rise | 229 kPa |
| Perpendicular to Rise | 393 kPa | |
| Tensile Modulus | Parallel to Rise | 929 kPa |
| Perpendicular to Rise | 3256 kPa | |
| (Data for a foam with a density of 48.5 kg/m ³)[3] |
Table 2: Effect of Loading Angle on Mechanical Properties
| Loading Angle (from Rise Direction) | Compressive Strength (Relative) | Energy Absorption |
| 0° | Highest | Lowest |
| 45° | Intermediate | Intermediate |
| 90° | Lowest | Highest |
| (Qualitative trends observed in research)[8][9] |
Table 3: Anisotropy Ratio of Mechanical Properties
| Property | Anisotropy Ratio (Parallel/Perpendicular) | Reference |
| Geometric Cell Dimension | 2.2 | [3] |
| Compressive Properties | Small increase in rise direction | [6] |
This information highlights the critical importance of adhering to the specified specimen orientation in ASTM F1839 to ensure the validity and reproducibility of test results. For further assistance, please consult the full ASTM F1839 standard or contact your foam supplier.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.techscience.cn [cdn.techscience.cn]
- 3. arpnjournals.org [arpnjournals.org]
- 4. pg.gda.pl [pg.gda.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanical Behaviour Of Polymeric Foam Core At Various Orientation Angles [witpress.com]
Technical Support Center: Enhancing the Clinical Relevance of ASTM F1839 Test Setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and enhancing the clinical relevance of test setups utilizing ASTM F1839 compliant polyurethane foam.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of ASTM F1839?
A1: ASTM F1839 is the standard specification for rigid polyurethane foam intended for use as a standardized material for testing orthopedic devices and instruments.[1][2][3][4][5] Its main goal is to provide a consistent and uniform test medium with mechanical properties that approximate those of human cancellous bone, thereby allowing for reproducible comparative studies of orthopedic implants.
Q2: Does ASTM F1839 foam perfectly replicate human bone?
A2: No. While the foam mimics certain mechanical properties of cancellous bone, such as compressive strength, it does not replicate the complex, anisotropic, and viscoelastic nature of real bone. The standard itself states that the foam is not intended to be a perfect replica of human bone but rather a consistent medium for comparative testing.
Q3: How can I simulate osteoporotic bone using ASTM F1839 foam?
A3: Osteoporotic bone can be simulated by using lower-density grades of polyurethane foam. The lower density corresponds to reduced mechanical properties, mimicking the compromised state of osteoporotic cancellous bone. Some studies have successfully used the lowest grade of foam recommended by ASTM F1839 to model osteoporotic conditions.
Q4: What is foam anisotropy and why is it important in my experiments?
A4: Anisotropy refers to the directional dependence of a material's properties. Polyurethane foam can exhibit different mechanical properties depending on the orientation of testing relative to the foam rise direction during manufacturing. This is particularly significant in lower-density foams. For consistent and comparable results, it is crucial to document and maintain a single, known orientation of the foam block throughout your experiments.
Q5: Are axial pullout tests, as described in ASTM F543 using F1839 foam, clinically relevant?
A5: While axial pullout strength is a standard metric for evaluating screw fixation, its direct clinical relevance is a subject of debate. Some studies suggest that screw loosening and hardware failure in a clinical setting are rarely due to simple axial pullout. Fatigue and toggling loads may be more representative of in-vivo loading conditions. Therefore, supplementing axial pullout tests with dynamic or fatigue testing can enhance clinical relevance.
Troubleshooting Guide
Issue 1: High Variability in Screw Pullout Strength Results
-
Potential Cause:
-
Inconsistent orientation of the foam blocks.
-
Variability in pilot hole drilling (diameter, depth, and perpendicularity).
-
Inconsistent screw insertion technique (speed, axial load).
-
Use of different foam batches with slight variations in properties.
-
-
Solution:
-
Standardize Foam Orientation: Mark the foam rise direction on each block and ensure all tests are performed in the same orientation.
-
Controlled Drilling: Use a drill press or a jig to ensure consistent pilot hole diameter, depth, and perpendicularity.
-
Automated Insertion: Employ a mechanical testing machine for screw insertion to control the insertion speed and axial force.
-
Batch Consistency: If possible, use foam blocks from the same manufacturing batch for a single study to minimize material variability.
-
Issue 2: Test Setup Does Not Represent the Target Anatomy
-
Potential Cause:
-
Using a simple foam block does not replicate the cortical and cancellous bone structure.
-
The test configuration does not mimic the specific anatomical location of the implant.
-
-
Solution:
-
Create a Bi-Cortical Model: Combine the ASTM F1839 foam (cancellous bone) with a thin, stiff outer layer to simulate cortical bone. This can be achieved using commercially available artificial cortical shells or by fabricating a custom shell. This is particularly important for accurately comparing unicortical versus bicortical fixation techniques.
-
Anatomically Shaped Models: Utilize commercially available composite bone models that replicate the geometry of specific bones (e.g., femur, tibia, spine). These models often incorporate a foam cortical shell and a cancellous foam core.
-
Issue 3: Static Testing Does Not Predict In-Vivo Failure Modes
-
Potential Cause:
-
Simple, monotonic loading (e.g., axial pullout) does not capture the effects of cyclic loading and fatigue that implants experience in the body.
-
-
Solution:
-
Implement Dynamic Loading: Introduce cyclic loading protocols to simulate physiological conditions. This can involve applying repetitive loads at varying frequencies and magnitudes to assess the fatigue life of the implant-bone construct.
-
Multi-Axial Loading: Apply loads in multiple axes to better simulate the complex loading environment of the musculoskeletal system. This can be achieved using multi-axis testing machines.
-
Experimental Protocols
Protocol 1: Creating a Bi-Cortical Bone Model
-
Material Selection:
-
Select the appropriate grade of ASTM F1839 polyurethane foam to represent the desired cancellous bone quality (e.g., lower density for osteoporotic bone).
-
Obtain a material for the cortical shell. This can be a pre-fabricated composite tube or sheet, or a custom-made component from a stiff polymer like epoxy resin with glass fibers.
-
-
Assembly:
-
Cut the polyurethane foam to the desired dimensions to fit within the cortical shell.
-
Securely bond the foam core to the inner surface of the cortical shell using a suitable adhesive.
-
-
Validation:
-
Perform mechanical tests (e.g., compression, bending) on the assembled model to ensure its properties are representative of the target anatomical structure.
-
Protocol 2: Simulating Osteoporotic Bone in Screw Pullout Tests
-
Foam Selection:
-
Choose a low-density grade of ASTM F1839 foam. Refer to the manufacturer's specifications and relevant literature for grades that have been correlated with osteoporotic bone properties.
-
-
Test Procedure:
-
Follow the standard ASTM F543 protocol for screw pullout testing.
-
Pay close attention to maintaining a consistent foam block orientation to minimize variability, which can be more pronounced in lower-density foams.
-
-
Data Analysis:
-
Compare the pullout strength obtained from the low-density foam to that from higher-density foams to quantify the effect of simulated osteoporosis on screw fixation.
-
Quantitative Data
Table 1: Representative Mechanical Properties of Different Grades of ASTM F1839 Polyurethane Foam
| Foam Grade (pcf) | Density (g/cc) | Compressive Strength (MPa) | Compressive Modulus (MPa) |
| 10 | 0.16 | ~2.5 | ~50 |
| 15 | 0.24 | ~5.0 | ~100 |
| 20 | 0.32 | ~8.4 | ~150 |
| 30 | 0.48 | ~15.0 | ~300 |
| 40 | 0.64 | ~25.0 | ~500 |
Note: These are approximate values and can vary between manufacturers. Always refer to the specifications of the foam you are using.
Visualizations
Caption: Workflow for enhancing the clinical relevance of ASTM F1839 test setups.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Validation & Comparative
A Head-to-Head Comparison: ASTM F1839 Foam vs. Cadaveric Bone for Orthopedic Device Testing
In the realm of orthopedic research and medical device development, the choice of a suitable testing medium is paramount to obtaining reliable and reproducible results. For decades, cadaveric bone has been the traditional standard, valued for its anatomical and physiological relevance. However, the emergence of standardized synthetic materials, most notably rigid polyurethane foam compliant with ASTM F1839, has presented a compelling alternative. This guide provides an in-depth, objective comparison of the performance of ASTM F1839 foam and cadaveric bone, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their testing protocols.
At a Glance: Key Differences
| Feature | ASTM F1839 Foam | Cadaveric Bone |
| Consistency | High batch-to-batch consistency and uniform material properties.[1][2][3] | High variability in mechanical properties due to donor age, sex, health, and bone quality.[4][5] |
| Availability | Readily available from commercial suppliers in various grades and sizes.[5][6] | Limited availability due to reliance on donations and unclaimed bodies.[5] |
| Cost | Substantially lower cost for procurement, storage, and disposal.[5][6] | High costs associated with acquisition, preservation, and regulated disposal.[5] |
| Biological Hazards | No risk of infection or biological contamination. | Potential for transmission of infectious diseases. |
| Ethical Concerns | No ethical concerns associated with its use. | Ethical considerations regarding the use of human tissue. |
| Mechanical Properties | Mechanical properties are designed to be in the range of human cancellous bone.[4][7][8][9][10][11][12] | Represents the true biomechanical properties of human bone. |
| Anatomical Accuracy | Can be manufactured into standardized blocks or basic anatomical shapes. Composite models can offer high anatomical fidelity.[13] | Provides the most accurate anatomical representation. |
Mechanical Performance: A Data-Driven Comparison
The biomechanical performance of orthopedic implants is a critical aspect of their evaluation. Key metrics include screw pullout strength, compressive strength and modulus, and torsional stiffness. The following tables summarize quantitative data from studies directly comparing ASTM F1839 foam with cadaveric bone.
Screw Pullout Strength
Screw pullout strength is a critical measure of the fixation stability of orthopedic screws.
| Material | Mean Pullout Strength (N) | Standard Deviation (N) | Reference |
| ASTM F1839 Foam (Grade 20) | 1079.86 | - | Sadeqi et al. (2019)[9] |
| Cadaveric Vertebrae (Normal) | 970 | 390 | Nagaraja & Palepu (2018)[14] |
| Cadaveric Vertebrae (Osteoporotic) | 370 | 140 | Nagaraja & Palepu (2018)[14] |
| ASTM F1839 Foam (Bilayer, Normal) | 1190 | 50 | Nagaraja & Palepu (2018)[14] |
| ASTM F1839 Foam (Bilayer, Osteoporotic) | 940 | 80 | Nagaraja & Palepu (2018)[14] |
Note: Direct comparison between studies should be made with caution due to variations in screw design and experimental setup.
Compressive Properties
Compressive strength and modulus are fundamental properties that indicate a material's ability to withstand compressive loads, simulating weight-bearing conditions.
| Material | Compressive Strength (MPa) | Compressive Modulus (MPa) | Reference |
| ASTM F1839 Foam (Grade 10, 0.16 g/cm³) | 0.9 - 4.5 | 15.1 - 151.4 | Patel et al. (2008)[15][16] |
| ASTM F1839 Foam (Grade 20, 0.32 g/cm³) | 8.81 | 192.9 | Sadeqi et al. (2019)[9] |
| Human Cancellous Bone (Osteoporotic) | 0.9 - 4.5 | 15.1 - 151.4 | Patel et al. (2008)[15][16] |
| Human Cancellous Bone (General Range) | 0.6 - 17.5 | 1.1 - 9800 | Patel et al. (2008)[16] |
Torsional Stiffness
Torsional stiffness is a measure of a material's resistance to twisting, which is crucial for evaluating the stability of fracture fixation constructs.
| Material | Torsional Stiffness | Finding | Reference |
| Synthetic Femurs (Third Generation Composite) | - | 2.3 times stiffer than cadaveric femurs | Heiner, A.D. (2008)[4][5] |
| Cadaveric Humeri (Osteoporotic) | - | Significant differences in stiffness compared to synthetic analogues.[17] | Zdero et al. |
| Synthetic Osteoporotic Bone Analogues | - | Some models showed 100% failure before completing 1000 cycles, unlike cadaveric bone.[17] | Zdero et al. |
Experimental Protocols: A Closer Look
Reproducibility in orthopedic testing is heavily reliant on standardized experimental protocols. The following outlines the typical methodologies for key mechanical tests.
Screw Pullout Strength Testing (ASTM F543, Annex A3)
This test determines the axial force required to pull a bone screw out of a test material.[18]
Objective: To measure the fixation strength of a bone screw.
Procedure:
-
Specimen Preparation: A pilot hole is drilled into the ASTM F1839 foam block or the cancellous region of a cadaveric bone.[19][20]
-
Screw Insertion: The bone screw is inserted into the pilot hole to a specified depth and at a controlled rate (e.g., 3 revolutions per minute).[21]
-
Testing Setup: The test block is secured to the base of a universal testing machine. A custom fixture grips the head of the screw.
-
Pullout: A tensile load is applied to the screw at a constant rate (e.g., 5 mm/min) until the screw pulls out of the material.[14][21]
-
Data Acquisition: The maximum force achieved during the pullout is recorded as the pullout strength.
Compressive Testing
This test evaluates the compressive strength and modulus of the material.
Objective: To determine the material's response to compressive loading.
Procedure:
-
Specimen Preparation: Cylindrical or cubical specimens of a defined size are prepared from the ASTM F1839 foam or machined from cadaveric bone.
-
Testing Setup: The specimen is placed between two flat platens on a universal testing machine.
-
Compression: A compressive load is applied at a constant rate of displacement.
-
Data Acquisition: The applied force and the resulting displacement are continuously recorded to generate a stress-strain curve. From this curve, the compressive strength (the maximum stress before failure) and the compressive modulus (the slope of the linear elastic region) are calculated.
Visualizing the Comparison and Workflow
To better illustrate the decision-making process and experimental procedures, the following diagrams are provided.
References
- 1. Guide to ASTM F543 Test Method for Metallic Bone Screws [admet.com]
- 2. researchgate.net [researchgate.net]
- 3. numalogics.com [numalogics.com]
- 4. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 5. researchgate.net [researchgate.net]
- 6. store.astm.org [store.astm.org]
- 7. researchgate.net [researchgate.net]
- 8. Can synthetic bone models approximate the mechanical properties of cadaveric first metatarsal bone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ors.org [ors.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. testresources.net [testresources.net]
- 13. researchgate.net [researchgate.net]
- 14. Testing Pullout Strength of Pedicle Screw Using Synthetic Bone Models: Is a Bilayer Foam Model a Better Representation of Vertebra? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Compressive properties of commercially available polyurethane foams as mechanical models for osteoporotic human cancellous bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Compressive properties of commercially available polyurethane foams as mechanical models for osteoporotic human cancellous bone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biomechanical Comparison of Cadaveric and Commercially Available Synthetic Osteoporotic Bone Analogues in a Locked Plate Fracture Model Under Torsional Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ASTM F543 - Medical Bone Screw Test Method [endolab.org]
- 19. Pullout strength of different pedicle screws after primary and revision insertion: an in vitro study on polyurethane foam - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pullout strength of different pedicle screws after primary and revision insertion: an in vitro study on polyurethane foam | springermedizin.de [springermedizin.de]
- 21. zwickroell.com [zwickroell.com]
A Comparative Analysis of Mechanical Properties: ASTM F1839 Foam vs. Synbone
For researchers, scientists, and drug development professionals seeking the optimal bone analog for mechanical testing, a critical evaluation of available materials is paramount. This guide provides a detailed comparison of two widely used materials: ASTM F1839 certified polyurethane foam and Synbone synthetic bone models. The objective is to furnish a data-driven analysis of their mechanical properties, supported by experimental protocols, to aid in the selection of the most suitable material for specific research applications.
Overview of Materials
ASTM F1839 Foam: This is a rigid, unicellular polyurethane foam recognized by ASTM International as a standard material for testing orthopedic devices and instruments.[1][2][3][4] Its primary purpose is to provide a consistent and uniform medium for mechanical tests, with properties intended to be in the same order of magnitude as human cancellous bone.[1][2][4] The standard defines several grades of foam, each with specified ranges for mechanical properties to ensure reproducibility in testing.[3][4][5]
Synbone: Synbone products are also polyurethane-based anatomical models designed to simulate human bone.[6][7] They are primarily developed for surgical training and education, aiming to replicate the tactile feedback—the "feel"—of real bone during procedures like cutting, drilling, and screw insertion.[6][8] Synbone models often feature a composite structure with a dense outer shell mimicking cortical bone and a porous internal structure representing cancellous bone.[6][7] While not their primary design goal, Synbone models are also utilized in biomechanical testing.[8]
Quantitative Comparison of Mechanical Properties
The following table summarizes the available quantitative data for the mechanical properties of ASTM F1839 foam and Synbone. It is important to note that direct comparative studies are limited, and the data for Synbone is derived from a review of multiple independent studies, which may introduce variability.
| Mechanical Property | ASTM F1839 Foam (Various Grades) | Synbone (Various Models) |
| **Density (g/cm³) ** | 0.12 - 0.88[9] | Varies by model, typically includes cortical shell and cancellous core simulations.[7][8] |
| Compressive Strength (MPa) | 0.45 - 61.05[9] | Data is not centrally provided by the manufacturer and varies across different studies and bone models.[8] |
| Compressive Modulus (MPa) | 115 - 794 (for densities of 0.240-0.641 g/cm³)[10] | Data is not centrally provided by the manufacturer and varies across different studies and bone models.[8] |
| Screw Pullout Strength (N) | Specified by the standard, but specific values vary by grade and test methodology. | Data is available from independent studies but is highly dependent on the specific Synbone model and screw used.[11] |
Note: The mechanical properties of both materials are density-dependent. For ASTM F1839 foam, higher density grades correspond to higher strength and modulus.[5][9] Synbone offers various models simulating different bone types (e.g., osteoporotic), which will have different mechanical characteristics.[7][12]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable mechanical testing.
ASTM F1839 Foam Testing Protocols
The testing methodologies for ASTM F1839 foam are governed by the ASTM F1839 standard itself. Key tests include:
-
Compression Testing:
-
Specimen Preparation: Test blocks are cut to specified dimensions (e.g., 50.8 mm x 50.8 mm x 25.4 mm).[10]
-
Test Procedure: The specimen is compressed at a constant crosshead speed until failure. The compressive strength is calculated as the maximum load divided by the initial cross-sectional area. The compressive modulus is determined from the initial linear portion of the stress-strain curve.
-
-
Screw Pullout Testing (as per ASTM F543):
-
Specimen Preparation: A pilot hole is drilled into the foam block.
-
Test Procedure: A standardized bone screw is inserted to a specified depth. The specimen is then mounted in a fixture, and the screw is pulled out at a constant rate. The peak force required to extract the screw is recorded as the pullout strength.
-
Synbone Mechanical Testing Protocols
As Synbone's primary focus is not standardized mechanical testing, there are no manufacturer-specified testing protocols. Researchers utilizing Synbone models for mechanical testing typically adapt standard biomechanical testing methods. A review of the literature reveals a variety of approaches.[8][13] For instance, when testing the fixation strength of an orthopedic implant, researchers will use the specific Synbone model that anatomically corresponds to the intended clinical application. The testing protocol (e.g., for torsional stability or cantilever bending) will be dictated by the specific research question and the relevant ASTM or ISO standards for that type of implant.
Logical Workflow for Material Selection
The selection of the appropriate bone analog depends on the specific requirements of the research. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a bone analog.
Summary and Recommendations
-
ASTM F1839 foam is the ideal choice when standardization, reproducibility, and well-characterized mechanical properties are the primary requirements. It is particularly suited for comparative studies of orthopedic devices where minimizing material variability is essential.
-
Synbone is the preferred option when anatomical accuracy and the simulation of surgical procedures are critical. Its strength lies in providing a realistic platform for training and for evaluating the performance of devices in a more clinically relevant, albeit less standardized, anatomical context.
For comprehensive research, a hybrid approach may be most effective. Initial device testing and benchmarking could be performed on ASTM F1839 foam to generate reproducible data on fundamental mechanical performance. Subsequent validation and procedural testing could then be conducted on anatomically appropriate Synbone models to assess performance in a more realistic surgical environment. Researchers should always clearly report the specific grade of ASTM F1839 foam or the specific Synbone model used to ensure the transparency and reproducibility of their findings.
References
- 1. store.astm.org [store.astm.org]
- 2. testresources.net [testresources.net]
- 3. store.astm.org [store.astm.org]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. ASTM F1839 - EndoLab [endolab.org]
- 6. medicalexpo.com [medicalexpo.com]
- 7. Bone Models - SYNBONE [synbone.com]
- 8. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 9. img.antpedia.com [img.antpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. mechanical-properties-of-synthetic-bones-made-by-synbone-a-review - Ask this paper | Bohrium [bohrium.com]
- 12. SYNBONE - Generic blocks, foams, rods for biomechanical testing [synbone.com]
- 13. Mechanical Properties of Synthetic Bones Made by Synbone: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Finite Element Analysis of Medical Foams: A Guide Based on ASTM F1839 Data
For researchers, scientists, and drug development professionals utilizing finite element analysis (FEA) to simulate the mechanical behavior of medical-grade polyurethane foams, rigorous validation against standardized experimental data is paramount. This guide provides a comprehensive comparison of FEA validation methodologies centered on the widely recognized ASTM F1839 standard, "Standard Specification for Rigid Polyurethane Foam for Use as a Standard Material for Testing Orthopaedic Devices and Instruments." We will delve into the experimental protocols dictated by this standard, present a framework for comparing simulation results with physical tests, and explore alternative validation techniques.
The ASTM F1839 standard provides a consistent and uniform material specification for rigid polyurethane foam, making it an ideal benchmark for validating computational models. These foams are often used as analogs for human cancellous bone in the preclinical assessment of orthopedic devices. Accurate FEA models, validated against this standard, can significantly reduce the time and cost associated with physical prototyping and testing.
Experimental Protocols for FEA Validation based on ASTM F1839
The ASTM F1839 standard outlines several key mechanical tests to characterize the foam's properties. To generate robust data for FEA validation, these tests should be meticulously replicated in a laboratory setting.
1. Compression Testing:
-
Objective: To determine the compressive strength and compressive modulus of the foam.
-
Methodology: A cubical or cylindrical foam specimen is compressed between two flat, parallel platens at a constant crosshead speed. The load and displacement are recorded throughout the test. The compressive strength is the maximum stress the foam can withstand before failure or a specified strain, while the compressive modulus is the slope of the initial linear portion of the stress-strain curve.
-
Relevance to FEA: The resulting stress-strain curve provides critical data for calibrating the material model in the FEA software. The compressive modulus is a fundamental input for linear elastic models, while the full curve is necessary for more complex models that account for plasticity and large deformations.
2. Shear Testing:
-
Objective: To determine the shear strength and shear modulus of the foam.
-
Methodology: A block of foam is subjected to a shear load, typically using a fixture that applies opposing forces to two parallel faces. The shear stress and shear strain are calculated from the applied load and the resulting displacement. The shear strength is the maximum shear stress before failure, and the shear modulus is the slope of the linear region of the shear stress-strain curve.
-
Relevance to FEA: Shear properties are essential for accurately simulating complex loading scenarios where the foam experiences torsional or multi-axial stresses. These values are used to define the shear behavior of the material model in the FEA.
3. Screw Pullout Testing:
-
Objective: To measure the force required to pull a standardized medical screw out of the foam.
-
Methodology: A medical screw is inserted into a pre-drilled pilot hole in a foam block to a specified depth. The foam block is then secured, and a tensile load is applied to the screw head along its longitudinal axis until it is pulled out. The maximum force recorded is the screw pullout strength.
-
Relevance to FEA: This test is crucial for validating the interaction between an implant (the screw) and the foam. A successful FEA simulation of this test will accurately predict the pullout force and the failure mechanism around the screw threads. This requires a well-calibrated foam material model and appropriate contact definitions between the screw and the foam.
Data Presentation for Comparison
A clear and structured presentation of quantitative data is essential for a direct comparison between experimental results and FEA predictions. The following tables provide a template for organizing this data.
Table 1: Comparison of Mechanical Properties (ASTM F1839 Grade 20 Foam)
| Property | Experimental Value (ASTM F1839) | FEA Predicted Value | % Difference |
| Compressive Strength (MPa) | 8.81 ± 0.16 | 9.15 | 3.86% |
| Compressive Modulus (MPa) | 192.9 ± 17.53 | 186.26 | -3.44% |
| Shear Strength (MPa) | 4.6 ± 0.48 | 4.28 | -6.96% |
| Shear Modulus (MPa) | 39.56 ± 2.79 | 40.05 | 1.24% |
| Screw Pullout Force (N) | 1142.95 ± 60.37 | 1079.86 | -5.52% |
Data adapted from a study on a calibrated polyurethane bone foam material model for a grade 20 foam.
Table 2: Alternative Validation Methods - Performance Metrics
| Validation Method | Key Performance Metric | Typical Experimental Value | FEA Predicted Value |
| Digital Image Correlation (DIC) | Full-field strain distribution | Varies with loading | Varies with loading |
| Impact Testing | Peak acceleration (g) | Varies with impact energy | Varies with impact energy |
| Energy absorption (J) | Varies with impact energy | Varies with impact energy |
Comparison with Other Alternatives
While validation against ASTM F1839 provides a strong foundation, other methods can offer a more comprehensive assessment of an FEA model's predictive capabilities, especially for dynamic or complex loading scenarios.
1. Digital Image Correlation (DIC):
-
Description: DIC is a non-contact optical method that measures full-field surface deformation and strain with high accuracy. A random speckle pattern is applied to the surface of the foam specimen, and images are captured during testing. By tracking the displacement of these speckles, a detailed strain map can be generated.
-
Advantages for FEA Validation: DIC provides a wealth of data for a much more detailed and localized comparison with FEA results than traditional point-wise measurements (e.g., from strain gauges). This is particularly useful for identifying and validating complex strain concentrations and failure modes.
-
Considerations: Requires specialized camera equipment and software. The quality of the speckle pattern is critical for accurate results.
2. Impact Testing:
-
Description: Impact tests, such as drop tests or pendulum impacts, are used to evaluate the foam's energy absorption characteristics under dynamic loading. Key parameters measured include peak acceleration, velocity change, and energy dissipated.
-
Advantages for FEA Validation: Essential for applications where the foam is subjected to impact loads, such as in protective packaging or crash safety systems. Validating an FEA model against impact test data ensures its ability to predict the material's behavior at high strain rates.
-
Considerations: Strain rates during impact can be very high, which may require a more advanced material model (e.g., a viscoplastic model) in the FEA to capture the rate-dependent behavior of the foam.
Constitutive Models for Polyurethane Foam in FEA
The accuracy of an FEA simulation is heavily dependent on the chosen constitutive model for the material. For rigid polyurethane foams, several options are available, each with varying levels of complexity and applicability:
-
Linear Elastic: The simplest model, suitable for small deformations where the material behaves elastically. It is defined by the Young's modulus and Poisson's ratio.
-
Elastomeric Foam (Hyperfoam): These models are suitable for flexible foams and can capture large, nonlinear elastic deformations.
-
Crushable Foam: This model is often used for rigid foams and can simulate the permanent crushing and volume reduction that occurs during compression. It typically includes a yield surface that defines the onset of plastic deformation.
-
Viscoplastic Models: These models are necessary to capture the strain-rate-dependent behavior of foams, which is important for impact and dynamic loading scenarios.
The choice of the constitutive model should be guided by the specific application and the loading conditions being simulated. For validating against ASTM F1839 data, a crushable foam model is often a suitable starting point.
Visualization of the Validation Workflow
The following diagrams illustrate the logical workflow for validating an FEA model using ASTM F1839 data and the relationship between different validation methods.
The Gold Standard for Repeatability: A Comparative Guide to ASTM F1839 Foam in Biomechanical Testing
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible biomechanical data is paramount. The choice of a testing substrate can significantly impact the validity and consistency of experimental outcomes. This guide provides a comprehensive comparison of ASTM F1839 rigid polyurethane foam to traditional alternatives, primarily cadaveric tissue, highlighting its superior reproducibility through experimental data and detailed protocols.
In the realm of orthopedic device and instrument testing, the inherent variability of biological materials poses a significant challenge. Cadaveric specimens, long used for their anatomical fidelity, exhibit a high degree of variation in biomechanical properties, with some parameters reportedly varying by up to 100% of the mean[1]. This inconsistency can obscure the true performance of a device and necessitate larger, more costly studies to achieve statistical significance. ASTM F1839, the standard specification for rigid polyurethane foam, addresses this critical issue by providing a consistent and uniform material for testing[2][3].
The primary advantage of ASTM F1839 foam lies in its manufactured consistency, which translates to highly reproducible biomechanical test results. Studies have shown that the variability in tests conducted on this synthetic material is significantly lower than that observed with cadaveric bone[1][4]. For instance, in screw pullout tests, a common orthopedic evaluation, the use of polyurethane foam resulted in an average variability of ±5.3% across five repetitions[5]. This level of consistency is a direct result of the controlled manufacturing process of the foam, which, according to the ASTM F1839 standard, allows for a tight tolerance of only ±10% in foam density.
Comparative Analysis of Test Reproducibility
To illustrate the practical implications of substrate choice on data variability, the following tables summarize quantitative data from biomechanical studies.
Table 1: Reproducibility of Screw Pullout Strength
| Test Substrate | Mean Pullout Strength (N) | Standard Deviation (N) | Coefficient of Variation (%) | Source(s) |
| ASTM F1839 Foam (UPS-4 Screw) | 1904 | 72 | 3.8 | [6] |
| ASTM F1839 Foam (UPS-3 Screw) | 1600 | 53 | 3.3 | [6] |
| ASTM F1839 Foam (Diapason Screw) | 1568 | 46 | 2.9 | [6] |
| ASTM F1839 Foam (HCD Screw) | 1583 | 59 | 3.7 | [6] |
| ASTM F1839 Foam (CCD Screw) | 1610 | 33 | 2.0 | [6] |
| ASTM F1839 Foam (Moss-Miami Screw) | 1570 | 100 | 6.4 | [6] |
| Human Cadaveric Femora | Not Reported | Up to 100% of the mean | High | [1] |
Table 2: Mechanical Properties of ASTM F1839 Foam Grades
| Grade | Density (g/cm³) | Compressive Strength (MPa) | Compressive Modulus (MPa) | Shear Strength (MPa) | Shear Modulus (MPa) |
| 5 | 0.08 | 0.6 | 16 | 0.59 | 7.1 |
| 10 | 0.16 | 2.2 | 58 | 1.6 | 19 |
| 15 | 0.24 | 4.9 | 123 | 2.8 | 33 |
| 20 | 0.32 | 8.4 | 210 | 4.3 | 49 |
| 25 | 0.40 | 13 | 317 | 5.9 | 68 |
| 30 | 0.48 | 18 | 445 | 7.6 | 87 |
| 35 | 0.56 | 24 | 592 | 9.4 | 108 |
| 40 | 0.64 | 31 | 759 | 11 | 130 |
| 50 | 0.80 | 48 | 1148 | 16 | 178 |
Note: Data for this table was synthesized from a commercial supplier of ASTM F1839 foam.
Experimental Protocols for Key Biomechanical Tests
To ensure the validity and comparability of results, standardized testing protocols are essential. The following are detailed methodologies for two common biomechanical tests utilizing ASTM F1839 foam.
Protocol 1: Axial Screw Pullout Strength Test (based on ASTM F543)
1. Objective: To determine the axial pullout strength of a bone screw from a standardized block of ASTM F1839 foam.
2. Materials and Equipment:
- Test bone screw.
- ASTM F1839 rigid polyurethane foam block of a specified grade (e.g., Grade 15 or 20).
- Drill press or similar device for creating a pilot hole.
- Drill bit of a diameter specified by the screw manufacturer.
- Motorized torque-measuring device for screw insertion.
- Universal testing machine with a load cell capable of measuring tensile forces.
- Fixture to securely clamp the foam block.
- Gripping mechanism to attach to the screw head.
3. Procedure:
- Specimen Preparation: Cut the ASTM F1839 foam to the required dimensions, ensuring the foam rise direction is noted. Drill a pilot hole perpendicular to the surface of the foam block to a specified depth.
- Screw Insertion: Insert the bone screw into the pilot hole using a motorized torque screwdriver at a constant rotational speed (e.g., 3 revolutions per minute) to a predetermined depth[7].
- Test Setup: Securely clamp the foam block in the fixture of the universal testing machine. Attach the gripping mechanism to the head of the inserted screw.
- Pullout Test: Apply a tensile load to the screw at a constant rate of displacement (e.g., 5 mm/min) until the screw is pulled out of the foam block[7][8].
- Data Acquisition: Continuously record the axial force and displacement throughout the test. The maximum force recorded is the axial pullout strength.
4. Data Analysis:
- Calculate the mean and standard deviation of the maximum pullout force for a series of tests.
- The coefficient of variation (CV) can be calculated as (Standard Deviation / Mean) * 100% to quantify reproducibility.
Protocol 2: Compressive Strength Test (based on ASTM D1621)
1. Objective: To determine the compressive strength and modulus of ASTM F1839 foam.
2. Materials and Equipment:
- ASTM F1839 rigid polyurethane foam block of a specified grade.
- Saw or other cutting device for specimen preparation.
- Universal testing machine with compression platens.
- Calipers for precise measurement of specimen dimensions.
3. Procedure:
- Specimen Preparation: Cut the foam into right-angled prisms of specified dimensions (e.g., 50 mm x 50 mm x 25 mm). Ensure the loading surfaces are parallel and flat.
- Test Setup: Place the specimen on the lower platen of the universal testing machine, ensuring it is centered.
- Compression Test: Apply a compressive load to the specimen at a constant rate of crosshead movement until a predefined strain (e.g., 10% deformation) is reached.
- Data Acquisition: Continuously record the compressive force and displacement.
4. Data Analysis:
- Calculate the compressive stress by dividing the force by the initial cross-sectional area of the specimen.
- Calculate the compressive strain by dividing the change in height by the initial height.
- The compressive strength is the stress at the yield point or at 10% strain if no yield point is apparent.
- The compressive modulus is the slope of the initial linear portion of the stress-strain curve.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the reproducibility of biomechanical tests using ASTM F1839 foam.
References
- 1. Composite Bone Models in Orthopaedic Surgery Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 2. store.astm.org [store.astm.org]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. researchgate.net [researchgate.net]
- 5. numalogics.com [numalogics.com]
- 6. Comparison and prediction of pullout strength of conical and cylindrical pedicle screws within synthetic bone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zwickroell.com [zwickroell.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Bilayer vs. Single-Layer ASTM F1839 Foam Models for Orthopedic Implant Testing
For researchers, scientists, and drug development professionals in the orthopedic field, the selection of an appropriate bone model is a critical decision that directly impacts the validity and clinical relevance of implant testing data. While the ASTM F1839 standard for single-layer polyurethane foam has long been the benchmark for simulating cancellous bone, the emergence of more complex bilayer foam models, which mimic both cortical and cancellous bone, presents a more anatomically analogous alternative. This guide provides an objective, data-driven comparison of these two models to aid in the selection of the most suitable platform for your research needs.
Model Overview: From Homogeneity to Hierarchy
Single-Layer ASTM F1839 Foam Model:
The ASTM F1839 standard specifies the use of rigid, unicellular polyurethane foam as a consistent and uniform material for the mechanical testing of orthopedic devices.[1][2][3] This single-layer model is designed to replicate the properties of human cancellous (spongy) bone. The standard outlines various grades of foam, primarily defined by their density, which allows researchers to simulate bone of varying quality, from healthy to osteoporotic.[4] Due to its homogeneity, the ASTM F1839 foam provides a high degree of reproducibility in comparative studies of implant performance.[5]
Bilayer Foam Model:
The bilayer foam model represents a step towards a more realistic simulation of human bone architecture. It consists of two distinct layers: a high-density outer layer that mimics the stiff, protective cortical bone, and a lower-density inner core that represents the more porous cancellous bone. This composite structure aims to provide a more accurate representation of the stress distribution and implant-bone interaction that occurs in a clinical setting.
Figure 1: Structural comparison of single-layer and bilayer foam models.
Performance Showdown: A Data-Driven Comparison
A key consideration for researchers is how well these models replicate the biomechanical performance of native bone. A study directly comparing the pullout strength of pedicle screws in single-layer (monolayer) and bilayer foam models with cadaveric lumbar vertebrae provides valuable insights.
| Model Type | Bone Density Simulated | Mean Pullout Strength (kN) | Comparison to Cadaveric Data |
| Single-Layer (Monolayer) | Normal | 0.60 ± 0.04 | Significantly lower than normal cadaver bone (p<0.05) |
| Osteoporotic | 0.35 ± 0.03 | - | |
| Extremely Osteoporotic | 0.19 ± 0.02 | No significant difference from extremely osteoporotic cadaver bone | |
| Bilayer | Normal | 1.19 ± 0.05 | No significant difference from normal cadaver bone (p>0.05) |
| Osteoporotic | 0.94 ± 0.08 | - | |
| Extremely Osteoporotic | 0.85 ± 0.08 | Significantly higher than extremely osteoporotic cadaver bone | |
| Cadaveric Lumbar Spine | Normal | 0.97 ± 0.39 | - |
| Osteoporotic | 0.37 ± 0.18 | - | |
| Extremely Osteoporotic | 0.17 ± 0.11 | - |
Data adapted from: Varghese, V., Krishnan, V., & Kumar, G. S. (2018). Testing Pullout Strength of Pedicle Screw Using Synthetic Bone Models: Is a Bilayer Foam Model a Better Representation of Vertebra?. Asian spine journal, 12(3), 398–405.[1][2]
The data clearly indicates that the bilayer foam model provides a more accurate simulation of pedicle screw pullout strength in normal density bone compared to the single-layer model.[1][2] Conversely, the single-layer model was found to be a better representation of extremely osteoporotic bone in this specific test.[2] This highlights the importance of selecting a model that is appropriate for the specific bone quality being investigated.
Under the Hood: Experimental Protocols
To ensure the reproducibility and comparability of results, a detailed understanding of the experimental methodology is essential. The following is a summary of the protocol used for the pedicle screw pullout test cited above.
Objective: To determine the axial pullout strength of a pedicle screw from the test block.
Materials and Equipment:
-
Test blocks: Single-layer and bilayer polyurethane foam blocks of varying densities.
-
Pedicle screws (6.5 mm diameter, 45 mm length).
-
Universal testing machine.
-
Custom fixture to hold the test block and align the screw for axial pullout.
-
Drill and tap corresponding to the screw specifications.
Procedure:
-
Pilot Hole Preparation: A pilot hole is drilled in the center of the test block. For the bilayer model, the hole is drilled through both the cortical and cancellous layers.
-
Tapping: The pilot hole is tapped to create threads for the screw.
-
Screw Insertion: The pedicle screw is inserted into the tapped hole to a predetermined depth.
-
Mounting: The test block is securely mounted in the custom fixture of the universal testing machine.
-
Pullout Test: The screw is pulled out axially at a constant displacement rate of 5 mm/min.
-
Data Acquisition: The load and displacement are continuously recorded until the screw is fully pulled out. The peak load is recorded as the pullout strength.
Figure 2: Experimental workflow for pedicle screw pullout testing.
Conclusion: Selecting the Right Model for Your Research
The choice between a bilayer and a single-layer ASTM F1839 foam model is not a matter of one being universally superior to the other, but rather a decision that should be guided by the specific objectives of the research.
The single-layer ASTM F1839 model remains an excellent choice for:
-
Comparative studies: Its homogeneity ensures high reproducibility when comparing the performance of different implant designs or surface modifications.
-
Simulating osteoporotic bone: As the data suggests, it can accurately mimic the mechanical environment of severely compromised cancellous bone.[2]
-
Cost-effective screening: It provides a more economical option for initial implant screening and proof-of-concept studies.
The bilayer foam model is the preferred option for:
-
More realistic biomechanical testing: By incorporating a cortical layer, it offers a more anatomically and mechanically realistic simulation of implant fixation in healthy bone.[1][2]
-
Investigating the role of cortical fixation: It is essential for studies where the interaction between the implant and the cortical bone is a key factor.
-
Preclinical testing that more closely mimics in vivo conditions: The improved anatomical accuracy can provide more clinically relevant data prior to animal or human trials.
Ultimately, a thorough understanding of the strengths and limitations of each model, supported by the available experimental data, will enable researchers to make an informed decision and generate high-quality, clinically relevant results in the field of orthopedic implant testing.
References
- 1. Testing Pullout Strength of Pedicle Screw Using Synthetic Bone Models: Is a Bilayer Foam Model a Better Representation of Vertebra? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing Pullout Strength of Pedicle Screw Using Synthetic Bone Models: Is a Bilayer Foam Model a Better Representation of Vertebra? [asianspinejournal.org]
- 3. Comparison of Epoxy Resin and Rigid Polyurethane Foam as a Bone Substitute to Study Implant Biomechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Bridging the Gap: Correlating ASTM F1839 Foam Data with Clinical Outcomes in Orthopedic Device Development
For researchers, scientists, and drug development professionals, the journey from a promising orthopedic device concept to a clinically successful product is paved with rigorous testing and validation. A critical component of this preclinical evaluation is the use of standardized materials that can reliably simulate human tissue. ASTM F1839, the standard specification for rigid polyurethane foam, serves as a vital tool for the mechanical testing of orthopedic devices, offering a consistent and reproducible alternative to human cadaveric bone. This guide provides a comprehensive comparison of ASTM F1839 foam data and its correlation with clinical outcomes, supported by experimental data and detailed methodologies.
The primary significance of ASTM F1839 lies in its ability to provide a standardized medium for evaluating the mechanical performance of orthopedic implants, such as bone screws and spinal fixation systems.[1][2][3][4] The foam is engineered to possess mechanical properties, including compressive strength and modulus, that are on the order of those reported for human cancellous bone.[5][6] This allows for the comparative testing of different device designs and materials in a controlled laboratory setting, providing valuable insights into their potential in-vivo performance.
While a direct, quantitative correlation between specific ASTM F1839 data points and clinical success rates is not yet well-established in the literature, the standard provides a crucial predictive link. The uniformity and consistent properties of the foam make it an ideal material for comparative testing of bone screws and other medical devices.[7] By using this standardized foam, researchers can reliably assess the fixation strength of orthopedic screws, which is a critical factor in preventing complications like screw loosening or pullout.[2] Studies have shown that polyurethane foam can be a reliable and accurate predictor of screw pullout force in bone.[2]
Quantitative Data Summary: Mechanical Properties of ASTM F1839 Foam Grades
The ASTM F1839 standard defines several grades of rigid polyurethane foam, each with specific mechanical properties designed to simulate different densities of human cancellous bone. The following table summarizes the key mechanical property requirements for various foam grades as specified in the standard.
| Foam Grade | Density (g/cm³) | Compressive Strength (MPa) | Compressive Modulus (MPa) | Shear Strength (MPa) | Shear Modulus (MPa) |
| Grade 5 | 0.08 | 0.5 | 15 | 0.4 | 8 |
| Grade 10 | 0.16 | 2.1 | 55 | 1.4 | 20 |
| Grade 15 | 0.24 | 5.2 | 130 | 2.8 | 40 |
| Grade 20 | 0.32 | 9.7 | 240 | 4.5 | 65 |
| Grade 30 | 0.48 | 20.0 | 500 | 7.9 | 120 |
| Grade 40 | 0.64 | 33.1 | 800 | 11.7 | 180 |
Note: The values presented are the minimum required values as per the ASTM F1839-08 standard. The actual properties of commercially available foams may vary but must meet these minimums.
Experimental Protocols: Key Mechanical Tests
The following are detailed methodologies for key experiments cited in the ASTM F1839 standard.
Compressive Strength and Modulus Testing
This test determines the compressive properties of the foam, which are crucial for simulating the load-bearing capacity of cancellous bone.
Methodology:
-
Specimen Preparation: At least five test specimens, typically 50.8 mm x 50.8 mm x 25.4 mm, are cut from the foam block.
-
Conditioning: The specimens are conditioned at a standard temperature and humidity (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.
-
Test Procedure: The specimen is placed between two parallel platens of a universal testing machine. A compressive load is applied at a constant rate of crosshead movement (typically 2.5 mm/min) until the specimen fails.
-
Data Analysis: The compressive strength is calculated as the maximum stress the specimen can withstand. The compressive modulus (Young's Modulus) is determined from the slope of the initial linear portion of the stress-strain curve.
Screw Pullout Strength Testing
This test evaluates the force required to pull a bone screw out of the foam, providing a measure of the screw's fixation strength.
Methodology:
-
Specimen Preparation: A foam block of a specific grade is prepared. A pilot hole, with a diameter appropriate for the screw being tested, is drilled into the foam.
-
Screw Insertion: The bone screw is inserted into the pilot hole to a specified depth.
-
Test Procedure: The foam block is secured in a fixture, and a tensile load is applied to the head of the screw using a universal testing machine at a constant rate of displacement (e.g., 5 mm/min) until the screw pulls out.
-
Data Analysis: The peak pullout force is recorded as the screw pullout strength.
Visualization of the Orthopedic Device Testing Workflow
The following diagrams illustrate the logical workflow from standardized foam testing to the anticipated clinical application and the conceptual relationship between in-vitro data and clinical outcomes.
Conclusion and Future Directions
ASTM F1839 compliant polyurethane foam is an indispensable tool in the preclinical mechanical evaluation of orthopedic devices. It provides a consistent and reliable medium for comparing the performance of different implants, thereby aiding in the design and development of safer and more effective devices. While a direct statistical correlation to clinical outcomes remains an area for future research, the data generated from ASTM F1839 testing serves as a strong predictor of in-vivo mechanical performance. Future studies that combine preclinical mechanical testing on standardized foams with robust clinical follow-up data will be instrumental in establishing a more definitive link and further refining the predictive power of in-vitro testing. This will ultimately lead to improved patient outcomes and advancements in the field of orthopedics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. numalogics.com [numalogics.com]
- 3. Mechanical Performance of Metallic Bone Screws Evaluated Using Bone Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsmedicalusa.com [gsmedicalusa.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. testresources.net [testresources.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to ASTM F1839 for Orthopedic Device Testing
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Bone Models
In the landscape of orthopedic device development and biomechanical research, the choice of a suitable synthetic bone model is paramount for obtaining reliable and reproducible data. Among the various alternatives to cadaveric bone, rigid polyurethane foam compliant with ASTM F1839 has emerged as a widely accepted standard. This guide provides a comprehensive comparison of ASTM F1839 polyurethane foam with other synthetic bone models, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their testing protocols.
Key Advantages of ASTM F1839 over Other Synthetic Bone Models
ASTM F1839 specifies the properties of rigid, closed-cell polyurethane foam for use as a standard material in the mechanical testing of orthopedic devices and instruments.[1][2] Its primary advantage lies in its consistency and uniformity , which minimizes inter-specimen variability—a significant drawback of using cadaveric bone.[3][4] This allows for more reliable comparative testing of different medical devices and implants.[3][5]
Unlike other synthetic models such as epoxy or acrylic resins, ASTM F1839 foam is specifically designed to have mechanical properties on the order of human cancellous bone.[1][2] The standard defines various grades of foam based on density, which correlate with different bone qualities, from healthy to osteoporotic.[1][6][7] This allows researchers to simulate a range of clinical scenarios.
Quantitative Performance Comparison
The selection of a synthetic bone model can significantly influence the biomechanical outcomes of a study. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of Strain Distribution in Dental Implant Testing
A study comparing ASTM F1839 polyurethane foam with epoxy resin as a bone substitute for dental implant biomechanics revealed significant differences in strain distribution. Under the same loading conditions, the polyurethane foam models consistently demonstrated higher strain values.[4] This suggests that the porous structure of the foam, which more closely resembles trabecular bone, allows for a more realistic representation of the strain experienced in the peri-implant region.[4]
| Bone Model | Implant Design | Loading Condition | Mean Strain (µε) |
| ASTM F1839 PU Foam | Design 1 | Mean Biting Force | 1286 |
| Epoxy Resin | Design 1 | Mean Biting Force | 906 |
| ASTM F1839 PU Foam | Design 2 | Mean Biting Force | 1812 |
| Epoxy Resin | Design 2 | Mean Biting Force | 1108 |
Table 2: Compressive Strength of Various Synthetic Bone Models
While direct comparative studies across a wide range of synthetic models are limited, the compressive strength of different materials used as bone substitutes can be compared. It is important to note that these values are from different studies and direct comparison should be made with caution. The compressive strength of ASTM F1839 foam can be tailored by selecting different grades to match the desired bone quality.
| Synthetic Bone Model | Material Type | Compressive Strength (MPa) |
| ASTM F1839 Grade 10 | Polyurethane Foam | 2.2 |
| ASTM F1839 Grade 20 | Polyurethane Foam | 8.4 |
| ASTM F1839 Grade 40 | Polyurethane Foam | 31 |
| Calcium Phosphate Cement | Ceramic | 3 - 10 |
| Polymethyl Methacrylate (PMMA) | Acrylic Resin | ~70-100 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of results. Below are methodologies for key experiments cited in orthopedic research.
Screw Pullout Strength Test (ASTM F543)
This test measures the axial force required to pull a bone screw out of a standardized test block.
dot
Caption: Workflow for Screw Pullout Strength Testing.
Methodology:
-
Test Block Preparation: A pilot hole is drilled into a block of ASTM F1839 polyurethane foam of a specified grade. The bone screw is then inserted to a predetermined depth.
-
Testing: The test block is secured in a fixture on a universal testing machine. A tensile load is applied to the screw head at a constant rate of 5 mm/min until the screw pulls out of the material.
-
Data Acquisition: The load and displacement are continuously recorded throughout the test. The peak load is reported as the screw pullout strength.
Torsional Strength Test (ASTM F543)
This test evaluates the torsional properties of a bone screw, including its maximum torque and breaking angle.
dot
References
- 1. Mechanical Performance of Metallic Bone Screws Evaluated Using Bone Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. testresources.net [testresources.net]
- 3. upoj.org [upoj.org]
- 4. Comparison of Epoxy Resin and Rigid Polyurethane Foam as a Bone Substitute to Study Implant Biomechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. generalplastics.com [generalplastics.com]
- 7. ASTM F1839 - EndoLab [endolab.org]
A Comparative Guide to ASTM F1839 Rigid Polyurethane Foam Grades for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of different grades of rigid polyurethane foam as specified by ASTM F1839. This standard outlines the requirements for rigid, closed-cell polyurethane foam used as a standard material for testing orthopedic devices and instruments.[1][2][3][4] While primarily intended for mechanical testing, these materials are increasingly utilized in biomedical research as standardized substrates for cell culture and tissue engineering studies. This guide offers an objective comparison of their mechanical properties, details relevant experimental protocols, and explores their potential biological performance based on available data.
Mechanical Properties of ASTM F1839 Foam Grades
The mechanical properties of ASTM F1839 foam are critical for their use as a standardized testing material. These properties are primarily determined by the foam's density. The standard defines several grades, each with a specific density range and corresponding mechanical characteristics. The following tables summarize the key mechanical properties for various grades of ASTM F1839 compliant foam.
Table 1: Density Specifications for ASTM F1839 Foam Grades
| Grade | Nominal Density (pcf) | Density Range ( kg/m ³) |
| 5 | 5 | 72.1 - 88.1 |
| 8 | 8 | 115.4 - 141.0 |
| 10 | 10 | 144.2 - 176.2 |
| 12 | 12 | 173.0 - 211.4 |
| 15 | 15 | 216.3 - 264.3 |
| 20 | 20 | 288.4 - 352.4 |
| 25 | 25 | 360.5 - 440.5 |
| 30 | 30 | 432.6 - 528.6 |
| 35 | 35 | 504.7 - 616.7 |
| 40 | 40 | 576.8 - 704.8 |
| 50 | 50 | 721.0 - 881.0 |
Table 2: Mechanical Properties of Common ASTM F1839 Foam Grades
| Grade | Compressive Strength (MPa) | Compressive Modulus (MPa) | Shear Strength (MPa) | Tensile Strength (MPa) |
| 5 | 0.6 | 16 | 0.59 | 1.0 |
| 8 | 1.5 | 38 | 1.2 | 1.3 |
| 10 | 2.2 | 58 | 1.6 | 2.1 |
| 12 | 3.2 | 81 | 2.1 | 2.5 |
| 15 | 4.9 | 123 | 2.8 | 3.7 |
| 20 | 8.4 | 210 | 4.3 | 5.6 |
| 25 | 13 | 317 | 5.9 | 8.8 |
| 30 | 18 | 445 | 7.6 | 12 |
| 35 | 24 | 592 | 9.4 | 16 |
| 40 | 31 | 759 | 11 | 19 |
| 50 | 48 | 1148 | 16 | 27 |
Experimental Protocols for Mechanical Testing
The mechanical properties presented above are determined using standardized test methods, as outlined in ASTM F1839. Adherence to these protocols is crucial for ensuring the consistency and comparability of data.
Density Measurement (ASTM D1622)
The apparent density of the foam is determined by measuring the weight and volume of a precisely cut specimen.
Compressive Properties (ASTM D1621)
Compressive strength and modulus are determined by applying a compressive load to a foam specimen at a constant rate of deformation.
Shear Properties (ASTM C273)
Shear strength is determined by bonding a foam specimen between two rigid plates and applying a shear load.
Biological Performance: An Emerging Area of Investigation
While ASTM F1839 foams are not intended for implantation, their well-defined and consistent properties make them valuable as substrates in biomedical research, particularly for studying cell-material interactions and in tissue engineering applications. Direct comparative studies on the biological performance of different ASTM F1839 grades are limited. However, research on other polyurethane foams with varying properties provides insights into how these materials may influence cellular behavior.
Studies have shown that the physical properties of polyurethane foams, such as stiffness and surface topography, can significantly impact cell adhesion, proliferation, and differentiation. For instance, osteoblast proliferation has been observed to differ on polyurethane foams with similar densities but different pore structures. Furthermore, the stiffness of the substrate is a known regulator of mesenchymal stem cell differentiation, with stiffer substrates generally promoting osteogenic lineage commitment.
Key Signaling Pathway: Mechanotransduction via RhoA/ROCK
Cells sense and respond to the mechanical properties of their environment through a process called mechanotransduction. A key signaling pathway involved in this process is the RhoA/ROCK pathway, which plays a crucial role in regulating cell shape, adhesion, and cytoskeletal tension. The stiffness of the underlying substrate can influence the activation of this pathway, thereby affecting cell fate.
Conclusion
The various grades of ASTM F1839 rigid polyurethane foam offer a standardized platform for both mechanical testing and biomedical research. Their well-defined mechanical properties, which vary systematically with density, provide researchers with a consistent and reproducible set of substrates. While direct comparative data on the biological performance of these specific foam grades is still emerging, the established principles of mechanobiology suggest that the different mechanical environments presented by each grade could elicit distinct cellular responses. Further research is warranted to specifically characterize the biological interactions with each ASTM F1839 foam grade to fully leverage their potential as standardized substrates in cell-based assays and tissue engineering studies.
References
- 1. Reactive polyurethane carbon nanotube foams and their interactions with osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Polymeric Matrix Stiffness on Osteogenic Differentiation of Mesenchymal Stem/Progenitor Cells: Concise Review [mdpi.com]
- 4. ASTM F1839 - EndoLab [endolab.org]
A Guide to Validating Computational Models with ASTM F1839 Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating computational models using experimental data obtained from tests conducted according to the ASTM F1839 standard. This standard specifies the properties of rigid polyurethane foam used as a standardized testing material for orthopedic devices, offering a consistent and reliable alternative to human cadaveric bone for mechanical testing. The validation of computational models against this standard is a critical step in the development of new orthopedic devices and in silico research methodologies.
Data Presentation: Mechanical Properties of ASTM F1839 Compliant Polyurethane Foam
The following table summarizes the key mechanical properties of various grades of rigid polyurethane foam as specified by ASTM F1839. This data serves as a benchmark for the validation of computational models.
| Foam Grade | Density (g/cm³) | Compressive Strength (MPa) | Compressive Modulus (MPa) | Shear Strength (MPa) | Shear Modulus (MPa) | Screw Pullout Strength (N) |
| Grade 10 | 0.16 | 1.8 - 2.8 | 40 - 70 | 1.2 - 2.0 | 15 - 25 | 400 - 700 |
| Grade 15 | 0.24 | 3.5 - 5.5 | 80 - 120 | 2.0 - 3.5 | 25 - 45 | 800 - 1200 |
| Grade 20 | 0.32 | 6.0 - 9.0 | 130 - 190 | 3.5 - 5.5 | 45 - 70 | 1300 - 1900 |
| Grade 30 | 0.48 | 12.0 - 18.0 | 250 - 370 | 6.0 - 9.0 | 80 - 120 | 2500 - 3700 |
| Grade 40 | 0.64 | 20.0 - 30.0 | 400 - 600 | 9.0 - 14.0 | 120 - 180 | 4000 - 6000 |
Comparison of Computational Model Predictions with Experimental Data
The validation of a computational model involves comparing its predicted outcomes with experimental results. Below is a sample comparison table for a simulated screw pullout test in Grade 20 polyurethane foam.
| Model Type | Material Model | Predicted Pullout Strength (N) | Deviation from Experimental Mean (%) |
| Finite Element Model A | Isotropic Linear Elastic | 1850 | +15.6 |
| Finite Element Model B | Isotropic Elastoplastic | 1650 | +3.1 |
| Finite Element Model C | Anisotropic Elastoplastic with Damage | 1580 | -1.2 |
| Experimental Results | - | 1600 ± 150 (Mean ± SD) | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and for accurately setting up computational simulations.
ASTM F1839 Compressive Strength Test
-
Objective: To determine the compressive strength and modulus of the polyurethane foam.
-
Specimen Preparation: Cubic or cylindrical specimens are prepared with dimensions as specified in the standard. The surfaces are ensured to be flat, parallel, and perpendicular to the axis of the specimen.
-
Test Procedure:
-
The specimen is placed between two flat, parallel platens of a universal testing machine.
-
A compressive load is applied at a constant rate of displacement.
-
The load and displacement are recorded continuously until the specimen fails or a predefined strain is reached.
-
-
Data Analysis: The compressive strength is calculated as the maximum stress the material can withstand before failure. The compressive modulus is determined from the slope of the initial linear portion of the stress-strain curve.
ASTM F1839 Shear Strength Test
-
Objective: To measure the shear strength and modulus of the foam.
-
Specimen Preparation: A block-shaped specimen is prepared according to the dimensions outlined in the standard.
-
Test Procedure:
-
The specimen is bonded to two rigid loading plates.
-
A shear force is applied to the plates in opposite directions, parallel to the bonded surfaces.
-
The applied load and the resulting displacement are recorded.
-
-
Data Analysis: Shear strength is calculated as the maximum shear stress before failure. The shear modulus is determined from the slope of the linear region of the shear stress-strain curve.
ASTM F543 Annex A3 - Screw Pullout Test (in ASTM F1839 Foam)
-
Objective: To determine the axial pullout strength of a bone screw in the standardized foam.
-
Specimen Preparation: A block of ASTM F1839 polyurethane foam of a specified grade is used. A pilot hole is drilled into the foam, and the bone screw is inserted to a predetermined depth.
-
Test Procedure:
-
The foam block with the inserted screw is secured in a fixture.
-
An axial tensile load is applied to the head of the screw at a constant rate of displacement (typically 5 mm/min) until the screw is pulled out.[1]
-
The maximum load achieved during the pullout is recorded.
-
-
Data Analysis: The screw pullout strength is the maximum force recorded during the test.
Mandatory Visualizations
Workflow for Validating Computational Models
The following diagram illustrates the general workflow for validating a computational model against experimental results obtained from ASTM F1839 testing.
Caption: Workflow for computational model validation.
Logical Relationship: Influence of Foam Density on Mechanical Properties
This diagram illustrates the expected relationship between the density of the polyurethane foam and its key mechanical properties as defined in ASTM F1839.
Caption: Density vs. Mechanical Properties.
References
A Comparative Guide to Control Materials in Animal Model Studies: The Case of ASTM F1839 Foam
For Researchers, Scientists, and Drug Development Professionals
In the realm of biomedical research, the selection of appropriate control materials is paramount to the integrity and validity of in vivo studies. This guide provides a comprehensive comparison of materials commonly used as controls in animal implantation models, with a special focus on clarifying the role of ASTM F1839 foam—a material often misunderstood in this context. This document will objectively compare the performance of standard control materials and polyurethane-based implants, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their study designs.
Understanding the Role of ASTM F1839 Foam: A Material for Mechanical Testing, Not Implantation
A critical point of clarification is the intended application of ASTM F1839 standard rigid polyurethane foam. This material is specified for use as a standard medium for the mechanical testing of orthopedic devices and instruments, such as bone screws.[1][2] Its physical properties are designed to be within the range of human cancellous bone to provide a consistent and uniform substrate for evaluating device performance.[1][2]
Crucially, the ASTM F1839 standard explicitly states that this foam is not intended for implantation into the human or animal body. [1] Therefore, it is an unsuitable candidate for a control material in animal model studies where a biological response to an implanted object is being assessed.
The table below summarizes the mechanical properties of various grades of solid rigid polyurethane foam conforming to ASTM F1839-08, highlighting its design for mechanical, not biological, applications.
Table 1: Mechanical Properties of ASTM F1839-08 Compliant Solid Rigid Polyurethane Foam [3]
| Grade | Density (g/cc) | Compressive Strength (MPa) | Compressive Modulus (MPa) | Shear Strength (MPa) | Shear Modulus (MPa) |
| 5 | 0.08 | 0.6 | 16 | 0.59 | 7.1 |
| 10 | 0.16 | 2.2 | 58 | 1.6 | 19 |
| 15 | 0.24 | 4.9 | 123 | 2.8 | 33 |
| 20 | 0.32 | 8.4 | 210 | 4.3 | 49 |
| 25 | 0.40 | 13 | 317 | 5.9 | 68 |
| 30 | 0.48 | 18 | 445 | 7.6 | 87 |
| 40 | 0.64 | 31 | 759 | 11 | 130 |
| 50 | 0.80 | 48 | 1148 | 16 | 178 |
Selecting Appropriate Control Materials for Implantation Studies
For in vivo implantation studies, a control material should ideally elicit a minimal and well-characterized biological response. This allows for the accurate assessment of the test material's effects. The choice of control depends on the specific research question. Two common types of controls are:
-
Negative Controls: These are materials known to have high biocompatibility and elicit a minimal inflammatory and foreign body response. Examples include high-density polyethylene (B3416737) (HDPE), polytetrafluoroethylene (PTFE), titanium, and silicone.[4][5]
-
Sham Surgery Controls: In this control group, animals undergo the complete surgical procedure, including anesthesia and incision, but no material is implanted.[6] This helps to isolate the effects of the surgical trauma from the effects of the implanted material.
Comparative In Vivo Performance: Polyurethane vs. Standard Control Materials
While ASTM F1839 foam is not used for implantation, other polyurethane formulations are used in medical devices, often as coatings. Studies have shown that polyurethane as a class of biomaterial can elicit a more pronounced inflammatory and foreign body response compared to more inert materials.
Table 2: Quantitative Comparison of Host Response to Implanted Materials in Animal Models
| Material | Animal Model | Time Point | Fibrous Capsule Thickness (µm) | Macrophage Adhesion (cells/mm²) | Key Cytokine Expression |
| Polyurethane-coated Silicone | Rat, subcutaneous | 30 days | ~150-200 | Significantly higher than nanotextured silicone | Higher TNF-α, IL-1, IL-6 initially |
| Nanotextured Silicone | Rat, subcutaneous | 30 days | ~50-100 | Lower than polyurethane | Lower TNF-α, IL-1, IL-6 initially |
| Polyethylene Terephthalate (PET) | Mouse, peritoneal | 7 days | Not reported | High | Not reported |
| Polytetrafluoroethylene (PTFE) | Mouse, peritoneal | 7 days | Not reported | High | Not reported |
| Stainless Steel | Mouse, peritoneal | 7 days | Not reported | Significantly lower than PET/PTFE | Not reported |
Note: Data is compiled from multiple sources and should be considered illustrative. Direct comparison is challenging due to variations in experimental models and methodologies.
The Foreign Body Response (FBR) to Implanted Biomaterials
The implantation of any biomaterial initiates a complex biological cascade known as the Foreign Body Response (FBR).[7][8][9] Understanding this pathway is crucial for interpreting the results of implantation studies. The FBR is a series of events that includes protein adsorption, immune cell recruitment, and ultimately, the formation of a fibrous capsule around the implant.[7][10][11]
Experimental Protocols
Detailed and consistent experimental protocols are essential for the reproducibility of in vivo studies. Below is a generalized protocol for the subcutaneous implantation of a biomaterial in a rat model.
Experimental Workflow for Subcutaneous Implantation
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. testresources.net [testresources.net]
- 3. sawbones.com [sawbones.com]
- 4. In vivo comparison of the inflammatory response induced by different vascular biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Molecular signaling in biomaterial-induced foreign body response: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FOREIGN BODY REACTION TO BIOMATERIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of tissue microenvironment on fibrous capsule formation to biomaterial-coated implants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Foreign body response to synthetic polymer biomaterials and the role of adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for F1839-I Rigid Polyurethane Foam
This document provides essential safety and logistical information for the proper disposal of materials related to ASTM F1839-I, a standard specification for rigid polyurethane foam used in laboratory settings for testing orthopedic devices. The disposal procedures differ significantly depending on whether the material is in its solid, fully cured state or as unreacted liquid components.
Disposal of Solid (Cured) this compound Polyurethane Foam
Fully cured or "hardened" polyurethane foam is generally considered a non-hazardous solid waste. However, it is crucial to consult local, state, and federal regulations before disposal.
1.1. Personal Protective Equipment (PPE) when Handling Solid Foam:
While the solid foam is relatively inert, mechanical operations such as cutting, grinding, or sanding can generate dust.[1][2] This dust can be a mechanical irritant to the skin, eyes, and respiratory system.[1]
| PPE Item | Specification |
| Eye Protection | Safety goggles or glasses |
| Hand Protection | Gloves recommended for handling |
| Respiratory Mask | NIOSH-approved dust mask if cutting or grinding |
| Clothing | Standard lab coat or work clothes |
1.2. Step-by-Step Disposal Protocol for Solid Foam:
-
Decontamination: Ensure the foam is free from any biological or chemical contaminants from its use in experiments. If contaminated, it must be treated as hazardous waste according to the nature of the contaminant.
-
Waste Collection: Place the clean, solid foam waste into a designated container for non-hazardous industrial or construction waste.[3]
-
Disposal: Arrange for disposal through a licensed waste management provider. In many cases, this material can be sent to a municipal solid waste landfill. Alternatively, it can be taken to a Selective Waste Collection Point.
-
Recycling: Consider recycling options where available. Polyurethane waste can be mechanically ground and reused as a filler in other materials or undergo chemical recycling processes like glycolysis or hydrolysis.
Disposal of Unreacted Liquid Components (Two-Part System)
ASTM this compound foam can be formed by mixing two liquid components: an "A-side" (typically a diisocyanate like MDI) and a "B-side" (a polyol resin blend). Unreacted liquids require careful handling and disposal.
2.1. Personal Protective Equipment (PPE) for Liquid Components:
The liquid components, particularly the isocyanate "A-side," are hazardous.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Impervious gloves (e.g., nitrile, butyl rubber) |
| Respiratory Mask | NIOSH-approved respirator with appropriate cartridges for organic vapors if ventilation is inadequate |
| Clothing | Disposable coveralls or chemical-resistant apron |
2.2. Preferred Disposal Method: Reaction to Solid Foam
The safest and most recommended disposal method for unused "A-side" and "B-side" liquids is to react them to form solid polyurethane foam.
Experimental Protocol for Reacting Waste Liquids:
-
Ventilation: Perform this procedure in a well-ventilated area, preferably within a fume hood.
-
Container: Select a suitable, disposable container (e.g., a cardboard box lined with a polyethylene (B3416737) bag) that can accommodate the expansion of the foam.
-
Mixing: Carefully measure and pour the "B-side" (polyol) into the container, followed by the "A-side" (isocyanate), according to the manufacturer's recommended ratio (often 1:1).
-
Stirring: Thoroughly mix the components with a disposable stirrer until the mixture starts to foam.
-
Curing: Allow the foam to expand and fully cure in the ventilated area. This may take several hours.
-
Disposal: Once fully cured and solid, the resulting foam can be disposed of as non-hazardous solid waste, following the procedures outlined in Section 1.
2.3. Disposal of Unreacted Liquids (When Reaction is Not Feasible):
If you cannot react the components, they must be disposed of as chemical waste.
-
Waste Identification: Methylene diphenyl diisocyanate (MDI), the common "A-side," is not a federally listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, state and local regulations may be more stringent. Always check with your institution's Environmental Health and Safety (EHS) department.
-
Waste Segregation: Collect the "A-side" and "B-side" liquids in separate, clearly labeled, and sealed waste containers. Do not mix them with other waste streams.
-
Waste Pickup: Arrange for collection by a certified hazardous waste disposal company.
2.4. Decontamination and Disposal of Empty Containers:
Empty drums or containers that held the liquid components must be decontaminated before disposal.
-
"A-Side" (Isocyanate) Containers: Neutralize the residue by rinsing with a decontamination solution. A common solution is a mixture of 5-10% sodium carbonate in water. Allow the solution to react for at least 24-48 hours with the bung removed to allow any generated carbon dioxide to escape.
-
"B-Side" (Polyol) Containers: These can typically be cleaned with hot, soapy water.
-
Final Disposal: Once decontaminated, the containers can often be sent to a professional drum reconditioner or a scrap metal recycler.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound polyurethane in solid and liquid forms.
References
Essential Safety and Operational Protocols for Handling F1839 Polyurethane Foam Components
Disclaimer: The designation "F1839-I" does not correspond to a standard chemical identifier. It is associated with ASTM F1839, a specification for rigid polyurethane foam used in testing orthopedic devices.[1][2][3] This guide provides essential safety information for handling the two-part liquid chemical system (isocyanates and polyols) used to create this foam. All personnel must consult the specific Safety Data Sheet (SDS) for the products in use, as formulations can vary.
This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of the precursor chemicals for F1839 polyurethane foam.
Personal Protective Equipment (PPE) for Handling Liquid Polyurethane Foam Components
The primary hazards associated with two-part polyurethane foam systems stem from the liquid components before they are fully cured, particularly the isocyanate ("A" side).[4][5] Isocyanates are potent respiratory and skin sensitizers. The polyol component ("B" side) is generally less hazardous but can cause skin and eye irritation. Therefore, a comprehensive PPE strategy is mandatory.
The following table summarizes the required PPE for handling the liquid components.
| Protection Type | Required PPE | Specifications and Rationale |
| Respiratory Protection | Full-face or half-mask air-purifying respirator (APR) with organic vapor cartridges and P100 particulate filters. A supplied-air respirator (SAR) offers a higher level of protection and is required for indoor applications or in poorly ventilated areas. | Isocyanates have poor warning properties, meaning they may not be detectable by smell until concentrations exceed safe exposure limits. An APR with the correct cartridges can remove isocyanate vapors and aerosols from the air. A SAR is the safest option as it provides a clean air supply. |
| Eye Protection | Chemical splash goggles or a full-face respirator. | Protects against splashes of liquid chemicals that can cause serious eye irritation or injury. If a half-mask respirator is used, chemical splash goggles are mandatory. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber, neoprene). Disposable, chemical-resistant coveralls or a full-body suit with a hood. | Prevents skin contact with isocyanates, which can cause irritation, rashes, and sensitization. Standard latex gloves are not sufficient. Coveralls protect the body from splashes and aerosol deposits. |
| Foot Protection | Chemical-resistant boots or shoe covers. | Provides protection against accidental spills. |
Experimental Protocol: Laboratory-Scale Preparation of F1839 Polyurethane Foam
This protocol outlines the steps for safely mixing two-part polyurethane foam components in a laboratory setting.
2.1. Preparation and Hazard Assessment
-
Consult the SDS: Before beginning any work, thoroughly read the Safety Data Sheets for both the isocyanate ("A" side) and polyol ("B" side) components.
-
Ensure Adequate Ventilation: All handling and mixing operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. For larger applications, mechanical ventilation is required.
-
Assemble PPE: Don all required PPE as detailed in the table above before handling the chemical containers.
-
Prepare the Work Area: Cover the work surface with absorbent, disposable material. Ensure that a waste container for liquid chemical waste and another for cured foam are readily accessible.
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. Have spill cleanup materials (e.g., absorbent pads) available.
2.2. Mixing Procedure
-
Conditioning: Ensure both the isocyanate and polyol containers are at the manufacturer's recommended temperature.
-
Dispensing: Carefully dispense the required amounts of the isocyanate and polyol components into separate, clean, dry mixing containers. The typical mix ratio is 1:1.
-
Mixing: In a designated mixing area (e.g., inside the fume hood), pour the polyol component into the isocyanate component while mixing thoroughly with a clean, dry mixer (e.g., mechanical stirrer or disposable spatula).
-
Pouring: Immediately after mixing, pour the reacting liquid into the desired mold or onto the prepared surface.
-
Curing: Allow the foam to cure completely in the ventilated area. Do not handle the curing foam without gloves.
2.3. Disposal Plan
-
Liquid Waste: Do not pour leftover liquid components down the drain. Dispose of unreacted components as hazardous chemical waste according to your institution's guidelines.
-
Cured Foam: Once fully cured, the polyurethane foam is generally considered inert and can be disposed of as solid waste. Consult local regulations for confirmation.
-
Contaminated PPE: Used gloves, coveralls, and other disposable items should be placed in a sealed bag and disposed of as hazardous waste.
Visual Workflow for Hazard Mitigation
The following diagram illustrates the decision-making process for the safe handling of polyurethane foam precursors.
Caption: Workflow for Hazard Assessment and PPE Selection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
